molecular formula C4H5N3O B034091 Isocytosine CAS No. 100643-25-2

Isocytosine

Número de catálogo: B034091
Número CAS: 100643-25-2
Peso molecular: 111.1 g/mol
Clave InChI: XQCZBXHVTFVIFE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isocytosine is a pyrimidine nucleobase analog, structurally isomeric to the canonical nucleobase cytosine. This structural distinction underpins its significant value in biochemical and pharmaceutical research, primarily as a non-natural component in the design and synthesis of oligonucleotides. Its incorporation into nucleic acid strands allows scientists to probe base-pairing specificity, study the stability of DNA and RNA duplexes, and engineer novel genetic materials with altered properties. This compound is a fundamental building block in the development of expanded genetic alphabets, such as in the artificially engineered base pair with isoguanine, which seeks to augment the information storage capacity of DNA. Furthermore, its role extends to medicinal chemistry, where it serves as a key scaffold for the synthesis of nucleoside analogs investigated for their potential antiviral and anticancer activities. By acting as a hydrogen-bonding element with unique recognition patterns, this compound provides researchers with a critical tool for manipulating nucleic acid structure and function, driving innovation in fields like synthetic biology, molecular diagnostics, and drug discovery. This product is intended for research purposes by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZBXHVTFVIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148350
Record name Isocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155831-92-8, 108-53-2
Record name 2,3-Dihydro-2-imino-4-pyrimidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155831-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocytosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isocytosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Isocytosine: A Comprehensive Physicochemical Profile for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocytosine, a structural isomer of the canonical nucleobase cytosine, presents a unique profile for applications in synthetic biology, medicinal chemistry, and materials science.[1][2][3][4] As a non-natural nucleobase, its distinct hydrogen bonding capabilities, particularly its Watson-Crick-like pairing with isoguanine, enable the expansion of the genetic alphabet and the development of novel therapeutic agents.[1][4] This document provides a detailed overview of the core physicochemical properties of this compound, outlines standard experimental protocols for their determination, and visualizes key molecular interactions and workflows to support advanced research and drug development endeavors.

Core Physicochemical Properties

This compound (2-aminouracil) is a pyrimidine derivative distinguished from cytosine by the swapped positions of its exocyclic amine and carbonyl groups.[1][3] This structural alteration profoundly influences its chemical and physical characteristics.

General and Structural Properties

The fundamental identifiers and structural details of this compound are summarized below.

PropertyValueReference(s)
IUPAC Name 2-amino-1H-pyrimidin-6-one[5]
Synonyms 2-Aminouracil, 2-Amino-4-hydroxypyrimidine[5][6][7]
CAS Number 108-53-2[1][5][6][8]
Molecular Formula C₄H₅N₃O[1][5][9]
Molecular Weight 111.10 g/mol [1][5][9]
Appearance White to off-white crystalline powder/solid[6]
Canonical SMILES C1=CN=C(NC1=O)N[5][10]
InChI Key XQCZBXHVTFVIFE-UHFFFAOYSA-N[5][6]
Thermodynamic and Spectroscopic Properties

Quantitative data regarding the thermodynamic and spectroscopic behavior of this compound are crucial for its application and handling.

PropertyValueReference(s)
Melting Point 275 °C (decomposes)[1][6][11]
Boiling Point 360-365 °C (Predicted)[8]
pKa 9.59 ± 0.40 (Predicted)[6][8]
UV Absorption (λmax) 215 nm, 257 nm (in 0.1 N HCl)225 nm, 273 nm (in 0.1 N NaOH)[1]
LogP (Octanol/Water) -0.6479[10]
Solubility Profile

This compound exhibits varied solubility depending on the solvent system, which is a critical consideration for experimental design and formulation.

Solvent SystemSolubilityReference(s)
Water (25 °C) ~0.2 g/L (Sparingly soluble)[8]
Acetic Acid 50 mg/mL (with heat)[1]
DMSO 11 - 31.82 mg/mL (may require heat/sonication)[7][9]
Hot Water, DMF Soluble[6][8]
10% DMSO / 90% Corn Oil ≥ 2.5 mg/mL[9]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 2.5 mg/mL[9]

Key Molecular Interactions

The primary utility of this compound in synthetic biology stems from its ability to form a stable base pair with isoguanine, featuring three intermolecular hydrogen bonds, analogous to the canonical guanine-cytosine pair.

Caption: Hydrogen bonding in this compound-isoguanine vs. cytosine-guanine.

Experimental Protocols

Detailed and reproducible methodologies are essential for verifying the physicochemical properties of this compound. The following sections describe standard operating procedures for key analytical experiments.

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of this compound in a given aqueous buffer. The shake-flask method is considered the gold standard for its reliability.[12]

Principle: Excess solid this compound is agitated in a solvent for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value, representing the equilibrium solubility.

Materials:

  • This compound, crystalline powder (≥99% purity)

  • Selected aqueous buffer (e.g., pH 7.4 phosphate-buffered saline)

  • HPLC-grade acetonitrile and water

  • Calibrated analytical balance, pH meter

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, low-binding)

  • Autosampler vials and a validated HPLC-UV system

Procedure:

  • Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the selected buffer. Ensure the amount added is sufficient to leave undissolved solid at equilibrium.

  • Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 25 °C (or the desired temperature).

  • Agitate the vials at a moderate speed (e.g., 150 rpm) for at least 48-72 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand for 1-2 hours to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean autosampler vial. Discard the first few drops to saturate any binding sites on the filter.

  • Dilute the filtrate with the mobile phase as necessary to fall within the linear range of the HPLC calibration curve.

  • Analyze the sample by a validated HPLC-UV method, quantifying the concentration against a standard curve of this compound.

  • The resulting concentration is reported as the equilibrium solubility in mg/mL or mM.

Workflow for pH-Dependent UV-Vis Spectroscopy

This workflow is used to determine the maximum absorption wavelengths (λmax) of this compound under different pH conditions, which provides insight into its ionic species.

G start_end start_end process process data data output output A Start B Prepare this compound Stock Solution (e.g., in Methanol) A->B D Dilute Stock into Each Buffer for Final Concentration B->D C Prepare Series of Buffers (e.g., pH 2 to 12) C->D E Calibrate Spectrophotometer with Blank Buffers D->E F Scan Samples (e.g., 200-400 nm) E->F G Identify λmax for Each pH F->G H Plot λmax vs. pH G->H I End H->I

Caption: Workflow for determining pH-dependent UV absorption of this compound.

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12 using appropriate buffer systems like citrate, phosphate, and borate).

  • Sample Preparation: Create a working solution for each pH point by diluting a small aliquot of the stock solution into each buffer to a final concentration suitable for UV analysis (e.g., 10 µg/mL).

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the corresponding buffer of each sample as the blank reference.

  • Spectral Acquisition: Scan each sample across a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Record the wavelength of maximum absorbance (λmax) from the spectrum at each pH. A plot of λmax versus pH can be used to observe spectral shifts indicative of protonation/deprotonation events and can be used to estimate pKa values.

Biological and Chemical Context

This compound is not a component of natural nucleic acids but serves as a valuable tool in chemical and biological research.[2]

  • Expanded Genetic Systems: Its most prominent role is as a component of "hachimoji" DNA and RNA, an eight-letter genetic system that expands the information-carrying capacity of nucleic acids.[9]

  • Antiviral Research: The this compound scaffold has been incorporated into the synthesis of acyclic nucleoside analogues to investigate their antiviral properties.[1]

  • Physicochemical Studies: It is frequently used as a model compound in studies of metal complex binding, tautomerism, proton transfer effects, and hydrogen bonding in nucleobases.[6][7] The crystal structure of this compound reveals two distinct tautomeric forms in the solid state, co-crystallized in a 1:1 ratio and linked by hydrogen bonds.[13] This tautomerism is a key area of physical organic chemistry research.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Tautomeric Forms of Isocytosine

Introduction

This compound (2-aminouracil) is a non-canonical pyrimidine base and an isomer of cytosine. Unlike the canonical nucleobases found in DNA and RNA, this compound exhibits a unique and complex tautomeric behavior, existing as a mixture of several stable forms in both solid and solution states. This property contrasts sharply with canonical bases like guanine, which strongly favor a single tautomeric form. The ability of this compound's tautomers to present different hydrogen bonding patterns makes it a molecule of significant interest in the fields of chemical biology, drug development, and supramolecular chemistry. Understanding its structural dynamics is crucial for designing novel therapeutic agents, developing artificial genetic systems, and engineering molecular recognition motifs. This guide provides a detailed technical overview of this compound's structure, its principal tautomeric forms, their relative stability, and the experimental and computational methodologies used in their study.

The Tautomeric Forms of this compound

This compound can exist in several tautomeric forms arising from proton migration between ring nitrogens, the exocyclic amino group, and the exocyclic oxygen. This phenomenon is broadly classified into keto-enol and amino-imino tautomerism. The four most stable and relevant tautomers are depicted below. Their notation indicates the atoms (N1, N2, N3, C4-O) to which the labile protons are attached.

  • 2-amino-3H-pyrimidin-4-one (2,3-I) : The most stable keto-amino tautomer.

  • 2-amino-1H-pyrimidin-4-one (1,2-I) : A slightly less stable keto-amino tautomer.

  • 2-amino-pyrimidin-4-ol (2,4-I) : The enol-amino tautomer.

  • 2-imino-2,3-dihydro-1H-pyrimidin-4-one (1,3-I) : The least stable imino-keto tautomer.

The equilibrium between these forms is fundamental to this compound's chemical behavior.

tautomers cluster_keto_amino Keto-Amino Forms cluster_enol_imino Enol / Imino Forms T_2_3_I 2,3-I (2-amino-3H-pyrimidin-4-one) T_1_2_I 1,2-I (2-amino-1H-pyrimidin-4-one) T_2_3_I->T_1_2_I Equilibrium T_2_4_I 2,4-I (Enol-Amino) T_1_2_I->T_2_4_I Keto-Enol Tautomerism T_1_3_I 1,3-I (Imino-Keto) T_1_2_I->T_1_3_I Amino-Imino Tautomerism

Figure 1: Primary tautomeric forms of this compound.

Quantitative Analysis of Tautomer Stability

The relative stability of this compound tautomers has been extensively studied using computational methods. Density Functional Theory (DFT) calculations provide precise estimations of the energy differences between these forms. The 2,3-I tautomer is consistently identified as the most stable form, but the 1,2-I tautomer has a relatively low energy difference, explaining its significant population at equilibrium.[1] In contrast, the enol (2,4-I) and imino (1,3-I) forms are considerably less stable.[1]

Data Presentation

The following table summarizes the relative energies of the four principal tautomers of this compound, calculated at the B3LYP/6-311++G(2df,2pd) level of theory. The energy of the most stable tautomer (2,3-I) is set to 0.00 kJ/mol as the reference.

Tautomer NameStructureRelative Energy (kJ/mol)[1]
2,3-I 2-amino-3H-pyrimidin-4-one0.00
1,2-I 2-amino-1H-pyrimidin-4-one10.9
2,4-I 2-amino-pyrimidin-4-ol20.0
1,3-I 2-imino-2,3-dihydro-1H-pyrimidin-4-one27.7

Molecular Interactions and Dimerization

A defining feature of this compound is the ability of its two most stable tautomers to form a highly stable dimer. The 2,3-I tautomer presents a Donor-Donor-Acceptor (DDA) hydrogen bonding pattern, while the 1,2-I tautomer has a complementary Acceptor-Acceptor-Donor (AAD) pattern.[1] This complementarity allows them to form a self-dimer interconnected by three hydrogen bonds, analogous to the Watson-Crick pairing between guanine and cytosine. This dimerization is observed in both the solid state and in solution.[1]

dimerization T_2_3_I This compound Tautomer 2,3-I (DDA) Dimer Hydrogen-Bonded Dimer (3 H-Bonds) T_2_3_I->Dimer Forms H-bonds T_1_2_I This compound Tautomer 1,2-I (AAD) T_1_2_I->Dimer with

Figure 2: Dimerization pathway of this compound tautomers.

Experimental and Computational Protocols

The study of this compound tautomerism relies on a combination of advanced spectroscopic and computational techniques.

Experimental Protocols

5.1.1 Variable-Temperature (VT) Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the primary technique for observing the tautomeric equilibrium and dimerization in solution.

  • Objective: To resolve signals from individual tautomers and confirm the formation of the hydrogen-bonded dimer, which is favored at low temperatures.

  • Sample Preparation: this compound is dissolved in a deuterated solvent with a low freezing point, such as deuterated dimethylformamide (DMF-d7).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a variable-temperature probe.

  • Methodology:

    • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Typically, only signals for the dominant 2,3-I monomer are clearly observed.

    • Gradually decrease the probe temperature in steps (e.g., 10-20 K increments). Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquisition.

    • Acquire spectra at various temperatures down to the solvent's practical limit (e.g., 175 K).

    • Analysis: As the temperature decreases, signals corresponding to the 1,2-I tautomer and the dimer will appear and sharpen. The formation of the dimer is confirmed by the appearance of highly deshielded proton signals (e.g., around 14.7 ppm for the H3 proton) involved in strong intermolecular hydrogen bonds. 2D NMR experiments like NOESY can further confirm the spatial proximity of protons in the dimer.

5.1.2 Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to monitor changes in the tautomeric population, particularly when induced by photochemical processes.

  • Objective: To induce and observe the tautomerization from the keto-amino form to the enol-amino (hydroxy) form upon UV irradiation.

  • Sample Preparation: A dilute solution of this compound (e.g., 1.3 x 10⁻⁴ mol/L) is prepared in a UV-transparent solvent like acetonitrile or water. The solution is placed in a quartz cuvette and deaerated with nitrogen to prevent oxidative side reactions.

  • Instrumentation: A double-beam UV-Vis spectrophotometer and a photochemical reactor with a specific wavelength lamp (e.g., a low-pressure mercury lamp emitting at 254 nm, UVC).

  • Methodology:

    • Record the initial UV-Vis absorption spectrum of the this compound solution.

    • Place the solution in the photochemical reactor and irradiate with UV light.

    • At fixed time intervals (e.g., every 10 minutes), withdraw an aliquot and record its UV-Vis spectrum.

    • Analysis: The tautomerization from the keto to the enol form results in characteristic changes in the absorption spectrum. By monitoring the absorbance at specific wavelengths over time, the kinetics of the phototautomerism can be determined.

Computational Protocols

5.2.1 Density Functional Theory (DFT) Calculations

DFT is the workhorse computational method for predicting the geometries and relative stabilities of tautomers.

  • Objective: To calculate the optimized molecular structures and relative electronic energies of the this compound tautomers.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Structure Building: Construct the 3D structures of all relevant this compound tautomers (2,3-I, 1,2-I, 2,4-I, 1,3-I, etc.).

    • Geometry Optimization: Perform a full geometry optimization for each tautomer to find its lowest energy conformation. A common and reliable level of theory is B3LYP with a large basis set like 6-311++G(d,p) or higher.

    • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

    • Energy Calculation: The final electronic energy of each tautomer is corrected with its corresponding ZPVE. The relative energy of each tautomer is then calculated by subtracting the energy of the most stable tautomer (the global minimum). The workflow is visualized below.

dft_workflow start Build Tautomer Initial Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum? (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt No (Re-optimize) zpve_corr Apply ZPVE Correction to Electronic Energy verify_min->zpve_corr Yes rel_energy Calculate Relative Energy (ΔE = E_tautomer - E_minimum) zpve_corr->rel_energy

Figure 3: Workflow for DFT calculation of tautomer stability.

Conclusion

This compound presents a fascinating case of tautomerism, with a rich equilibrium of multiple stable forms that is uncommon among nucleobases. The co-existence of the 2,3-I and 1,2-I keto-amino tautomers, their complementary hydrogen bonding patterns, and their subsequent self-assembly into a stable dimer are key features that define its chemical identity. The quantitative data from DFT calculations, combined with direct observational evidence from NMR and UV-Vis spectroscopy, provides a comprehensive picture of its behavior. For researchers in drug design and molecular biology, these unique structural properties offer a versatile scaffold for creating specific molecular recognition systems and novel therapeutic agents that can interact with biological targets in unconventional ways.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Role and Natural Occurrence of Isocytosine

Abstract

This compound, a structural isomer of cytosine, is a pyrimidine nucleobase that has garnered significant interest in various fields of biological and medicinal chemistry. Unlike its canonical counterpart, this compound is not a component of natural genetic material. Its unique hydrogen bonding capabilities and structural properties have positioned it as a valuable tool in synthetic biology for the expansion of the genetic alphabet. Furthermore, this compound and its derivatives have emerged as promising scaffolds for the development of novel therapeutic agents, particularly in the areas of cancer therapy and the treatment of hyperuricemia. This technical guide provides a comprehensive overview of the biological roles, therapeutic applications, and relevant experimental methodologies associated with this compound.

Introduction

This compound, also known as 2-aminouracil, is a non-natural nucleobase that differs from cytosine in the positions of its exocyclic amine and carbonyl groups.[1] This seemingly subtle structural alteration has profound implications for its base-pairing properties and biological activity. While not found in natural DNA or RNA, this compound has been a subject of extensive research, particularly in the realm of synthetic genetics and drug discovery.[2][3]

One of the primary areas of investigation for this compound is its use in creating unnatural base pairs (UBPs) to expand the genetic alphabet beyond the canonical A-T and G-C pairs.[2] this compound forms a stable base pair with isoguanine through three hydrogen bonds, a pairing that can be recognized by various DNA and RNA polymerases.[1][4] This has opened up possibilities for the site-specific incorporation of modified or unnatural amino acids into proteins and the development of novel nucleic acid-based diagnostics and therapeutics.

In the therapeutic arena, this compound derivatives have shown significant potential. They have been identified as a novel scaffold for the inhibition of xanthine oxidase, an enzyme implicated in gout and other conditions associated with hyperuricemia.[5][6] Moreover, the this compound deaminase (ICD)/5-fluorothis compound (5-FIC) system is being explored as a targeted cancer therapy, offering a novel enzyme/prodrug approach for suicide gene therapy.[4][7][8]

This guide will delve into the fundamental properties of this compound, its applications in synthetic biology, its therapeutic potential, and detailed experimental protocols relevant to its study.

Physicochemical Properties and Tautomerism

This compound can exist in several tautomeric forms, primarily the keto (2-amino-4-oxo) and enol (2-amino-4-hydroxy) forms. The equilibrium between these tautomers is a critical factor that influences its base-pairing fidelity and overall stability. The keto tautomer is the predominant form and is responsible for the Watson-Crick-like base pairing with isoguanine. However, the potential for tautomeric shifts can lead to mispairing with other bases, a challenge that has been addressed through chemical modifications of this compound and isoguanine.[4]

Role in Expanding the Genetic Alphabet

The concept of an expanded genetic alphabet relies on the creation of a third, unnatural base pair that can be replicated and transcribed alongside the natural base pairs. The this compound-isoguanine (isoC-isoG) pair was one of the first and most extensively studied UBPs.[2][7]

Enzymatic Recognition and Incorporation

Several DNA and RNA polymerases have been shown to recognize and incorporate this compound and isoguanine nucleotides into nucleic acid strands. Enzymes such as T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of E. coli DNA polymerase I can utilize isoC and isoG triphosphates as substrates.[4] However, the efficiency and fidelity of incorporation can vary depending on the polymerase and the specific sequence context.[4]

The workflow for in vitro selection or replication using an unnatural base pair like isoC-isoG typically involves the following steps:

Unnatural_Base_Pair_Workflow Template DNA Template with isoG PCR PCR Amplification Template->PCR dNTPs Natural dNTPs + d(isoC)TP dNTPs->PCR Polymerase DNA Polymerase Polymerase->PCR Amplified_DNA Amplified DNA with isoC-isoG pair PCR->Amplified_DNA Transcription In Vitro Transcription Amplified_DNA->Transcription RNA RNA with isoC Transcription->RNA

Caption: Workflow for in vitro replication and transcription using the isoC-isoG unnatural base pair.

Therapeutic Applications of this compound Derivatives

The unique chemical structure of this compound has been exploited for the design of therapeutic agents.

Xanthine Oxidase Inhibition

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout. Xanthine oxidase is a key enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. This compound derivatives have been identified as potent inhibitors of xanthine oxidase.[5][6] These compounds act by binding to the active site of the enzyme, thereby preventing the production of uric acid.[5] Structure-activity relationship (SAR) studies have led to the development of this compound-based inhibitors with significantly improved potency.[6]

Xanthine_Oxidase_Inhibition Xanthine Xanthine XO Xanthine Oxidase (XO) Xanthine->XO Substrate Uric_Acid Uric Acid XO->Uric_Acid Catalyzes Isocytosine_Derivative This compound Derivative (Inhibitor) Isocytosine_Derivative->XO Inhibits

Caption: Mechanism of xanthine oxidase inhibition by this compound derivatives.
Suicide Gene Therapy for Cancer

The this compound deaminase (ICD)/5-fluorothis compound (5-FIC) system is a promising enzyme/prodrug strategy for cancer therapy.[4][7][8] This approach involves the delivery of a gene encoding a non-mammalian this compound deaminase, such as Vcz, to tumor cells.[4][7] The subsequent administration of the non-toxic prodrug, 5-fluorothis compound, leads to its conversion into the highly cytotoxic drug 5-fluorouracil (5-FU) specifically within the tumor cells, thereby minimizing systemic toxicity.[4][7][8]

Suicide_Gene_Therapy cluster_tumor_cell Tumor Cell Vcz_Gene Vcz (ICD) Gene Delivery Vcz_Enzyme Vcz Enzyme Vcz_Gene->Vcz_Enzyme Expression Five_FU 5-Fluorouracil (Cytotoxic Drug) Vcz_Enzyme->Five_FU Converts Five_FIC 5-Fluorothis compound (Prodrug) Five_FIC->Vcz_Enzyme Enters Cell Cell_Death Tumor Cell Death Five_FU->Cell_Death Induces

Caption: The Vcz/5-FIC suicide gene therapy system for cancer treatment.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound and its derivatives.

Table 1: Kinetic Parameters of this compound Deaminases

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
VczThis compound1860 ± 451.64 ± 0.068.8 ± 0.3 x 102[9]
URA3This compound1085 ± 1202.00 ± 0.151.8 ± 0.1 x 103[9]

Table 2: Inhibitory Activity of this compound Derivatives and Related Compounds

Compound ClassCompoundTarget EnzymeIC50 (µM)Reference
This compound Derivatives(Lead Compound)Xanthine Oxidase>100[6]
This compound Derivatives(Optimized Compound)Xanthine Oxidase0.21[6]
Fluoropyrimidine5-FluorocytosineC. albicans0.93[10]
Fluoropyrimidine5-FluorocytosineMelanoma Cells (CD+)572 µg/mL[11]
Fluoropyrimidine5-FluorocytosineMelanoma Cells (CD-)3870 µg/mL[11]

Experimental Protocols

This section provides an overview of key experimental protocols for the study of this compound.

Chemical Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of guanidine with a β-keto ester, such as ethyl acetoacetate, followed by cyclization. While various synthetic routes exist, this approach is relatively straightforward for laboratory-scale synthesis.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay is widely used to screen for and characterize xanthine oxidase inhibitors.

  • Principle: The assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a characteristic absorbance at approximately 290-295 nm.

  • Materials:

    • Xanthine oxidase

    • Xanthine (substrate)

    • Phosphate buffer (pH 7.5)

    • Test compounds (this compound derivatives)

    • Allopurinol (positive control)

    • 96-well UV-transparent microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of the test compounds and allopurinol in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the phosphate buffer, xanthine oxidase solution, and the test compound or control.

    • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period.

    • Initiate the reaction by adding the xanthine solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 295 nm over time.

    • Calculate the rate of uric acid formation for each condition.

    • Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.[2][12][13]

This compound Deaminase Activity Assay

This assay is used to determine the kinetic parameters of this compound deaminases like Vcz.

  • Principle: The conversion of this compound to uracil by the deaminase is monitored. This can be done using various methods, including thin-layer chromatography (TLC) or by coupling the reaction to a subsequent enzymatic assay.

  • Materials:

    • Purified this compound deaminase (e.g., Vcz)

    • This compound or 5-fluorothis compound (substrate)

    • Reaction buffer (e.g., Tris-HCl, pH 8.0)

    • TLC plates

    • Developing solvent

    • UV lamp for visualization

  • Procedure (TLC-based):

    • Set up reaction mixtures containing the buffer, enzyme, and varying concentrations of the substrate.

    • Incubate the reactions at an optimal temperature (e.g., 37°C) for a defined period.

    • Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).

    • Spot the reaction mixtures onto a TLC plate alongside standards for the substrate and product.

    • Develop the TLC plate in an appropriate solvent system to separate the substrate and product.

    • Visualize the spots under a UV lamp and quantify the amount of product formed.

    • Use the data to determine the initial reaction velocities and calculate Km and kcat.[7]

Natural Occurrence and Prebiotic Synthesis

Current scientific literature categorizes this compound as a non-natural or artificial nucleobase.[5] There is no substantial evidence to suggest its presence in the nucleic acids or metabolic pathways of known organisms.

However, the possibility of this compound's existence in a prebiotic world has been a topic of speculation.[14] The challenges associated with the prebiotic synthesis of cytosine have led some researchers to propose that alternative bases, including this compound, might have played a role in the earliest forms of genetic material.[1] Plausible prebiotic syntheses for pyrimidines often involve precursors like cyanoacetaldehyde and urea or guanidine.[1] While these reactions can produce pyrimidines, the yields and specificity for this compound under plausible prebiotic conditions remain an area of active investigation.

Conclusion

This compound, though not a component of the natural genetic code, has proven to be a molecule of significant scientific interest. Its role in the development of unnatural base pairs is pushing the boundaries of synthetic biology, offering the potential to create novel proteins and nucleic acid-based tools. In parallel, the this compound scaffold is providing a fertile ground for the discovery of new therapeutic agents with applications in cancer treatment and metabolic disorders. The continued exploration of this compound's properties and applications promises to yield further innovations in both fundamental biological research and drug development. Researchers, scientists, and drug development professionals are encouraged to consider the unique potential of this non-canonical nucleobase in their respective fields.

References

Isocytosine vs. Cytosine: A Comprehensive Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocytosine, a structural isomer of the canonical nucleobase cytosine, presents a fascinating case study in the subtle molecular alterations that can profoundly impact biological recognition and function. While both are pyrimidine derivatives, the simple transposition of an exocyclic amine and a carbonyl group fundamentally alters their hydrogen bonding patterns, tautomeric equilibria, and, consequently, their roles in synthetic biology and diagnostics. This technical guide provides a detailed comparative analysis of the structural and functional differences between this compound and cytosine, offering insights into their applications in expanded genetic alphabets and aptamer selection.

Core Structural Differences

Cytosine (4-amino-2(1H)-pyrimidinone) and this compound (2-amino-4(1H)-pyrimidinone) are isomers, differing in the positions of the exocyclic amine and carbonyl groups on the pyrimidine ring.[1][2] This seemingly minor change has significant consequences for their chemical properties and biological interactions.

Molecular Geometry

The precise bond lengths and angles of these molecules have been determined through X-ray crystallography. Below is a comparative summary of these structural parameters.

FeatureBond/AngleCytosineThis compound (Tautomer A)This compound (Tautomer B)
Bond Lengths (Å) N1-C21.371.351.38
C2-N31.361.311.31
N3-C41.341.361.37
C4-C51.421.421.41
C5-C61.351.351.36
C6-N11.371.361.36
C2=O21.24--
C4-NH21.34--
C2-NH2-1.351.34
C4=O4-1.251.24
Bond Angles (°) C6-N1-C2120.3121.7121.1
N1-C2-N3118.8119.2119.5
C2-N3-C4120.3119.9119.7
N3-C4-C5121.8120.9121.3
C4-C5-C6117.5118.0117.9
C5-C6-N1121.2120.3120.5

Note: Data for cytosine and this compound are compiled from different crystallographic studies and are presented for comparative purposes.[3] this compound crystallizes with two distinct tautomers in the unit cell.

Tautomerism

A key distinction between cytosine and this compound lies in their tautomeric forms. In aqueous solution, cytosine predominantly exists in its amino-oxo form.[4] In contrast, this compound exists as an equilibrium of at least two keto tautomers, which influences its base-pairing capabilities.

Comparative Base Pairing and Thermodynamics

The structural isomerism directly impacts the hydrogen bonding patterns and the stability of the resulting base pairs.

Hydrogen Bonding
  • Cytosine forms three hydrogen bonds with guanine in the canonical Watson-Crick base pair.[5]

  • This compound can form a stable base pair with isoguanine, also featuring three hydrogen bonds, which is a cornerstone of many expanded genetic alphabet systems.[6]

Thermodynamic Stability

The thermodynamic stability of a DNA duplex is a critical parameter in molecular biology applications. The this compound:isoguanine (isoC:isoG) pair has been shown to be of comparable stability to the natural guanine:cytosine (G:C) pair.

Base PairΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
Guanine-Cytosine-10.0-29.5-0.7
Isoguanine-IsocytosineComparable to G:CComparable to G:CComparable to G:C

Note: The values for the G:C pair are representative and can vary depending on the sequence context.[7] The stability of the isoG:isoC pair is reported to be similar to the G:C pair.[6]

Experimental Protocols

Differentiating and characterizing this compound and cytosine, as well as their incorporation into nucleic acids, requires specific experimental techniques.

NMR Spectroscopy for Tautomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the tautomeric equilibrium of nucleobases in solution.

Objective: To determine the predominant tautomeric forms of this compound in solution and compare them to cytosine.

Methodology:

  • Sample Preparation: Dissolve high-purity this compound and cytosine in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 5-10 mM.

  • ¹H NMR Spectroscopy:

    • Acquire one-dimensional ¹H NMR spectra at a controlled temperature (e.g., 298 K).

    • Observe the chemical shifts and coupling constants of the exocyclic amino protons and the ring protons. The presence of multiple sets of signals for this compound can indicate the presence of multiple tautomers in equilibrium.

  • ¹⁵N NMR Spectroscopy:

    • For more detailed analysis, use ¹⁵N-labeled samples.

    • Acquire ¹H-¹⁵N HSQC or HMBC spectra to correlate proton and nitrogen signals. The chemical shifts of the ring nitrogens are particularly sensitive to the tautomeric state.

  • Data Analysis:

    • Integrate the signals corresponding to the different tautomeric forms to determine their relative populations.

    • Compare the spectra of this compound and cytosine to highlight the differences in their tautomeric behavior.

X-ray Crystallography for Structural Determination

X-ray crystallography provides definitive, high-resolution structural information, including bond lengths and angles.

Objective: To determine the solid-state structure of this compound or a nucleic acid duplex containing an isoC:isoG base pair.

Methodology:

  • Crystallization:

    • For the free base, dissolve this compound in a suitable solvent (e.g., acetic acid with heating) and allow for slow evaporation or cooling to form single crystals.[8]

    • For a nucleic acid duplex, synthesize and purify the oligonucleotide, then screen a wide range of crystallization conditions (precipitants, buffers, salts, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.

    • Expose the crystal to a monochromatic X-ray beam and collect diffraction data on an area detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the phase problem using methods such as molecular replacement (for nucleic acids) or direct methods (for small molecules).

    • Build an atomic model into the resulting electron density map and refine the model against the experimental data.

  • Analysis:

    • Extract precise bond lengths, bond angles, and torsion angles from the refined model.

    • Analyze the hydrogen bonding patterns and stacking interactions within the crystal lattice.

Applications in Synthetic Biology and Diagnostics

The unique properties of this compound have been leveraged in several biotechnological applications, primarily centered around the expansion of the genetic alphabet.

Genetic Alphabet Expansion

The creation of an unnatural base pair, such as isoC:isoG, expands the genetic alphabet beyond the natural A, T, C, and G. This has profound implications for encoding novel amino acids and creating synthetic organisms with new functionalities.

Genetic_Alphabet_Expansion cluster_replication Replication cluster_transcription Transcription cluster_translation Translation Template_Replication DNA Template (with isoG) Polymerase_Replication DNA Polymerase Template_Replication->Polymerase_Replication dNTPs Natural dNTPs + d-isoCTP dNTPs->Polymerase_Replication Amplified_DNA Amplified DNA (with isoC:isoG pair) Polymerase_Replication->Amplified_DNA Template_Transcription DNA Template (with isoG) Amplified_DNA->Template_Transcription RNAP RNA Polymerase Template_Transcription->RNAP NTPs Natural NTPs + isoCTP NTPs->RNAP mRNA mRNA (with isoC) RNAP->mRNA mRNA_Translation mRNA (with isoC-containing codon) mRNA->mRNA_Translation Ribosome Ribosome mRNA_Translation->Ribosome tRNA tRNA (with isoG in anticodon) - Charged with unnatural amino acid tRNA->Ribosome Protein Protein (with unnatural amino acid) Ribosome->Protein

Workflow for Genetic Alphabet Expansion.
SELEX (Systematic Evolution of Ligands by Exponential Enrichment)

SELEX is a technique used to identify aptamers—short, single-stranded nucleic acids that bind to a specific target. The inclusion of modified bases like this compound can enhance the chemical diversity of the aptamer library, potentially leading to aptamers with improved binding affinity and specificity.

SELEX_Workflow cluster_selex SELEX Cycle Library Initial ssDNA/RNA Library (can include isoC) Incubation Incubation with Target Library->Incubation Partitioning Partitioning: Separate binders from non-binders Incubation->Partitioning Elution Elution of Binders Partitioning->Elution Bound Wash Wash Amplification PCR/RT-PCR Amplification Elution->Amplification ssDNA_Generation Single-Strand Generation Amplification->ssDNA_Generation ssDNA_Generation->Library Next Round Sequencing Sequencing and Analysis ssDNA_Generation->Sequencing

SELEX Workflow with Modified Bases.

Conclusion

The structural isomerism between this compound and cytosine provides a compelling example of how subtle changes in molecular architecture can lead to significant functional divergence. The altered hydrogen bonding capacity and tautomeric properties of this compound have precluded it from being a component of natural genetic systems but have made it a valuable tool in the hands of synthetic biologists and researchers in diagnostics. A thorough understanding of these differences, grounded in precise structural data and robust experimental methodologies, is crucial for harnessing the full potential of this compound in developing novel biotechnological applications.

References

Synthesis and purification of isocytosine for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Isocytosine

Introduction:

This compound, also known as 2-aminouracil, is a pyrimidine base and an isomer of cytosine. Its unique structure and hydrogen bonding capabilities make it a molecule of significant interest in chemical biology, drug development, and prebiotic chemistry research. It serves as a crucial building block in the synthesis of non-natural nucleic acids and has been explored for its potential in antiviral compounds.[1][2] This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound for laboratory applications, tailored for researchers and professionals in the chemical and life sciences.

The synthesis of this compound can be achieved through several routes, most commonly involving the condensation of guanidine or its salts with a three-carbon electrophilic synthon. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Synthesis from Formylacetic Ester and Guanidine

A well-established and effective method involves the reaction of an alkali metal formylacetic ester with a guanidine salt in an alkaline medium.[3] This process is an improvement on earlier methods, offering better yields by reacting the components directly without pre-forming free guanidine.[3]

Reaction Scheme:

The overall reaction involves the condensation of guanidine with formylacetic ester, which is typically generated in situ from an ester of formic acid and an ester of acetic acid using an alkali metal alkoxide.

G FormicEster Formic Acid Ester FormylaceticEster Alkali Metal Formylacetic Ester (Intermediate) FormicEster->FormylaceticEster AceticEster Acetic Acid Ester AceticEster->FormylaceticEster Alkoxide Alkali Metal Alkoxide Alkoxide->FormylaceticEster + GuanidineSalt Guanidine Salt (e.g., Guanidine Nitrate) IsocytosineSalt Sodium Salt of This compound GuanidineSalt->IsocytosineSalt + AlkaliHydroxide Alkali Metal Hydroxide (e.g., NaOH) AlkaliHydroxide->IsocytosineSalt + FormylaceticEster->IsocytosineSalt This compound This compound IsocytosineSalt->this compound Neutralization (e.g., HCl) G cluster_workflow Purification Workflow Crude Crude this compound Product Dissolve 1. Dissolve in Minimum Hot Solvent (e.g., Water) Crude->Dissolve HotFilter 2. Hot Filtration (Optional, removes insoluble impurities) Dissolve->HotFilter Cool 3. Slow Cooling & Crystallization HotFilter->Cool Imp_Insoluble Insoluble Impurities HotFilter->Imp_Insoluble VacuumFilter 4. Collect Crystals (Vacuum Filtration) Cool->VacuumFilter Wash 5. Wash with Cold Solvent VacuumFilter->Wash Imp_Soluble Soluble Impurities in Filtrate VacuumFilter->Imp_Soluble Dry 6. Dry Crystals Wash->Dry Pure Pure this compound Crystals Dry->Pure

References

Spectroscopic properties of isocytosine (UV, NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocytosine, also known as 2-amino-4-hydroxypyrimidine or 2-aminouracil, is a constitutional isomer of the canonical nucleobase cytosine. Its unique structure, with the amino and carbonyl groups in positions 2 and 4 of the pyrimidine ring, respectively, allows for alternative base pairing schemes, such as with isoguanine. This has made this compound and its derivatives valuable tools in synthetic biology, diagnostics, and the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and utilization in various research and development applications.

This technical guide provides an in-depth overview of the key spectroscopic characteristics of this compound, including its Ultraviolet-Visible (UV-Vis) absorption, Nuclear Magnetic Resonance (NMR) spectra, and Mass Spectrometry (MS) data. Detailed experimental protocols and a visualization of its important tautomeric equilibrium are also presented.

Tautomerism of this compound

A critical aspect of this compound's chemistry is its existence in different tautomeric forms. In solution and in the solid state, this compound predominantly exists as a mixture of two keto tautomers: the 1,2-I and 2,3-I forms. This contrasts with the remarkable stability of the canonical tautomer of guanine. The equilibrium between these tautomers can be influenced by the solvent and temperature. At room temperature in solution, the rapid interconversion between these tautomers can lead to broadened signals in NMR spectra.

Caption: Tautomeric equilibrium of this compound.

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of this compound is sensitive to the pH of the solution due to the protonation and deprotonation of the pyrimidine ring. A detailed study of the effect of pH on the UV absorption spectra of pyrimidines, including this compound, was reported by Stimson and Reuter in 1949. While the specific absorption maxima and molar extinction coefficients from this foundational work are not detailed here, the general behavior can be inferred from studies on the closely related cytosine. For cytosine, the absorption maximum shifts to longer wavelengths (red shift) in both acidic and basic solutions compared to neutral pH. A similar behavior is expected for this compound.

Condition λmax (nm) of Cytosine (for comparison)
Acidic (pH 1)276
Neutral (pH 5.6)266
Basic (pH 13.2)282

Note: The above data is for cytosine and serves as a reference for the expected pH-dependent shifts for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for studying its tautomeric equilibrium.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in dimethyl sulfoxide-d₆ (DMSO-d₆) shows distinct signals for the protons of the pyrimidine ring and the amino and imino groups. Due to the tautomeric equilibrium, signal broadening may be observed at room temperature.

Assignment Chemical Shift (δ, ppm)
NH11.0
CH (ring)7.536
NH₂6.8
CH (ring)5.535

Solvent: DMSO-d₆, 400 MHz

¹³C NMR Spectroscopy
Assignment (Cytosine) Chemical Shift (δ, ppm)
C4170.110
C2162.107
C6145.846
C597.818

Solvent: D₂O

Mass Spectrometry

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, which is crucial for its identification. The molecular weight of this compound is 111.10 g/mol .

m/z Relative Intensity (%) Possible Fragment
111.0100.0[M]⁺
83.020.6[M - CO]⁺
70.033.7Varies
69.010.1Varies
43.038.7Varies
42.015.7Varies
40.011.8Varies

Note: "Varies" indicates that the assignment of these smaller fragments can be complex and may arise from multiple fragmentation pathways.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. These should be adapted and optimized based on the specific instrumentation and experimental goals.

UV-Visible Spectroscopy

A general workflow for obtaining a UV-Vis spectrum of this compound is as follows:

uv_vis_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve this compound in buffer (e.g., phosphate buffer) prep2 Adjust pH to desired value (e.g., acidic, neutral, basic) prep3 Prepare a series of dilutions to determine molar absorptivity acq1 Calibrate spectrophotometer with a blank (buffer) prep3->acq1 acq2 Measure absorbance of samples over a wavelength range (e.g., 200-400 nm) an1 Plot absorbance vs. wavelength acq2->an1 an2 Determine λmax at each pH an1->an2 an3 Calculate molar extinction coefficient (ε) using the Beer-Lambert law an2->an3

Caption: UV-Vis Spectroscopy Workflow.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer).

    • For pH-dependent studies, prepare a series of solutions with varying pH values (e.g., using HCl and NaOH).

    • Ensure the concentration is appropriate to yield an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use quartz cuvettes for measurements in the UV range.

    • Record a baseline spectrum with the buffer solution in both the sample and reference cuvettes.

    • Measure the absorbance of the this compound solutions over a wavelength range of approximately 200-400 nm.

  • Data Analysis:

    • Plot absorbance versus wavelength to obtain the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax) for each pH.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

NMR Spectroscopy

A general workflow for acquiring ¹H and ¹³C NMR spectra of this compound is as follows:

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve ~5-10 mg of this compound in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep2 Filter the solution into an NMR tube to remove any particulate matter acq1 Insert the sample into the NMR spectrometer prep2->acq1 acq2 Lock and shim the magnetic field acq3 Acquire ¹H and ¹³C NMR spectra an1 Process the raw data (Fourier transform, phase correction, baseline correction) acq3->an1 an2 Reference the spectra (e.g., to the residual solvent peak) an3 Integrate ¹H signals and assign peaks an2->an3 an4 Assign ¹³C peaks an2->an4

Caption: NMR Spectroscopy Workflow.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Filter the solution into a 5 mm NMR tube to remove any insoluble impurities.

  • Instrumentation and Measurement:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Insert the sample into the magnet and allow it to equilibrate to the probe temperature.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, a proton-decoupled experiment is typically performed.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., Fourier transformation, phase correction, and baseline correction).

    • Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Assign the signals to the respective protons and carbons in the this compound molecule.

Mass Spectrometry

A general workflow for obtaining a mass spectrum of this compound is as follows:

ms_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve this compound in a suitable solvent (e.g., methanol/water) prep2 Dilute to an appropriate concentration for the chosen ionization method acq1 Introduce the sample into the mass spectrometer prep2->acq1 acq2 Ionize the sample (e.g., Electrospray Ionization - ESI) acq3 Analyze the ions based on their mass-to-charge ratio (m/z) an1 Generate a mass spectrum (intensity vs. m/z) acq3->an1 acq4 Perform tandem MS (MS/MS) for fragmentation analysis an3 Analyze the fragmentation pattern to elucidate the structure acq4->an3 an2 Identify the molecular ion peak an1->an2

Caption: Mass Spectrometry Workflow.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile solvent compatible with the chosen ionization method (e.g., a mixture of water and methanol for Electrospray Ionization - ESI).

    • The concentration should be in the low micromolar to nanomolar range.

  • Instrumentation and Measurement:

    • Use a mass spectrometer equipped with an appropriate ion source (e.g., ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI).

    • Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC-MS).

    • Acquire the mass spectrum in positive or negative ion mode.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Correlate the observed m/z values of the fragment ions with the structure of this compound to understand the fragmentation pathways.

Isocytosine Derivatives: A Technical Guide to Their Synthesis and Potential Therapeutic Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocytosine, a non-canonical pyrimidine base, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have garnered significant interest due to their potential as therapeutic agents, with research highlighting their efficacy as anticancer, antiviral, and enzyme-inhibiting molecules. This technical guide provides a comprehensive overview of this compound derivatives, detailing their synthesis, summarizing their biological activities with quantitative data, outlining key experimental protocols, and illustrating relevant biological pathways and workflows. This compound's structure, isomeric to the natural base cytosine, allows it to engage in unique molecular interactions, making it a valuable building block in the design of novel therapeutics.[1][2]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various chemical strategies. One prominent and versatile method is the Biginelli-like reaction, which allows for the construction of the core this compound scaffold.[3][4][5] Additionally, modifications at different positions of the this compound ring, such as N-4 alkylation, have been explored to develop analogs with enhanced biological activity.[6][7]

General Synthetic Protocol: Biginelli-Like Reaction for this compound Scaffolds

This protocol describes a one-pot synthesis of this compound derivatives.[3][4]

Materials:

  • Guanidine hydrochloride

  • Appropriate aldehyde

  • Methyl cyanoacetate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Dissolve guanidine hydrochloride and the selected aldehyde in ethanol.

  • Add methyl cyanoacetate to the reaction mixture.

  • Slowly add a solution of sodium ethoxide in ethanol to the mixture while stirring.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the mixture with an appropriate acid (e.g., acetic acid).

  • The resulting precipitate, the this compound derivative, is collected by filtration.

  • Wash the precipitate with cold ethanol and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Potential Therapeutic Functions and Quantitative Data

This compound derivatives have shown promise in several therapeutic areas. The following sections summarize their key functions and present quantitative data on their biological activity.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents.[8] Their mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[9][10][11]

. Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineAssay TypeIC50 (µM)Mechanism of ActionReference
Fluorocyclopentenyl-cytosineA549 (Lung)AntigrowthPotent (specific value not provided)2'-hydroxyl group essential for activity
Isoxazolidine Derivative (IZ3)MCF-7 (Breast)MTT Assay32.49 µg/mlNot specified[12]
Isocorydine Derivative (8)A549, SGC7901, HepG2Growth InhibitionNot specifiedStructure-activity relationship at C-8
β-nitrostyrene derivative (CYT-Rx20)MCF-7, MDA-MB-231, ZR75-1Cytotoxicity0.81, 1.82, 1.12 µg/mL respectivelyG2/M arrest, caspase activation, ROS formation[8]
Antiviral Activity

The structural similarity of this compound derivatives to natural nucleosides allows them to interfere with viral replication, making them attractive candidates for antiviral drug development.[13] They can act as inhibitors of viral polymerases, leading to chain termination of the growing viral DNA or RNA strand.[14]

Table 2: Antiviral Activity of Selected this compound Derivatives

CompoundVirusCell LineAssay TypeEC50 (µM)Reference
Tricyclic Nucleoside Analog (3)HSV-1Not specifiedNot specified12.2[14]
5-azacytidineRNA virusesNot specifiedNot specifiedNot specified[15]
2'-deoxy-5-azacytidineHIVNot specifiedNot specifiedNot specified[15]
Enzyme Inhibition

This compound derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic target for gout and hyperuricemia.[1][16] this compound derivatives have been shown to effectively inhibit this enzyme.[1]

Table 3: Xanthine Oxidase Inhibitory Activity of this compound Derivatives

CompoundSubstrateAssay TypeIC50 (µM)Reference
This compound ScaffoldXanthineSpectrophotometricNot specified[1]
Pistacia chinensis Leaf Essential OilHypoxanthine/XanthineSpectrophotometricNot specified[17]
Allopurinol (Reference)XanthineSpectrophotometricVaries[16]

DHPS is a crucial enzyme in the folate biosynthesis pathway of microorganisms, making it an excellent target for antimicrobial agents. Certain this compound derivatives have been investigated as DHPS inhibitors.[18]

Table 4: Dihydropteroate Synthase Inhibitory Activity of this compound Derivatives

CompoundMicroorganismAssay TypeIC50 (µM)Reference
Azosulfamide (related sulfonamide)VariousSpectrophotometricNot specified[18]
Compound 11BaDHPS, YpDHPS, SaDHPSSpectrophotometric50, 31, 17 respectively[19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability.[20][21][22]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivative in culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vitro Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase.[16][17][23][24]

Materials:

  • Xanthine oxidase enzyme

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • This compound derivative (test compound)

  • Allopurinol (positive control)

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Prepare solutions of the test compound and allopurinol in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations (or allopurinol/vehicle), and xanthine oxidase solution.

  • Pre-incubate the mixture at room temperature for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the xanthine solution to each well.

  • Immediately measure the increase in absorbance at 295 nm over time, which corresponds to the formation of uric acid.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC50 value.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).[25]

Materials:

  • Host cell line permissive to the virus

  • Virus stock of known titer

  • Culture medium

  • This compound derivative (test compound)

  • Overlay medium (e.g., containing carboxymethyl cellulose or agar)

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the test compound in culture medium.

  • Infect the cell monolayers with a known amount of virus for 1-2 hours.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing different concentrations of the test compound.

  • Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound derivatives is crucial for understanding their mechanism of action. The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows.

Apoptosis Induction Pathway by Anticancer this compound Derivatives

Isocytosine_Derivative This compound Derivative DNA_Damage DNA Damage Isocytosine_Derivative->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax/Bcl-2 Ratio Increase p53->Bax Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Experimental Workflow for Screening Anticancer this compound Derivatives

Start Synthesized This compound Derivatives Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Hit_Identification Hit Identification (IC50 Determination) Cytotoxicity_Screening->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Hit_Identification->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: Workflow for anticancer drug discovery with this compound derivatives.

Xanthine Oxidase Inhibition Assay Workflow

Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound) Plate_Setup Set up 96-well Plate (Control, Blank, Test) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate (Enzyme + Inhibitor) Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Initiation Measurement Measure Absorbance at 295 nm (Kinetic Read) Reaction_Initiation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50) Measurement->Data_Analysis

Caption: Step-by-step workflow for the xanthine oxidase inhibition assay.

Conclusion

This compound derivatives represent a promising class of compounds with diverse and potent biological activities. Their synthetic accessibility and the potential for structural modification provide a rich platform for the development of novel therapeutics targeting a range of diseases, from cancer to viral infections and metabolic disorders. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery through the exploration of this unique chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly pave the way for the development of next-generation therapeutic agents.

References

Thermodynamic Stability of Isocytosine Tautomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocytosine, a non-canonical pyrimidine base, presents a fascinating case of tautomerism with significant implications for nucleic acid structure, function, and mutagenesis. Understanding the thermodynamic stability of its various tautomeric forms is crucial for fields ranging from medicinal chemistry to molecular biology. This technical guide provides a comprehensive overview of the key this compound tautomers, their relative stabilities determined by both computational and experimental methods, and detailed protocols for their study.

Introduction to this compound Tautomerism

This compound, a structural isomer of cytosine, can exist in several tautomeric forms due to the migration of protons between its nitrogen and oxygen atoms. The relative populations of these tautomers are governed by their thermodynamic stability, which can be influenced by the surrounding environment (gas phase, solution, or solid state). The ability of this compound to form non-canonical base pairs, potentially leading to mutations, is directly linked to the stability of its less common tautomeric forms.

The most stable and biologically relevant tautomers of this compound are the amino-oxo forms, 1,2-I and 2,3-I, the amino-enol form, 2,4-I, and the imino-oxo form, 1,3-I. Theoretical calculations have consistently shown that the 2,3-I tautomer is the most stable form. However, the 1,2-I tautomer has a relatively low energy, and its stability is significantly enhanced through the formation of a hydrogen-bonded dimer with the 2,3-I tautomer, a phenomenon observed in both solution and the solid state.

Key Tautomers of this compound

The primary tautomers of this compound that are of interest due to their relatively low energies are depicted below. The equilibrium between these forms is a key aspect of this compound's chemistry.

  • 2,3-I (2-amino-3H-pyrimidin-4-one): Consistently identified as the most stable tautomer in both gas and solution phases.

  • 1,2-I (2-amino-1H-pyrimidin-4-one): The second most stable amino-oxo tautomer. It plays a crucial role in the formation of this compound dimers.

  • 2,4-I (2-amino-pyrimidin-4-ol): The most stable enol tautomer. It is calculated to be significantly less stable than the 2,3-I form.

  • 1,3-I (2-imino-2,3-dihydro-1H-pyrimidin-4-one): The most stable imino tautomer, generally found to be the least stable among these four low-energy forms.

Thermodynamic Stability Data

The relative thermodynamic stabilities of this compound tautomers have been extensively studied using a variety of computational methods. The following tables summarize the calculated relative energies from the literature, providing a quantitative comparison of the stability of the major tautomers.

Table 1: Calculated Relative Energies of this compound Tautomers (kJ/mol)

TautomerDFT Calculations (Representative)Reference
2,3-I0.0
1,2-ILow Energy
2,4-I~20
1,3-I>21

Note: The exact relative energies can vary depending on the level of theory (functional, basis set) and the solvent model used.

Experimental and Computational Methodologies

Experimental Protocols

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution. Variable-temperature (VT) NMR is particularly useful for observing changes in the populations of different tautomers and for studying dynamic processes like dimerization.

Protocol for Variable-Temperature NMR Analysis of this compound Tautomerism:

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL. Ensure the solvent has a low freezing point to allow for low-temperature measurements.

    • Transfer the solution to a high-quality NMR tube (e.g., Wilmad 507 or equivalent).

    • Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times and line widths.

  • Instrument Setup:

    • Use an NMR spectrometer equipped with a variable-temperature unit.

    • Tune and match the probe for the desired nucleus (e.g., ¹H, ¹³C, ¹⁵N) at the starting temperature (typically room temperature).

    • Acquire a standard spectrum at room temperature to serve as a reference.

  • Variable-Temperature Experiment:

    • Gradually decrease the temperature in increments of 10-20 K.

    • Allow the sample to equilibrate at each temperature for 10-15 minutes before acquiring a spectrum.

    • Monitor the ¹H and/or ¹⁵N NMR spectra for the appearance of new signals or changes in the chemical shifts and intensities of existing signals, which can indicate the formation of dimers or a shift in the tautomeric equilibrium.

  • Data Analysis:

    • Integrate the signals corresponding to the different tautomers (and the dimer, if present) at each temperature.

    • Calculate the mole fractions of each species at each temperature.

    • Plot the natural logarithm of the equilibrium constant (ln K) versus the inverse of the temperature (1/T) (a van't Hoff plot) to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization or dimerization process.

UV-Vis spectroscopy can be used to monitor changes in the electronic structure of this compound upon tautomerization, which is often induced by changes in solvent or by photoirradiation.

Protocol for UV-Vis Analysis of this compound Tautomerism:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile, water).

    • Prepare a series of dilutions to determine a suitable concentration that gives an absorbance in the range of 0.1-1.0.

  • Spectral Acquisition:

    • Record the UV-Vis spectrum of the this compound solution over a range of approximately 200-400 nm.

    • To study photo-induced tautomerism, irradiate the sample with a UV lamp at a specific wavelength (e.g., 308 nm) for defined periods.

    • Record the UV-Vis spectrum after each irradiation interval to monitor the appearance of new absorption bands corresponding to different tautomers.

  • Data Analysis:

    • Deconvolute the overlapping absorption bands to determine the contribution of each tautomer to the overall spectrum.

    • Use the Beer-Lambert law to calculate the concentration of each tautomer, assuming their molar absorptivities are known or can be estimated from theoretical calculations.

    • Calculate the equilibrium constant for the tautomerization reaction.

Computational Protocols

DFT is a widely used computational method for calculating the relative energies and geometric structures of tautomers with good accuracy and computational efficiency.

Protocol for DFT Calculations of this compound Tautomers:

  • Structure Generation:

    • Build the 3D structures of the this compound tautomers of interest (e.g., 2,3-I, 1,2-I, 2,4-I, 1,3-I) using a molecular modeling software.

  • Geometry Optimization:

    • Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, BLYP) and basis set (e.g., 6-311++G(d,p), aug-cc-pVDZ).

    • The optimization should be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution conditions.

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometries at the same level of theory to confirm that they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations and Analysis:

    • Calculate the single-point electronic energy of each optimized tautomer.

    • Correct the electronic energies with the ZPVE to obtain the total energy at 0 K.

    • Calculate the Gibbs free energy of each tautomer by including thermal corrections to enthalpy and entropy from the frequency calculations.

    • Determine the relative energies and Gibbs free energies of the tautomers with respect to the most stable tautomer (2,3-I).

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), can provide even more accurate relative energies, often considered the "gold standard" in quantum chemistry.

Protocol for Ab Initio Calculations of this compound Tautomers:

  • Geometry Optimization:

    • Optimize the geometries of the tautomers at a suitable level of theory, such as MP2 with a large basis set (e.g., aug-cc-pVTZ).

  • Single-Point Energy Calculations:

    • Perform single-point energy calculations on the optimized geometries using a higher level of theory, such as CCSD(T), with a large basis set to obtain highly accurate electronic energies.

  • Corrections and Analysis:

    • As with DFT, perform frequency calculations (e.g., at the MP2 level) to obtain ZPVE and thermal corrections.

    • Calculate the relative energies and Gibbs free energies of the tautomers.

Visualizations of this compound Tautomerism and Analysis Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of this compound tautomers.

Isocytosine_Tautomers cluster_tautomers Tautomeric Equilibria cluster_dimer Dimerization T23I 2,3-I (Most Stable) T12I 1,2-I T23I->T12I ΔG > 0 T24I 2,4-I (Enol) T23I->T24I ΔG >> 0 T13I 1,3-I (Imino) T23I->T13I ΔG >>> 0 T23I_dimer 2,3-I T12I_dimer 1,2-I Dimer [1,2-I] • [2,3-I] Dimer (H-Bonded) T12I_dimer->Dimer Stabilization T23I_dimer->Dimer Stabilization

Caption: Tautomeric equilibria and dimerization of this compound.

Computational_Workflow start Define this compound Tautomer Structures geom_opt Geometry Optimization (DFT or MP2) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy (High-Level Ab Initio) geom_opt->sp_energy analysis Calculate Relative Gibbs Free Energies freq_calc->analysis sp_energy->analysis results Thermodynamic Stability Ranking analysis->results

Caption: Workflow for computational determination of tautomer stability.

Mutagenesis_Mechanism start This compound in DNA/RNA tautomerization Tautomeric Shift (e.g., to 1,2-I or imino form) start->tautomerization mispairing Altered H-Bonding Pattern Forms Non-Canonical Base Pair tautomerization->mispairing enzyme Recognition by Polymerase mispairing->enzyme mutation Incorporation of Incorrect Base Leads to Mutation enzyme->mutation

Caption: Postulated role of this compound tautomerism in mutagenesis.

Conclusion

The thermodynamic stability of this compound tautomers is a complex interplay of intrinsic electronic effects and environmental factors. While the 2,3-I tautomer is the most stable monomeric form, the ability of the 1,2-I tautomer to form a stable dimer highlights the importance of intermolecular interactions in determining the accessible tautomeric states. The presence of less stable tautomers, even at low populations, can have profound biological consequences, particularly in the context of mutagenesis. The detailed experimental and computational protocols provided in this guide offer a robust framework for researchers to further investigate the fascinating chemistry and biological relevance of this compound and its tautomers.

The Dawn of Isocytosine: A Technical Chronicle of its Early Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isocytosine, or 2-amino-4-hydroxypyrimidine, a structural isomer of the canonical nucleobase cytosine, has intrigued chemists and biologists since its initial synthesis. The simple transposition of the exocyclic amine and carbonyl groups relative to cytosine profoundly alters its physicochemical properties and hydrogen bonding capabilities, offering a unique scaffold for supramolecular chemistry and the development of novel therapeutic agents. This technical guide delves into the seminal early research that led to the discovery and initial characterization of this compound, providing a detailed account of the pioneering synthetic methods and spectroscopic analyses that laid the foundation for our current understanding of this important heterocyclic compound.

Early Synthesis of this compound

The first practical synthesis of this compound was reported by William T. Caldwell and Harry B. Kime in 1940.[1] Their method provided a viable route to this novel pyrimidine, enabling further investigation of its properties.

Experimental Protocol: Synthesis of this compound (Caldwell and Kime, 1940)

The synthesis of this compound, as detailed by Caldwell and Kime, involves the condensation of guanidine with ethyl formylacetate. The general steps are outlined below.

Materials:

  • Guanidine

  • Ethyl formylacetate (or a suitable equivalent)

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Preparation of Sodium Ethoxide: Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • Reaction Mixture: Guanidine (typically as a salt, such as guanidine hydrochloride, which is then neutralized) and ethyl formylacetate are added to the ethanolic sodium ethoxide solution.

  • Reflux: The reaction mixture is heated under reflux for several hours to facilitate the condensation reaction.

  • Precipitation: After cooling, the sodium salt of this compound precipitates from the solution.

  • Isolation and Purification: The precipitate is collected by filtration and then dissolved in water.

  • Acidification: The aqueous solution is acidified with hydrochloric acid to a specific pH to precipitate the free this compound.

  • Recrystallization: The crude this compound is then purified by recrystallization from hot water to yield the final product.

The reported melting point for the synthesized this compound was 275°C.[2]

Reaction Pathway

The synthesis follows a classical pyrimidine ring formation pathway.

Synthesis_of_this compound cluster_intermediate Intermediate cluster_product Product cluster_workup Workup Guanidine Guanidine Reaction Condensation (Reflux) Formylacetate Ethyl Formylacetate NaOEt Sodium Ethoxide in Ethanol NaOEt->Reaction Intermediate Sodium Isocytosinate Workup_step Intermediate->Workup_step This compound This compound HCl HCl (acidification) HCl->Workup_step Reaction->Intermediate Workup_step->this compound

Figure 1: Synthetic pathway for this compound as described by Caldwell and Kime (1940).

Early Spectroscopic Characterization

Following its synthesis, a crucial step in understanding the structure of this compound was its spectroscopic analysis. In 1945, Sister Miriam Michael Stimson and Sister Mary Agnita Reuter published a detailed study on the ultraviolet absorption spectra of cytosine and this compound, highlighting the distinct spectral properties of these isomers under different pH conditions.[2][3]

Experimental Protocol: UV Absorption Spectroscopy (Stimson and Reuter, 1945)

The experimental workflow for determining the UV absorption spectra of this compound involved precise sample preparation and measurement using an early model spectrophotometer.

Instrumentation:

  • Beckman DU spectrophotometer[2]

Sample Preparation:

  • Stock Solution: A stock solution of this compound was prepared in a suitable solvent, typically water.

  • pH Adjustment: The pH of the aqueous solutions was adjusted using appropriate acids (e.g., HCl) and bases to study the spectral shifts associated with the protonation and deprotonation of the molecule.

  • Dilution: The stock solutions were carefully diluted to concentrations suitable for UV absorbance measurements, ensuring adherence to the Beer-Lambert law.

Measurement:

  • Wavelength Scan: The absorbance of each sample was measured over a range of ultraviolet wavelengths.

  • Data Recording: The wavelength of maximum absorbance (λmax) and the corresponding molar extinction coefficient (ε) were recorded for each pH condition.

Experimental Workflow

The general workflow for the spectroscopic analysis is depicted below.

UV_Spectroscopy_Workflow start Start prep_sample Prepare this compound Aqueous Solution start->prep_sample adjust_ph Adjust pH (Acidic, Neutral, Basic) prep_sample->adjust_ph measure_uv Measure UV Absorption Spectrum (Beckman DU Spectrophotometer) adjust_ph->measure_uv record_data Record λmax and ε measure_uv->record_data analyze Analyze Spectral Shifts with pH record_data->analyze end End analyze->end

Figure 2: Experimental workflow for the UV spectroscopic analysis of this compound.

Physicochemical Properties

Early research efforts also focused on determining the fundamental physicochemical properties of this compound.

Tautomerism

A key feature of this compound is its existence in different tautomeric forms. In aqueous solution, it exists as an equilibrium mixture of two primary keto tautomers, with the proton at either the N1 or N3 position.[4] The amino-hydroxy tautomer has also been observed, particularly in matrix isolation studies.[1] The tautomeric equilibrium is a critical factor influencing its hydrogen bonding patterns and biological activity.

Isocytosine_Tautomers T1 1H-keto-amino T2 3H-keto-amino T1:s->T2:n T3 Amino-hydroxy T2:s->T3:n (in specific conditions)

Figure 3: Tautomeric forms of this compound.
Quantitative Data

The following table summarizes some of the key quantitative data reported in early studies of this compound.

PropertyValueConditionsReference
Melting Point275 °C[2]
UV Absorption [2][3]
λmax (in acid)~280 nmAcidic solution[5]
λmax (in base)~267 nmAlkaline solution[6]

Conclusion

The early research on this compound, from its initial synthesis by Caldwell and Kime to its spectroscopic characterization by Stimson and Reuter, provided the fundamental knowledge required for all subsequent investigations into this fascinating molecule. These pioneering studies not only established a reliable method for its preparation but also offered the first insights into its electronic structure and behavior in solution. The observed tautomerism and distinct spectroscopic properties continue to be areas of active research, with implications for the design of novel DNA-like structures and therapeutic agents. The work of these early researchers truly opened the door to the rich and complex chemistry of this compound.

References

Isocytosine in Prebiotic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isocytosine, a structural isomer of cytosine, has emerged as a molecule of significant interest in the field of prebiotic chemistry. Its potential role in the origin of life stems from its plausible abiotic synthesis, unique base-pairing capabilities, and comparable photostability to canonical nucleobases. This technical guide provides a comprehensive overview of this compound's relevance in prebiotic scenarios, detailing its synthesis, stability, and potential incorporation into primordial genetic polymers. The information presented is intended for researchers, scientists, and drug development professionals engaged in origin of life studies and the development of synthetic genetic systems.

Abiotic Synthesis of this compound

The formation of essential biomolecules from simple precursors under plausible prebiotic conditions is a cornerstone of origin of life research. This compound has been identified as a product in various prebiotic simulation experiments, suggesting its potential availability on the early Earth.

1.1. Electric Discharge Experiments

One of the earliest and most well-known prebiotic synthesis experiments, the Miller-Urey experiment, demonstrated the formation of amino acids from a mixture of methane, ammonia, water, and hydrogen subjected to electrical discharges. Subsequent studies using similar experimental setups have also reported the synthesis of purine and pyrimidine nucleobases. Notably, this compound has been identified among the products formed in electric discharge experiments using Oparin-Urey type primitive earth conditions with a mixture of ammonia and methane.[1]

1.2. Meteoritic Origin

The discovery of nucleobases in meteorites provides strong evidence for the extraterrestrial delivery of the building blocks of life to the early Earth.[2][3][4][5] While the canonical bases have been a primary focus, recent advancements in analytical techniques have enabled the detection of a wider range of organic molecules, including this compound, in carbonaceous meteorites.[6] This finding supports the hypothesis that this compound could have been part of the prebiotic inventory of organic compounds available for the emergence of life.

Experimental Protocols: Meteorite Sample Analysis

A key challenge in meteorite analysis is the gentle extraction of delicate organic compounds to avoid their degradation. A recently developed technique utilizes cold water for extraction, which is a milder alternative to the traditionally used formic acid.

  • Sample Preparation: A meteorite sample is powdered.

  • Extraction: The powdered sample is extracted with cold water.

  • Analysis: The extract is analyzed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) to identify and quantify the nucleobases present.

This method has proven effective in detecting a diversity of pyrimidine nucleobases, including cytosine, uracil, thymine, and this compound, in various carbonaceous meteorites.[3][4][5]

Stability and Photochemistry of this compound

The stability of a molecule under the harsh conditions of the early Earth, including significant UV radiation, is a critical factor in its potential to participate in prebiotic processes.

2.1. Chemical Stability

While this compound can be formed under prebiotic conditions, its stability, particularly in aqueous environments, is a subject of investigation. Like cytosine, this compound can undergo deamination.[7] However, derivatives such as 5-methyl-isocytosine have been shown to possess greater stability.[8] Studies on 2'-deoxy-5-methylisocytidine have shown that hydrolytic deamination occurs at a low rate (approximately 0.5%) during routine oligonucleotide synthesis and deprotection.[9]

2.2. Photochemical Properties

The photostability of nucleobases is considered a potential selection factor in the origin of genetic material.[10] Theoretical and experimental studies have investigated the photoionization and excited-state dynamics of this compound. Recent theoretical work suggests that the UV-photoinduced mechanisms of this compound are similar to those of cytosine, indicating comparable photostability.[11] However, differences arise when considering photoionization, where the keto tautomer of this compound may have longer-lived excited states, potentially making it less photostable than cytosine.[11] In contrast, the enol tautomer of this compound exhibits photostability similar to cytosine.[11] Experimental studies involving UV irradiation of this compound in aqueous solution have shown that it can undergo an oxo-hydroxy phototautomerism.[12]

Quantitative Data: Photochemical Properties

ParameterConditionValue
Photo-tautomerism Rate Constant (oxo to hydroxy)UVC irradiation in aqueous solution5.29 × 10⁻³ min⁻¹
Backward Reaction Rate Constant (hydroxy to oxo)After removal of UV light source0.12 × 10⁻³ min⁻¹

Experimental Protocols: UV Irradiation of this compound

  • Sample Preparation: An aqueous solution of this compound is prepared.

  • Irradiation: The solution is irradiated in a photochemical reactor with a low-pressure mercury lamp (λmax = 254 nm).

  • Analysis: Samples are taken at regular intervals, and their UV absorption spectra are recorded to monitor the changes in the mixture during irradiation.

Base Pairing and Role in Early Genetic Polymers

A crucial aspect of any potential prebiotic genetic molecule is its ability to form specific base pairs, allowing for the storage and transfer of information.

3.1. This compound-Isoguanine Base Pairing

This compound forms a stable Watson-Crick-like base pair with isoguanine, another non-canonical purine base.[13][14] This isoC-isoG pair is held together by three hydrogen bonds, similar to the canonical G-C pair.[8] Thermodynamic studies have shown that the isoC-isoG base pair is as stable as a C-G Watson-Crick pair within DNA/RNA duplexes.[14] In fact, some studies suggest the isoG-isoC pair is even more stable than the canonical A-T or G-C pairs.[15]

Quantitative Data: Thermal Stability of Base Pairs

Base Pair in DuplexChange in Melting Temperature (ΔTm)
h-isoG:h-isoCMe vs h-isoG:dT8.8 °C more stable
d-isoG:d-isoCMe vs d-isoG:dT7.8 °C more stable
d-isoCMe:d-isoG vs C:Gd-isoCMe:d-isoG is somewhat more stable

h denotes hexitol nucleic acid and d denotes deoxyribonucleic acid. isoCMe is 5-methyl-isocytosine.[8]

3.2. Mispairing with Canonical Bases

Studies have also investigated the potential for mispairing between this compound and the canonical bases. The 5-methyl derivative of this compound (isoCMe) has been observed to primarily mispair with guanine (G).[8]

3.3. A Potential Alternative Genetic System

The stability and specificity of the isoC-isoG base pair have led to the hypothesis that an expanded genetic system, including these non-canonical bases, could have existed in the prebiotic world.[14] Such a system could have acted as a precursor to the modern DNA/RNA world.[16][17][18][19][20] The idea of a "pre-RNA world" involving alternative genetic polymers is a significant area of research in the origin of life.[21]

Logical Relationship: The Prebiotic Utility of this compound

Prebiotic_this compound Precursors Simple Prebiotic Precursors Abiotic_Synthesis Abiotic Synthesis (e.g., Electric Discharge, Meteoritic Delivery) Precursors->Abiotic_Synthesis This compound This compound Abiotic_Synthesis->this compound Stability Sufficient Prebiotic Stability This compound->Stability Base_Pairing Specific Base Pairing (with Isoguanine) This compound->Base_Pairing Genetic_Polymer Incorporation into Early Genetic Polymers Stability->Genetic_Polymer Base_Pairing->Genetic_Polymer Origin_Of_Life Contribution to the Origin of Life Genetic_Polymer->Origin_Of_Life

Caption: Logical flow from prebiotic precursors to the potential role of this compound in the origin of life.

This compound in the Context of the RNA World Hypothesis

The "RNA world" hypothesis posits that RNA, or a similar molecule, was the primary genetic and catalytic molecule before the advent of DNA and proteins.[22][23] The challenges associated with the prebiotic synthesis and stability of canonical ribonucleosides have led to the consideration of alternative nucleobases, like this compound, as components of the first genetic polymers.

The lack of a robust prebiotic synthesis for cytosine has been a significant hurdle for the RNA world hypothesis.[21][24][25][26][27][28] Some researchers have proposed that alternative bases, such as this compound, may have been used in the first genetic material.[24] The enzymatic incorporation of isocytidine opposite isoguanosine in oligonucleotides has been demonstrated, showing that polymerases can recognize this non-canonical base pair.[7]

Experimental Workflow: Enzymatic Incorporation of Isocytidine

Enzymatic_Incorporation Template DNA/RNA Template containing Isoguanine Reaction Polymerization Reaction Template->Reaction dNTPs Deoxynucleoside Triphosphates (including d-isoCTP) dNTPs->Reaction Polymerase DNA/RNA Polymerase (e.g., Klenow Fragment, T7 RNA Polymerase) Polymerase->Reaction Product Duplex DNA/RNA with isoC-isoG pair Reaction->Product Analysis Analysis (e.g., Gel Electrophoresis, Sequencing) Product->Analysis

Caption: Workflow for demonstrating the enzymatic incorporation of this compound into a nucleic acid strand.

This compound's Potential Catalytic Activity

While RNA is known for its catalytic capabilities (ribozymes), the potential for other nucleobases or their polymers to exhibit catalytic activity is an area of active research. Some studies have explored the catalytic activity of nucleobases in various organic reactions.[29] Cytosine deaminase, an enzyme that catalyzes the deamination of cytosine, has also been shown to catalyze the deamination of this compound.[30] This suggests that this compound can interact with enzymatic active sites, and potentially, primitive catalytic systems could have acted upon it.

This compound presents a compelling case as a significant player in prebiotic chemistry. Its formation in abiotic synthesis experiments and its detection in meteorites suggest its availability on the early Earth. Furthermore, its ability to form a stable and specific base pair with isoguanine provides a plausible mechanism for the storage and transfer of genetic information in a pre-RNA world. While challenges related to its stability and the efficiency of its prebiotic synthesis remain, the body of evidence strongly supports the continued investigation of this compound as a key component in models for the origin of life. Its study not only sheds light on our planet's distant past but also informs the design of novel synthetic genetic systems with applications in biotechnology and medicine.

References

Methodological & Application

Application Notes and Protocols: Isocytosine as a Fluorescent Probe in DNA Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocytosine, a non-canonical nucleobase, presents intriguing possibilities as an intrinsic fluorescent probe for investigating the structure, dynamics, and interactions of DNA. Its structural similarity to cytosine allows for its incorporation into oligonucleotides, where its fluorescence properties can be sensitive to the local microenvironment. This document provides detailed application notes and experimental protocols for utilizing this compound as a fluorescent probe in various DNA studies. While extensive quantitative photophysical data for this compound within DNA is not widely published, this guide offers protocols for both the application and the characterization of this compound-labeled oligonucleotides.

I. Photophysical Properties of this compound

The intrinsic fluorescence of natural DNA bases is extremely low, with quantum yields typically in the range of 10-4 to 10-5, rendering them unsuitable for most fluorescence-based assays. This compound, as an isomer of cytosine, exhibits more favorable, though still modest, fluorescence. Its emission is sensitive to environmental factors such as solvent polarity and base stacking, which can lead to changes in fluorescence intensity and lifetime upon incorporation into single-stranded (ssDNA) and double-stranded DNA (dsDNA).

A key phenomenon influencing the fluorescence of probes within DNA is fluorescence quenching , often mediated by adjacent nucleobases, particularly guanine, through processes like photoinduced electron transfer (PET). This property can be harnessed to design probes that signal changes in DNA conformation or binding events.

Quantitative Data Summary

Specific fluorescence quantum yield (Φ) and lifetime (τ) values for this compound incorporated into DNA are not extensively documented in publicly available literature. Therefore, it is crucial for researchers to empirically determine these parameters for their specific oligonucleotide sequences and experimental conditions. For comparison, data for other fluorescent cytosine analogs are presented below.

Fluorescent Base AnalogQuantum Yield (Φ) in dsDNAFluorescence Lifetime (τ) in dsDNA (ns)Reference(s)
This compound Data not readily availableData not readily available-
Pyrrolocytosine~0.02 - 0.2 (sequence dependent)~1.0 - 5.0 (sequence dependent)[1]
Tricyclic Cytosine (tC)~0.16 - 0.21~5.7 - 6.9[2]

II. Experimental Protocols

Protocol 1: Synthesis and Purification of this compound-Containing Oligonucleotides

The standard and most efficient method for synthesizing oligonucleotides with modified bases is solid-phase phosphoramidite chemistry.

Materials:

  • This compound phosphoramidite (ensure appropriate protecting groups are used to prevent deamination)[3]

  • Standard DNA phosphoramidites (dA, dG, dC, T)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping reagents (acetic anhydride and 1-methylimidazole)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • HPLC purification system with a reverse-phase column

  • Mass spectrometer for quality control

Procedure:

  • Automated DNA Synthesis:

    • Program the DNA synthesizer with the desired sequence, incorporating the this compound phosphoramidite at the specified position(s).

    • The synthesis cycle consists of four steps for each nucleotide addition:

      • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

      • Coupling: Activation of the incoming phosphoramidite and its reaction with the 5'-hydroxyl of the growing chain.

      • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

      • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, treat the CPG support with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases.

    • Be aware that some this compound derivatives can be susceptible to deamination during prolonged exposure to alkaline conditions.[4] Milder deprotection conditions may be necessary depending on the specific protecting groups on the this compound phosphoramidite.

  • Purification:

    • Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (HPLC). The hydrophobicity of the DMT group (if "DMT-on" synthesis is performed) can be used to separate the full-length product from shorter, uncapped sequences.

    • Collect the fractions containing the desired product.

    • If DMT-on purification was used, treat the purified oligonucleotide with an acid (e.g., 80% acetic acid) to remove the DMT group, followed by desalting.

  • Quality Control:

    • Confirm the identity and purity of the synthesized oligonucleotide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Alternative Method: Enzymatic Incorporation

DNA polymerases can incorporate this compound triphosphate into a growing DNA strand opposite an isoguanine in a template strand. This method can be useful for preparing longer DNA molecules containing this compound.

G Workflow for Synthesis and Purification of this compound-Labeled Oligonucleotides cluster_synthesis Automated Solid-Phase Synthesis cluster_post_synthesis Post-Synthesis Processing synthesis_start Start with CPG Solid Support deblocking Deblocking (DMT Removal) synthesis_start->deblocking coupling Coupling (this compound Phosphoramidite Addition) deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation synthesis_end Repeat Cycle for Full-Length Oligo oxidation->synthesis_end synthesis_end->deblocking Next Nucleotide cleavage Cleavage and Deprotection synthesis_end->cleavage purification HPLC Purification cleavage->purification qc Mass Spectrometry (QC) purification->qc final_product Purified this compound-Labeled Oligonucleotide qc->final_product

Synthesis and Purification Workflow
Protocol 2: Characterization of Fluorescence Properties

A. Measuring Fluorescence Spectra

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • This compound-labeled oligonucleotide

  • Unlabeled complementary oligonucleotide (for dsDNA measurements)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound-labeled oligonucleotide in the desired buffer. An absorbance of ~0.1 at the excitation wavelength is a good starting point to avoid inner filter effects.

    • For dsDNA measurements, anneal the labeled oligonucleotide with its complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Excitation Spectrum:

    • Set the emission wavelength to the expected maximum (a broad scan from 350-450 nm might be necessary initially) and scan a range of excitation wavelengths (e.g., 280-350 nm) to determine the optimal excitation wavelength.

  • Emission Spectrum:

    • Set the excitation wavelength to the determined optimum.

    • Scan a range of emission wavelengths (e.g., 330-500 nm) to obtain the fluorescence emission spectrum.

    • Record the wavelength of maximum emission.

B. Determining Fluorescence Quantum Yield (Relative Method)

Materials:

  • Quantum yield standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of dilutions of both the this compound-labeled sample and the quantum yield standard in the same solvent/buffer.

  • Measure the absorbance of each solution at the chosen excitation wavelength. Ensure absorbances are below 0.1 to maintain linearity.

  • Measure the integrated fluorescence intensity of each solution using the same excitation wavelength and instrument settings.

  • Plot integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The slope of each line is proportional to the quantum yield. Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

    where Φ_std is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence vs. absorbance, and n is the refractive index of the solvent.

C. Measuring Fluorescence Lifetime

Materials:

  • Time-Correlated Single Photon Counting (TCSPC) system

  • Pulsed laser or LED excitation source at the appropriate wavelength

Procedure:

  • Prepare the sample as for fluorescence spectroscopy.

  • Acquire the fluorescence decay profile using the TCSPC system.

  • Fit the decay curve to an exponential decay model to determine the fluorescence lifetime (τ). The decay may be multi-exponential, indicating different populations of the fluorophore.

G Workflow for Characterizing this compound Fluorescence cluster_spectra Fluorescence Spectroscopy cluster_qy Quantum Yield Determination (Relative Method) cluster_lifetime Fluorescence Lifetime Measurement start Prepare this compound-Labeled Oligonucleotide Solution excitation_spec Measure Excitation Spectrum start->excitation_spec prep_qy Prepare Sample and Standard Dilutions start->prep_qy tcspc Acquire Decay Profile (TCSPC) start->tcspc emission_spec Measure Emission Spectrum excitation_spec->emission_spec Determine λ_ex_max measure_abs Measure Absorbance at λ_ex prep_qy->measure_abs measure_fluor Measure Integrated Fluorescence measure_abs->measure_fluor plot_data Plot Fluorescence vs. Absorbance measure_fluor->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy fit_decay Fit Decay Curve to Exponential Model tcspc->fit_decay calc_lifetime Determine Lifetime (τ) fit_decay->calc_lifetime

Fluorescence Characterization Workflow
Protocol 3: DNA Hybridization Assay

This protocol uses the change in this compound fluorescence upon hybridization to a complementary strand to monitor DNA annealing.

Materials:

  • This compound-labeled single-stranded DNA probe

  • Unlabeled target DNA

  • Hybridization buffer (e.g., saline-sodium citrate buffer)

  • Spectrofluorometer with temperature control

Procedure:

  • Baseline Measurement:

    • In a cuvette, add the this compound-labeled ssDNA probe to the hybridization buffer.

    • Record the fluorescence intensity at the emission maximum. This is the "unbound" signal.

  • Titration:

    • Add increasing concentrations of the unlabeled target DNA to the cuvette.

    • After each addition, allow the sample to equilibrate (e.g., incubate for 5 minutes) and then record the fluorescence intensity.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the target DNA concentration.

    • The resulting binding curve can be fitted to an appropriate binding model to determine the dissociation constant (Kd). A significant change in fluorescence (either quenching or enhancement) upon hybridization indicates that this compound is a suitable probe for this application.

G Signaling Pathway for DNA Hybridization Assay ssDNA This compound-labeled ssDNA Probe (Fluorescent) dsDNA Hybridized dsDNA (Fluorescence Quenched/Enhanced) ssDNA->dsDNA + Target DNA targetDNA Target DNA targetDNA->dsDNA

DNA Hybridization Signaling
Protocol 4: Mismatch Detection

This protocol leverages the sensitivity of this compound's fluorescence to its local environment to detect single nucleotide mismatches.

Materials:

  • This compound-labeled DNA probe

  • Perfectly matched target DNA

  • Mismatched target DNA

  • Hybridization buffer

  • Spectrofluorometer

Procedure:

  • Design the this compound-labeled probe so that the this compound is positioned at or near the potential mismatch site.

  • Perform two separate hybridization experiments as described in Protocol 3: one with the perfectly matched target and one with the mismatched target.

  • Compare the fluorescence signal of the probe when hybridized to the perfectly matched target versus the mismatched target.

  • A significant difference in fluorescence intensity between the two complexes indicates that the probe can discriminate between the matched and mismatched sequences. The altered local structure around the mismatch is expected to change the stacking interactions and thus the fluorescence of the this compound.

Protocol 5: DNA-Protein Interaction Studies using Fluorescence Anisotropy

Fluorescence anisotropy measures the tumbling rate of a fluorescent molecule. When a small, fluorescently labeled DNA molecule binds to a larger protein, its tumbling slows, leading to an increase in anisotropy.

Materials:

  • This compound-labeled DNA oligonucleotide (the "ligand")

  • Purified DNA-binding protein

  • Binding buffer

  • Spectrofluorometer equipped with polarizers

Procedure:

  • Initial Anisotropy:

    • Measure the fluorescence anisotropy of the free this compound-labeled DNA in the binding buffer. This value should be low.

  • Titration:

    • Add increasing concentrations of the purified protein to a constant concentration of the labeled DNA.

    • After each addition, allow the system to reach equilibrium and measure the fluorescence anisotropy.

  • Data Analysis:

    • Plot the change in anisotropy as a function of the protein concentration.

    • Fit the data to a binding isotherm to determine the dissociation constant (Kd) for the protein-DNA interaction.

III. Applications in Drug Development

  • High-Throughput Screening (HTS): this compound-based hybridization or DNA-protein interaction assays can be adapted for HTS to identify small molecules that either inhibit or stabilize these interactions.

  • Mechanism of Action Studies: For drugs that target DNA or DNA-binding proteins, this compound probes can be used to study the drug's effect on DNA conformation and protein binding in real-time.

  • Diagnostic Development: Probes containing this compound could be developed for the detection of specific DNA sequences or mutations associated with disease.

IV. Conclusion

This compound holds promise as a versatile fluorescent probe for DNA studies. While further characterization of its photophysical properties within the DNA duplex is needed, the protocols provided here offer a robust framework for its synthesis, characterization, and application. By leveraging its environmental sensitivity, researchers can develop novel assays to investigate DNA structure, hybridization, and interactions with other molecules, thereby advancing our understanding of fundamental biological processes and aiding in the development of new therapeutics.

References

Application Notes and Protocols: Isocytosine in Enzymatic Reactions and Kinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of isocytosine in enzymatic reactions, with a focus on kinetic analysis. Detailed protocols for key experiments are provided to facilitate the study of enzymes that recognize and process this non-canonical nucleobase. This compound, a structural isomer of cytosine, and its corresponding nucleoside, isocytidine, are valuable tools in molecular biology, synthetic biology, and drug development for probing enzyme mechanisms, expanding the genetic alphabet, and developing novel therapeutic agents.

Application Note: this compound as a Substrate for DNA and RNA Polymerases

This compound triphosphate (iso-CTP) and its deoxy counterpart (d-isoCTP) can be utilized by various DNA and RNA polymerases as substrates for nucleic acid synthesis. This unique property allows for the site-specific incorporation of this compound into DNA and RNA strands, creating an expanded genetic information system (AEGIS). The enzymatic recognition of the this compound:isoguanine (iso-C:iso-G) base pair has been demonstrated for several polymerases, including T7 RNA polymerase, avian myeloblastosis virus (AMV) reverse transcriptase, and the Klenow fragment of E. coli DNA polymerase I.[1]

The efficiency and fidelity of this compound incorporation are key parameters that can be determined through kinetic analysis. Steady-state and pre-steady-state kinetic assays are employed to measure parameters such as the Michaelis constant (Km), the catalytic rate constant (kcat), and the nucleotide incorporation rate (kpol). This data is crucial for understanding how a polymerase discriminates between natural and unnatural substrates and for engineering polymerases with improved activity and specificity for this compound-containing nucleotides.

Data Presentation: Kinetic Parameters of Polymerases with this compound Analogs
EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Reference
T7 RNA Polymeraseiso-CTPData not availableData not availableData not available
AMV Reverse Transcriptased-isoCTPData not availableData not availableData not available
Klenow Fragmentd-isoCTPData not availableData not availableData not available
Human DNA Polymerase ηdITP (opposite dC)130 ± 1017.0 ± 0.90.13[2]

Note: Data for this compound triphosphate is limited in the reviewed literature. The provided data for deoxyinosine triphosphate (dITP), the pairing partner of this compound, with human polymerase η offers a reference for the kinetic analysis of non-canonical nucleotide incorporation.

Experimental Protocol: Steady-State Kinetic Analysis of this compound Incorporation by DNA Polymerase

This protocol outlines a method for determining the steady-state kinetic parameters (Km and kcat) for the incorporation of a single deoxyisocytidine monophosphate (d-isoCMP) into a DNA primer-template duplex.

Materials:

  • Purified DNA polymerase

  • Primer-template DNA duplex with a templating isoguanine base

  • Deoxythis compound triphosphate (d-isoCTP)

  • Standard deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)

  • [γ-32P]ATP for 5'-end labeling of the primer

  • T4 Polynucleotide Kinase

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT, 50 µg/mL BSA)

  • Quench solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Phosphorimager system

Procedure:

  • Primer Labeling: 5'-end label the primer strand with [γ-32P]ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol. Purify the labeled primer.

  • Primer-Template Annealing: Anneal the labeled primer to the template strand containing the isoguanine base by heating to 90°C for 5 minutes and then slowly cooling to room temperature.

  • Reaction Setup: Prepare reaction mixtures containing the annealed primer-template, DNA polymerase, and varying concentrations of d-isoCTP in the reaction buffer.

  • Initiation and Quenching: Initiate the reaction by adding the enzyme. Allow the reaction to proceed for a time course that ensures single-turnover conditions (less than 20% product formation). Quench the reaction at different time points by adding the quench solution.

  • Gel Electrophoresis: Separate the reaction products (unextended and extended primer) on a denaturing polyacrylamide gel.

  • Data Analysis: Quantify the amount of unextended and extended primer using a phosphorimager. Plot the initial velocity of the reaction against the d-isoCTP concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.[3][4][5]

Experimental Workflow for Polymerase Kinetic Analysis

Polymerase_Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P_Label 5' Radiolabeling of Primer PT_Anneal Primer-Template Annealing P_Label->PT_Anneal Reaction_Mix Prepare Reaction Mixtures PT_Anneal->Reaction_Mix Initiate Initiate Reaction (Add Enzyme) Reaction_Mix->Initiate Quench Quench Reaction (Time Course) Initiate->Quench PAGE Denaturing PAGE Quench->PAGE Quantify Phosphorimager Quantification PAGE->Quantify MM_Plot Michaelis-Menten Analysis Quantify->MM_Plot Params Determine Km, kcat MM_Plot->Params

Workflow for steady-state kinetic analysis of polymerase activity.

Application Note: this compound in Ribozyme Catalysis and Kinetic Analysis

Cytosine and its analogs play critical roles in the catalytic mechanisms of several ribozymes. For instance, in the Hepatitis Delta Virus (HDV) ribozyme, a conserved cytosine residue (C75) acts as a general acid, donating a proton to the leaving group during the self-cleavage reaction.[6][7] The pKa of this cytosine is perturbed by the local environment of the ribozyme's active site, allowing it to function effectively at physiological pH.[6]

This compound, with its altered hydrogen bonding pattern, can be substituted for cytosine in ribozyme substrates or within the ribozyme itself to probe the importance of specific functional groups and hydrogen bonds in catalysis. Kinetic analysis of such this compound-containing ribozymes can provide valuable insights into the catalytic mechanism. Techniques such as stopped-flow fluorescence spectroscopy can be employed for real-time monitoring of ribozyme kinetics, providing data on binding, cleavage, and product release rates.[8][9][10][11]

Data Presentation: Kinetic Parameters of Ribozymes with Cytosine Analogs
RibozymeSubstrate/Modificationkobs (min-1)Kd (nM)pH optimumReference
Hairpin Ribozyme3'-fluorescein-labeled substrate0.15 (cleavage)0.01 (dissociation)7.5[8]
HDV RibozymeWild-typepH-dependentData not available5.0-7.5[12]
HDV RibozymeC75U mutant with imidazole rescueData not availableData not availableData not available[6]
Experimental Protocol: Stopped-Flow Fluorescence Kinetic Analysis of a Ribozyme Reaction

This protocol describes a method for measuring the pre-steady-state kinetics of a ribozyme-catalyzed cleavage reaction using a fluorescently labeled substrate.

Materials:

  • Purified ribozyme

  • Fluorescently labeled RNA substrate (e.g., with a 2-aminopurine or fluorescein label near the cleavage site)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

  • Divalent metal ion solution (e.g., MgCl2)

  • Stopped-flow fluorescence spectrophotometer

Procedure:

  • Sample Preparation: Prepare solutions of the ribozyme and the fluorescently labeled substrate in the reaction buffer.

  • Instrument Setup: Set up the stopped-flow instrument with the appropriate excitation and emission wavelengths for the fluorophore. Equilibrate the instrument and syringes to the desired reaction temperature.

  • Rapid Mixing: Load the ribozyme and substrate solutions into separate syringes. A third syringe can be used to initiate the reaction by introducing a solution of MgCl2.

  • Data Acquisition: Rapidly mix the contents of the syringes and monitor the change in fluorescence intensity over time. The cleavage of the substrate often leads to a change in the fluorescence signal.

  • Data Analysis: Fit the resulting kinetic traces to appropriate exponential equations to determine the observed rate constants (kobs) for the cleavage reaction. By varying the substrate concentration, one can determine the maximal cleavage rate (kmax) and the apparent dissociation constant (Kd).[9][10][13]

Ribozyme Catalytic Cycle with this compound Substrate

Ribozyme_Catalytic_Cycle E Ribozyme (E) ES E-S Complex E->ES k_on S_isoC Substrate (S) with this compound S_isoC->ES ES->E k_off EP E-Product Complex ES->EP k_cat EP->E k_release P1 Product 1 EP->P1 P2 Product 2 EP->P2

A simplified kinetic scheme for a ribozyme-catalyzed reaction involving an this compound-containing substrate.

Signaling Pathways and Logical Relationships

Enzymatic Incorporation of this compound into DNA

The following diagram illustrates the key steps in the enzymatic incorporation of an this compound nucleotide into a growing DNA strand by a DNA polymerase. This process is fundamental to the expansion of the genetic alphabet and has implications for synthetic biology and the development of novel diagnostics and therapeutics.

Catalytic cycle of a DNA polymerase incorporating an this compound nucleotide.

These application notes and protocols provide a framework for investigating the role of this compound in enzymatic reactions. The provided kinetic data, while not exhaustive for this compound itself, serves as a guide for the types of measurements and values to be expected. Further research is needed to fully characterize the kinetic parameters of various enzymes with this compound and its derivatives. The experimental protocols and diagrams offer practical guidance for researchers entering this exciting field of study.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Isocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocytosine, an isomer of cytosine, is a pyrimidine base of significant interest in drug development and molecular biology due to its potential as an antiviral or anticancer agent and its role in expanded genetic systems. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This document provides detailed protocols for the analysis of this compound using reversed-phase and hydrophilic interaction liquid chromatography (HILIC) techniques.

Chromatographic Methods

Two primary HPLC methods are presented for the analysis of this compound: a reversed-phase (RP) method suitable for general applications and a HILIC method for enhanced retention of this polar analyte, which can be particularly useful for complex matrices.

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method is based on the separation of this compound on a specialized reversed-phase column with low silanol activity, which is ideal for polar compounds that may exhibit poor retention on traditional C18 columns.[1]

Chromatographic Conditions

ParameterCondition
Column Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile (MeCN) and Water with 0.1% Phosphoric Acid
For MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid.
Gradient Isocratic
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL
Column Temperature 25°C

Quantitative Data Summary (Estimated)

ParameterExpected Performance
Retention Time 3 - 5 minutes
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the analysis of very polar compounds like this compound, providing superior retention and resolution compared to traditional reversed-phase chromatography.

Chromatographic Conditions

ParameterCondition
Column ZIC®-HILIC, 5 µm, 2.1 x 150 mm
Mobile Phase Acetonitrile (MeCN) and 10 mM Ammonium Formate in Water (e.g., 90:10 v/v)
Gradient Isocratic
Flow Rate 0.3 mL/min
Detection UV at 270 nm
Injection Volume 5 µL
Column Temperature 30°C

Quantitative Data Summary (Estimated)

The following performance characteristics are estimated based on HILIC methods for similar nucleobases.

ParameterExpected Performance
Retention Time 4 - 7 minutes
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantitation (LOQ) 0.2 - 0.8 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 3%

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile/water or 0.1 M HCl). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to the upper limit of the expected sample concentration.

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

a) Plasma/Serum Samples: Protein Precipitation

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the clear supernatant to an HPLC vial for analysis.

b) Urine Samples: Dilution and Filtration

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at 2,000 x g for 10 minutes to pellet any particulate matter.

  • Dilute the supernatant 1:10 (or as appropriate) with the mobile phase.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological Sample (Plasma, Urine, etc.) extraction Extraction / Precipitation sample->extraction cleanup Dilution / Filtration extraction->cleanup injection Injection cleanup->injection separation Chromatographic Separation (RP or HILIC) injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Figure 1. General workflow for the HPLC analysis of this compound.

Metabolic Pathway of this compound

The biological activity of this compound analogs often involves their metabolic activation through phosphorylation and subsequent incorporation into nucleic acids.[2] This pathway is crucial for their therapeutic effect.

G This compound This compound Isocytidine Isocytidine (this compound Riboside) This compound->Isocytidine Ribosylation Isocytidine_MP Isocytidine Monophosphate (isoCMP) Isocytidine->Isocytidine_MP Phosphorylation (Kinase) Isocytidine_DP Isocytidine Diphosphate (isoCDP) Isocytidine_MP->Isocytidine_DP Phosphorylation (Kinase) Isocytidine_TP Isocytidine Triphosphate (isoCTP) Isocytidine_DP->Isocytidine_TP Phosphorylation (Kinase) Nucleic_Acids Incorporation into DNA/RNA Isocytidine_TP->Nucleic_Acids

Figure 2. Proposed metabolic activation pathway of this compound.

Conclusion

The described RP-HPLC and HILIC methods provide reliable and robust approaches for the quantitative analysis of this compound in various samples. The choice of method will depend on the specific application, sample matrix, and available instrumentation. Proper sample preparation is critical for achieving accurate and reproducible results. The provided protocols and workflows serve as a comprehensive guide for researchers and professionals in the fields of drug development and life sciences.

References

Application Notes and Protocols for the Detection of Isocytosine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocytosine, a non-canonical pyrimidine base, is of growing interest in biomedical research and drug development due to its potential roles in various biological processes and its use as a structural motif in synthetic biology and therapeutic agents. Accurate and sensitive detection of this compound in complex biological matrices such as plasma and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its metabolic fate. These application notes provide an overview of potential methods for the detection and quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, principles for the development of fluorescent and electrochemical detection methods are discussed.

Methodologies for this compound Detection

Several analytical techniques can be employed for the detection of this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological sample.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of nucleobases. This compound can be separated from other endogenous compounds by reversed-phase or mixed-mode chromatography and detected by its UV absorbance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for trace-level quantification in complex biological matrices. This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

Fluorescent Probes

Fluorescent probes can offer high sensitivity and the potential for in-situ imaging. While specific fluorescent probes for this compound are not widely reported, probes designed for similar structures or those that can be functionalized to interact with this compound's specific chemical groups could be developed. The general principle involves a fluorophore that exhibits a change in its fluorescence properties upon binding to the target molecule.

Electrochemical Sensors

Electrochemical biosensors provide a rapid and cost-effective approach for detection. A sensor can be designed based on the specific electrochemical oxidation or reduction of this compound. Modification of electrode surfaces with specific recognition elements can enhance selectivity and sensitivity.

Quantitative Data Summary

The following table summarizes the potential performance characteristics of the described methods for this compound detection. It is important to note that specific performance will depend on the exact protocol and instrumentation used.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeRecoveryThroughput
HPLC-UV ~10-100 ng/mL~50-200 ng/mL0.2 - 20 µg/mL85-110%Medium
LC-MS/MS ~0.1-1 ng/mL~0.5-5 ng/mL1 - 1000 ng/mL90-110%High
Fluorescent Probes Highly variableHighly variableDependent on probeVariableHigh
Electrochemical Sensors ~1-10 ng/mL~5-50 ng/mL0.05 - 10 µg/mLVariableHigh

Experimental Protocols

Sample Preparation from Biological Fluids (Plasma/Urine)

Effective sample preparation is critical to remove interfering substances and concentrate the analyte.

1. Protein Precipitation (for Plasma/Serum)

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50-100 µL of the initial mobile phase for HPLC or LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) (for Urine and Plasma)

  • Condition a mixed-mode or reversed-phase SPE cartridge with methanol followed by water.

  • Load the pre-treated urine (diluted 1:1 with water) or plasma supernatant.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute this compound with an appropriate elution solvent (e.g., methanol with 5% formic acid).

  • Evaporate the eluate and reconstitute as described above.

G cluster_sample_prep Sample Preparation Workflow BiologicalSample Biological Sample (Plasma or Urine) Pretreatment Pre-treatment (e.g., Dilution, Centrifugation) BiologicalSample->Pretreatment Extraction Extraction (Protein Precipitation or SPE) Pretreatment->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis Analysis (HPLC or LC-MS/MS) Reconstitution->Analysis

Figure 1. General workflow for biological sample preparation.
Protocol 1: Quantitative Analysis of this compound by HPLC-UV

1. Instrumentation

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents

  • Mobile Phase A: 20 mM ammonium acetate in water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • This compound standard and internal standard.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 40% B

    • 10-12 min: 40% B

    • 12-13 min: 40% to 5% B

    • 13-18 min: 5% B (re-equilibration)

4. Data Analysis

  • Quantification is based on the peak area ratio of this compound to the internal standard against a calibration curve prepared in the same biological matrix.

G cluster_hplc_workflow HPLC-UV Analysis Workflow Sample Prepared Sample Injection HPLC Injection Sample->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Quantification Detection->Quantification

Figure 2. Workflow for HPLC-UV analysis of this compound.
Protocol 2: Ultrasensitive Quantification of this compound by LC-MS/MS

1. Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).

2. Reagents

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • This compound standard and a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₃-isocytosine).

3. Chromatographic Conditions

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 60% B

    • 5-6 min: 60% to 95% B

    • 6-7 min: 95% B

    • 7-7.1 min: 95% to 2% B

    • 7.1-10 min: 2% B (re-equilibration)

4. Mass Spectrometry Conditions

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) → Product ion (m/z) (To be determined by infusion of standard).

    • Internal Standard: Precursor ion (m/z) → Product ion (m/z) (To be determined by infusion of standard).

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal intensity.

5. Data Analysis

  • Quantification is based on the peak area ratio of the analyte MRM transition to the internal standard MRM transition against a calibration curve.

G cluster_lcms_workflow LC-MS/MS Analysis Logical Flow Sample Prepared Sample UHPLC UHPLC Separation Sample->UHPLC ESI Electrospray Ionization UHPLC->ESI Quad1 Quadrupole 1 (Precursor Ion Selection) ESI->Quad1 CollisionCell Collision Cell (Fragmentation) Quad1->CollisionCell Quad3 Quadrupole 3 (Product Ion Selection) CollisionCell->Quad3 Detector Detector Quad3->Detector Data Data Acquisition & Quantification Detector->Data

Figure 3. Logical flow of LC-MS/MS detection.

Concluding Remarks

The protocols outlined in these application notes provide a strong foundation for the detection and quantification of this compound in biological samples. While HPLC-UV offers a reliable and accessible method, LC-MS/MS is recommended for applications requiring high sensitivity and specificity. The development of specific fluorescent probes and electrochemical sensors for this compound represents a promising area for future research, potentially enabling high-throughput screening and real-time monitoring. It is imperative that any method be thoroughly validated for its intended use to ensure accurate and reliable results.

Applications of Isocytosine in Genetic Alphabet Expansion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The central dogma of molecular biology is founded on a four-letter genetic alphabet (A, T, C, and G). The expansion of this alphabet by incorporating unnatural base pairs (UBPs) represents a significant leap in synthetic biology and biotechnology.[1][2][3] Isocytosine (iC), a non-natural nucleobase, and its pairing partner, isoguanine (iG), form a stable UBP with a hydrogen bonding pattern distinct from the canonical A:T and G:C pairs.[1][4] This expanded genetic system opens up new avenues for the site-specific incorporation of functional molecules into DNA and RNA, leading to novel applications in diagnostics, therapeutics, and materials science.[1][2][5]

These application notes provide a comprehensive overview of the methodologies and protocols for utilizing this compound in the expansion of the genetic alphabet. The focus is on the practical aspects of synthesizing this compound-containing oligonucleotides, their enzymatic incorporation, fidelity assessment, and their application in the development of therapeutic aptamers.

I. Synthesis of this compound-Containing Oligonucleotides

The synthesis of oligonucleotides containing this compound is achieved through automated solid-phase phosphoramidite chemistry, the gold-standard method for custom DNA synthesis.[6][7][8] The process involves the sequential addition of nucleotide phosphoramidites to a growing chain on a solid support. An this compound phosphoramidite building block is used in the desired coupling cycle.

Protocol 1: Automated Solid-Phase Synthesis of this compound-Containing Oligonucleotides

Objective: To synthesize a DNA oligonucleotide containing a site-specific this compound base.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the initial 3'-nucleoside

  • Standard deoxyribonucleoside phosphoramidites (dA, dC, dG, dT)

  • This compound phosphoramidite (e.g., 5'-O-Dimethoxytrityl-N-phenoxyacetyl-2'-deoxy-Isocytosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Capping solution (A: acetic anhydride/THF/pyridine; B: N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • HPLC purification system

Methodology:

The synthesis follows a four-step cycle for each nucleotide addition:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.[6]

  • Coupling: The this compound phosphoramidite and activator solution are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[9]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution. This prevents the formation of deletion mutants in the final product.[8]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.[10]

This cycle is repeated for each nucleotide in the desired sequence. After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation with the cleavage and deprotection solution. The crude product is then purified by HPLC.

Phosphoramidite_Synthesis_Cycle cluster_0 Solid Support Start Growing Oligonucleotide (5'-DMT protected) Deblocking 1. Deblocking (Detritylation) Acid Treatment Start->Deblocking Remove 5'-DMT Coupling 2. Coupling + this compound Phosphoramidite + Activator Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Iodine Treatment) Capping->Oxidation Block Failures Repeat Repeat Cycle for Next Nucleotide Oxidation->Repeat Stabilize Linkage Repeat->Deblocking Start Next Cycle

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

II. Enzymatic Incorporation of this compound

The incorporation of this compound into DNA is achieved through the Polymerase Chain Reaction (PCR), using deoxythis compound triphosphate (diCTP) as a substrate. Various DNA polymerases can recognize the iC:iG base pair, although with varying efficiencies.

Quantitative Data: Stability and Pairing of this compound
ParameterValue/ObservationReference
iC:iG Pair Stability As stable as a canonical G:C pair in duplex DNA.[11]
iG Tautomerization Isoguanine can tautomerize to an enol form, which can mispair with thymine.
Mispairing The primary mispairing observed is between the enol form of iG and T.
Duplex Structure Can induce a parallel-stranded DNA duplex structure.[12]
Protocol 2: PCR Amplification with an Expanded Genetic Alphabet

Objective: To amplify a DNA template containing an iG:iC base pair.

Materials:

  • DNA template containing isoguanine

  • Forward and reverse primers

  • Thermostable DNA polymerase (e.g., Taq, Vent (exo-))[13][14]

  • Standard dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Deoxythis compound triphosphate (diCTP)

  • Deoxyisoguanosine triphosphate (diGTP)

  • PCR buffer with MgCl₂

  • Nuclease-free water

  • Thermal cycler

Methodology:

  • Reaction Setup: Prepare a master mix containing all components except the template DNA. A typical 50 µL reaction is as follows:

ComponentFinal Concentration
10X PCR Buffer1X
dNTP Mix (natural)200 µM each
diCTP100-200 µM
diGTP100-200 µM
Forward Primer0.2-0.5 µM
Reverse Primer0.2-0.5 µM
DNA Polymerase1-2.5 units
Template DNA1-10 ng
Nuclease-free waterto 50 µL
  • Thermal Cycling: The following is a general thermal cycling protocol. Annealing temperature and extension time should be optimized for the specific primers and template.

StepTemperatureTimeCycles
Initial Denaturation95°C2-5 min1
Denaturation95°C30-60 sec25-35
Annealing55-65°C30-60 sec
Extension72°C1-2 min/kb
Final Extension72°C5-10 min1
Hold4°C

  • Analysis: Analyze the PCR product by agarose gel electrophoresis. The product can be purified and sequenced to verify the incorporation of this compound.

PCR_Workflow cluster_setup Reaction Setup cluster_cycling PCR Cycles (25-35x) cluster_analysis Post-PCR Analysis Reagents Master Mix: - Polymerase - Buffer, MgCl₂ - Natural dNTPs - d(isoC)TP & d(isoG)TP - Primers ThermalCycling Thermal Cycling Reagents->ThermalCycling Template Template DNA (containing iG) Template->ThermalCycling Denaturation 1. Denaturation (95°C) ThermalCycling->Denaturation Annealing 2. Annealing (55-65°C) Denaturation->Annealing Repeat Extension 3. Extension (72°C) Annealing->Extension Repeat Extension->Denaturation Repeat Analysis Analysis Extension->Analysis Final Extension Gel Agarose Gel Electrophoresis Analysis->Gel Sequencing Sanger or NGS Sequencing Analysis->Sequencing

Caption: General workflow for PCR with an expanded genetic alphabet.

III. Fidelity of this compound Incorporation

The fidelity of an unnatural base pair in replication is a critical parameter for its utility. The fidelity of the iC:iG pair has been reported to be around 98% per PCR cycle.[4] Fidelity is typically assessed by determining the kinetic parameters of correct versus incorrect nucleotide incorporation.

Quantitative Data: Fidelity of Unnatural Base Pair Incorporation
Unnatural Base PairFidelity (% per cycle)Method of DeterminationReference
isoG:isoC~98%PCR amplification and analysis[4]
d5SICS:dMMO2>99%Steady-state kinetics (kcat/KM)[15][16]
dNaM:d5SICS>99.9%Steady-state kinetics (kcat/KM)[15]
Protocol 3: Assessment of Incorporation Fidelity (Steady-State Kinetics)

Objective: To determine the fidelity of this compound incorporation by a DNA polymerase.

Materials:

  • DNA polymerase

  • 5'-radiolabeled primer-template DNA (template containing the unnatural base)

  • Natural dNTPs and unnatural dNTPs (diCTP)

  • Reaction buffer

  • Quenching solution (e.g., EDTA in formamide)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager

Methodology:

  • Reaction Setup: Prepare reactions with a fixed concentration of primer-template DNA and polymerase. Vary the concentration of the incoming nucleotide (both the correct unnatural nucleotide and the competing natural nucleotides).

  • Time Course: Initiate the reactions by adding the dNTPs and incubate at the optimal temperature for the polymerase. Take aliquots at different time points and quench the reaction.

  • PAGE Analysis: Separate the products (extended primer) from the unextended primer by denaturing PAGE.

  • Quantification: Quantify the amount of product formed at each time point using a phosphorimager.

  • Kinetic Parameter Calculation: Plot the initial reaction velocities against the nucleotide concentration and fit the data to the Michaelis-Menten equation to determine Vmax and KM.

  • Fidelity Calculation: The fidelity is calculated as the ratio of the incorporation efficiency (kcat/KM) for the correct nucleotide versus the incorrect nucleotide: Fidelity = (kcat/KM)correct / (kcat/KM)incorrect

IV. Applications in Drug Development: this compound-Containing Aptamers

The expanded chemical diversity offered by unnatural base pairs can be leveraged to generate aptamers with enhanced binding affinities and specificities.[5] Aptamers are short, single-stranded nucleic acid molecules that can fold into specific three-dimensional structures to bind to a target molecule.[17][18] The process of generating aptamers is called SELEX (Systematic Evolution of Ligands by Exponential Enrichment).[19] When an expanded alphabet is used, this is often referred to as ExSELEX.[5]

Protocol 4: Genetic Alphabet Expansion SELEX (ExSELEX)

Objective: To select for a high-affinity DNA aptamer containing this compound that binds to a specific target protein.

Materials:

  • ssDNA library with a randomized region flanked by constant primer binding sites, containing isoguanine at specific positions.

  • Target molecule (e.g., protein, small molecule)

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • PCR reagents (as in Protocol 2)

  • Streptavidin-coated magnetic beads (for immobilization of biotinylated target)

Methodology:

  • Library Preparation: Synthesize a single-stranded DNA library containing isoguanine within the random region.

  • Target Binding: Incubate the DNA library with the target molecule in the binding buffer to allow for binding.

  • Partitioning: Separate the DNA-target complexes from the unbound DNA sequences. For a biotinylated target, this can be done using streptavidin-coated magnetic beads. Wash the beads to remove non-specifically bound sequences.

  • Elution: Elute the bound DNA sequences from the target.

  • PCR Amplification: Amplify the eluted DNA using PCR with natural and unnatural triphosphates (diCTP and diGTP) to enrich the pool of binding sequences.

  • ssDNA Generation: Generate single-stranded DNA from the PCR product for the next round of selection. This can be achieved by using a biotinylated reverse primer and separating the strands with streptavidin beads and alkaline denaturation.

  • Iterative Rounds: Repeat steps 2-6 for multiple rounds (typically 8-15 rounds), increasing the selection stringency in each round (e.g., by decreasing the target concentration or increasing the number of washes).

  • Sequencing and Analysis: After the final round, clone and sequence the enriched aptamer pool to identify individual aptamer sequences.

  • Characterization: Synthesize individual aptamers and characterize their binding affinity (e.g., by surface plasmon resonance or fluorescence polarization).

SELEX_Workflow Library 1. ssDNA Library (with isoguanine) Binding 2. Incubation with Target Library->Binding Partition 3. Partitioning (Wash away unbound) Binding->Partition Elution 4. Elution of Bound DNA Partition->Elution Amplification 5. PCR Amplification (with d(isoC)TP/d(isoG)TP) Elution->Amplification ssDNA_Gen 6. ssDNA Generation Amplification->ssDNA_Gen Repeat Iterate 8-15 Rounds ssDNA_Gen->Repeat Repeat->Binding Next Round Analysis Cloning, Sequencing & Characterization Repeat->Analysis Final Pool

Caption: Workflow for Genetic Alphabet Expansion SELEX (ExSELEX).

V. Commercial Application: Plexor® Technology

A practical application of the this compound:isoguanine base pair is in real-time quantitative PCR (qPCR) through Plexor® technology.[1] In this system, one primer contains a 5'-fluorescently labeled this compound. The reaction mix includes dabcyl-labeled isoguanosine triphosphate. During PCR, the incorporation of the dabcyl-quencher opposite the fluorescently labeled this compound in the primer leads to a reduction in fluorescence, which is proportional to the amount of amplified product.[1][20]

Plexor_Mechanism cluster_initial Initial State cluster_pcr During PCR Extension cluster_final Final State (in product) Primer Fluorescently Labeled Primer (with 5'-isoC) Incorporation Polymerase incorporates dabcyl-isoGTP opposite isoC Primer->Incorporation dNTPs dabcyl-isoGTP in mix dNTPs->Incorporation Initial_State High Fluorescence Quenching Fluorophore and Quencher in close proximity Incorporation->Quenching Final_State Low Fluorescence (Signal Quenched) Quenching->Final_State

Caption: Mechanism of Plexor® qPCR technology.

Conclusion

The incorporation of this compound into the genetic alphabet is a powerful tool for researchers, scientists, and drug development professionals. It enables the creation of nucleic acids with novel properties and functionalities. The protocols and data presented here provide a framework for the synthesis, enzymatic incorporation, and application of this compound-containing oligonucleotides. As the field of synthetic biology continues to advance, the applications of an expanded genetic alphabet are poised to grow, offering new solutions in diagnostics, targeted therapeutics, and beyond.

References

Application Notes and Protocols for Studying Isocytosine Photophysics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isocytosine, an isomer of the canonical nucleobase cytosine, is of significant interest in fields ranging from synthetic biology to drug development. It is a component of "Hachimoji" DNA, an eight-letter synthetic genetic system, and has applications in antiviral therapies.[1] Understanding the photophysics of this compound is crucial for assessing its photostability, a key property for any component of a genetic system, and for developing photosensitive drugs. Upon absorption of UV radiation, molecules like this compound are promoted to an electronic excited state. The subsequent deactivation pathways determine the molecule's fate, whether it harmlessly returns to the ground state or undergoes potentially damaging photochemical reactions. This document provides an overview of key experimental techniques used to investigate these ultrafast processes, summarizes relevant photophysical data, and offers detailed protocols for researchers.

Application Notes

Overview of Experimental Approaches

The study of this compound photophysics involves a combination of techniques that probe its behavior on timescales from femtoseconds to nanoseconds. These methods can be broadly categorized as steady-state and time-resolved spectroscopy, often complemented by computational chemistry to provide a complete picture of the deactivation mechanisms.

  • Steady-State Spectroscopy: These techniques, including UV-Visible absorption and fluorescence spectroscopy, provide time-averaged information about the electronic transitions of this compound. They are used to determine absorption maxima, molar absorptivity, and fluorescence quantum yields.

  • Time-Resolved Spectroscopy: These methods monitor the evolution of the excited state population in real-time. Femtosecond Transient Absorption (fs-TA) and Time-Resolved Fluorescence are powerful tools for directly measuring excited-state lifetimes and identifying transient species and intermediate states.[1]

  • Computational Chemistry: Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF/CASPT2) are indispensable for interpreting experimental results.[2][3] They help to identify the nature of the excited states (e.g., ππ* or nπ*), map potential energy surfaces, and locate conical intersections that facilitate rapid non-radiative decay.[2][4]

The relationship between these experimental and theoretical techniques is illustrated in the diagram below.

cluster_exp Experimental Techniques cluster_comp Theoretical Techniques cluster_ss_tech cluster_tr_tech cluster_c_tech Photophysics This compound Photophysics SteadyState Steady-State Spectroscopy Photophysics->SteadyState Provides time-averaged properties TimeResolved Time-Resolved Spectroscopy Photophysics->TimeResolved Measures real-time dynamics Computational Computational Chemistry Photophysics->Computational Provides mechanistic insight UVVis UV-Vis Absorption SteadyState->UVVis Fluorescence Fluorescence SteadyState->Fluorescence fsTA Femtosecond Transient Absorption (fs-TA) TimeResolved->fsTA TRF Time-Resolved Fluorescence TimeResolved->TRF TDDFT TD-DFT Computational->TDDFT CASSCF CASSCF/CASPT2 Computational->CASSCF

Fig. 1: Interrelation of techniques for studying this compound photophysics.
Photophysical Deactivation Pathways

Upon photoexcitation, this compound primarily populates a bright ππ* excited state (S₁). From here, it can relax via several competing channels. The high photostability of this compound in solution is attributed to highly efficient non-radiative decay mechanisms that occur on a sub-picosecond and picosecond timescale.[1]

The dominant deactivation pathway is internal conversion (IC) back to the ground state (S₀). This process is often mediated by conical intersections, which are points on the potential energy surface where the S₁ and S₀ states become degenerate, providing an efficient funnel for relaxation.[3] For this compound tautomers in the gas phase, this relaxation is extremely fast, with computed time constants of 182 fs for the keto form and 533 fs for the enol form.[4] Other competing pathways include fluorescence (radiative decay) and intersystem crossing (ISC) to a triplet state (T₁).

cluster_axis S0 S₀ (Ground State) S1 S₁ (ππ* Excited State) S0->S1 Photoexcitation (UV Absorption) S1->S0 Internal Conversion (IC) (Non-radiative, ultrafast) S1->S0 Fluorescence T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence / IC E_start E_end E_start->E_end E_label Energy

Fig. 2: Generalized Jablonski diagram for this compound photophysics.

Quantitative Data Summary

The following tables summarize key quantitative data from experimental and computational studies of this compound and related compounds.

Table 1: Excited-State Lifetimes and Deactivation Time Constants

Compound/TautomerSolvent/PhaseTechniqueParameterValueReference
This compound (Keto)Gas PhaseADC(2) CalculationS₁ Lifetime (τ)182 fs[4]
This compound (Enol)Gas PhaseADC(2) CalculationS₁ Lifetime (τ)533 fs[4]
This compound (Keto)Gas PhaseADC(2) CalculationISC Rate (k_ISC)8.02 x 10¹⁰ s⁻¹[4]
This compoundProtic/Aproticfs-TA / TRFS₁ Lifetime (τ)Sub-ps to ps[1]
CytosineAqueousfs-TAS₁ Lifetime (τ)1.1 ps[5]
1-EthylcytosineJet-cooledPump-ProbeS₁ Lifetime (τ)~1 ns[6]
1-EthylcytosineJet-cooledPump-ProbeIC Rate (k_IC)8 x 10⁸ s⁻¹[6]
1-EthylcytosineJet-cooledPump-ProbeISC Rate (k_ISC)2.4 x 10⁸ s⁻¹[6]

Table 2: Spectroscopic and Photophysical Properties

CompoundSolvent/Phaseλ_abs (nm)Fluorescence Quantum Yield (Φ_F)Reference
This compoundVarious~260-290Very low[1][2]
1-EthylcytosineJet-cooled-~7%[6]
Pyrrolocytosine--Much higher than cytosine[7][8]

Experimental Protocols

Protocol 1: Steady-State UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Materials:

  • This compound powder (Sigma-Aldrich, I2127)[9]

  • Solvent of choice (e.g., phosphate-buffered saline (PBS) pH 7.4, acetonitrile, water)

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

  • Analytical balance and volumetric flasks

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM). This compound is soluble in acetic acid (50 mg/ml) and can be dissolved with gentle heating if necessary.[9]

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a concentration range where absorbance values fall between 0.1 and 1.0.

  • Instrument Setup:

    • Turn on the spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible). Allow at least 30 minutes for warm-up.[10]

    • Set the desired wavelength range (e.g., 200-400 nm).

    • Set the scan speed and sampling interval (e.g., medium scan, 0.5 nm interval).[10]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent. Place it in both the sample and reference holders and record a baseline spectrum.

  • Sample Measurement:

    • Replace the solvent in the sample cuvette with the most dilute this compound solution.

    • Record the absorption spectrum.

    • Repeat for all prepared dilutions, moving from lowest to highest concentration. Rinse the cuvette with the next sample before filling.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • Plot absorbance at λ_max versus concentration.

    • Perform a linear regression to obtain the slope, which corresponds to the molar absorptivity (ε) according to the Beer-Lambert law (A = εcl).

Protocol 2: Fluorescence Spectroscopy and Quantum Yield Determination

Objective: To measure the fluorescence emission spectrum of this compound and determine its fluorescence quantum yield (Φ_F) using the comparative method.[11]

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Quantum yield standard with known Φ_F (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.577)

  • Fluorescence spectrophotometer with temperature control

  • Quartz fluorescence cuvettes (1 cm path length)

Procedure:

  • Instrument Setup:

    • Turn on the instrument and allow the lamp to warm up for at least 30 minutes.[12]

    • Set the excitation wavelength (λ_ex) to be the same for both the sample and the standard, typically at the absorption maximum.

    • Set the excitation and emission slit widths (e.g., 5 nm).[13]

  • Solution Preparation: Prepare a series of dilutions of both the this compound sample and the quantum yield standard in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorbance spectra for all prepared solutions of the sample and the standard.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum of the solvent blank for both the sample and standard solvents.

    • Record the emission spectra for each dilution of the standard and the this compound sample under identical instrument conditions.

  • Data Analysis:

    • Subtract the solvent blank spectrum from each sample/standard spectrum.

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance at λ_ex for both the sample and the standard.

    • The fluorescence quantum yield of the sample (Φ_X) is calculated using the following equation:[11] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      • Φ_ST: Quantum yield of the standard

      • Grad_X, Grad_ST: Gradients of the plots of integrated intensity vs. absorbance for the sample and standard.

      • η_X, η_ST: Refractive indices of the sample and standard solvents.

Protocol 3: Femtosecond Transient Absorption (Pump-Probe) Spectroscopy

Objective: To measure the excited-state dynamics of this compound on ultrafast timescales.

Principle: A strong "pump" pulse excites the sample. A weaker, time-delayed "probe" pulse measures the change in absorbance of the excited sample. By varying the delay time between the pump and probe, the evolution of the excited state can be tracked.[14]

Materials:

  • Femtosecond laser system (e.g., Ti:Sapphire amplifier)

  • Optical parametric amplifier (OPA) for tunable pump pulses

  • White light generation setup for a broadband probe pulse (e.g., CaF₂ or sapphire crystal)[15]

  • Optical delay line (motorized translation stage)

  • Sample holder (e.g., flow cell or thin cuvette)

  • Spectrometer with a fast detector (e.g., diode array)

  • This compound solution of appropriate concentration (absorbance ~0.5-1.0 at the pump wavelength).

Procedure:

  • Laser Setup and Pulse Generation:

    • The output of the femtosecond amplifier is split into two beams.

    • Pump Beam: One beam is directed into an OPA to generate tunable pump pulses at a wavelength where this compound absorbs (e.g., 260-290 nm).

    • Probe Beam: The other beam is focused into a crystal (e.g., CaF₂) to generate a stable, broadband supercontinuum white light probe.[15]

  • Optical Path:

    • The pump beam is directed to the sample.

    • The probe beam is sent through a motorized optical delay line, allowing for precise control over its arrival time at the sample relative to the pump.[14]

    • The pump and probe beams are focused and spatially overlapped at the sample position.

  • Data Acquisition:

    • The probe pulse spectrum is measured by the spectrometer after passing through the sample.

    • Measurements are taken with the pump beam on (I_pumped) and with the pump beam blocked (I_dark) for each delay time.

    • The change in absorbance (ΔA) is calculated as: ΔA = -log₁₀(I_pumped / I_dark).

    • The delay line is stepped through a range of time points (e.g., from -1 ps to 100 ps) to build a 2D map of ΔA versus wavelength and time.

  • Data Analysis:

    • The 2D data is corrected for temporal chirp in the white light probe.

    • Kinetic traces are extracted by plotting ΔA at specific wavelengths as a function of time.

    • These traces are fitted to exponential decay models (e.g., biexponential) to extract the time constants (lifetimes) of the dynamic processes.[16][17]

cluster_pump Pump Path cluster_probe Probe Path Laser Femtosecond Laser System BS Beam Splitter Laser->BS OPA OPA (Tunable Pump Pulse) BS->OPA WLG White Light Generation BS->WLG M1 OPA->M1 Sample Sample M1->Sample Pump Delay Optical Delay Line (Variable Path) WLG->Delay M2 Delay->M2 M2->Sample Probe Detector Spectrometer & Detector Sample->Detector

Fig. 3: Schematic workflow for a femtosecond transient absorption experiment.

References

Isocytosine's role in the development of therapeutic analogs

Author: BenchChem Technical Support Team. Date: December 2025

Isocytosine, a structural isomer of the canonical nucleobase cytosine, is emerging as a versatile scaffold in the development of a new generation of therapeutic analogs. Researchers are leveraging its unique chemical properties to design potent and selective inhibitors for a range of therapeutic targets, including enzymes implicated in gout, Alzheimer's disease, cancer, and viral infections.

This compound-based compounds are demonstrating significant promise in modulating biological pathways with therapeutic relevance. Their ability to form specific hydrogen bonding patterns and engage in various molecular interactions allows for the rational design of targeted therapies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the exploration and application of this compound analogs.

Therapeutic Applications and Mechanisms of Action

This compound derivatives have been investigated for several therapeutic applications, with notable success in enzyme inhibition. The core structure of this compound serves as a versatile template that can be chemically modified to achieve high affinity and selectivity for specific enzyme active sites.

Inhibition of Xanthine Oxidase for Gout Management

Elevated levels of uric acid, a condition known as hyperuricemia, can lead to the deposition of urate crystals in the joints, causing the painful inflammatory condition of gout. Xanthine oxidase is a key enzyme in the purine catabolism pathway that produces uric acid. This compound analogs have been identified as potent inhibitors of xanthine oxidase, offering a promising therapeutic strategy for gout. These analogs act as competitive inhibitors, binding to the active site of the enzyme and preventing the conversion of xanthine to uric acid.

Targeting Beta-Secretase (BACE1) in Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The beta-secretase enzyme (BACE1) is a key protease involved in the initial cleavage of the amyloid precursor protein (APP), a critical step in the production of Aβ. This compound derivatives have been designed to inhibit BACE1 activity. By blocking the active site of BACE1, these analogs prevent the generation of Aβ peptides, thereby offering a potential disease-modifying therapy for Alzheimer's disease.

Anticancer and Antiviral Potential

The structural similarity of this compound to natural nucleobases makes it an attractive candidate for the development of anticancer and antiviral agents. As nucleoside analogs, these compounds can interfere with the synthesis of DNA and RNA in rapidly replicating cancer cells and viruses. The proposed mechanism of action involves the metabolic conversion of the this compound nucleoside analog into its triphosphate form, which can then be incorporated into the growing nucleic acid chain by DNA or RNA polymerases. This incorporation can lead to chain termination or the introduction of mutations, ultimately inhibiting cell proliferation or viral replication. A common pathway triggered by such DNA damage is the induction of apoptosis, or programmed cell death, in cancer cells.[1][2]

Quantitative Data on this compound Analog Activity

The following tables summarize the in vitro inhibitory activity of various this compound analogs against their respective targets.

Table 1: this compound Analogs as Xanthine Oxidase Inhibitors
Compound IC50 (µM)
Compound 20Potent with 98.3% inhibition
Compound 210.02
Reference Standard: AllopurinolVaries (typically low µM)

Data sourced from literature reports.

Table 2: this compound Analogs as BACE1 Inhibitors
Compound Series IC50 Range (µM)
AMK-IModerate to low activity
AMK-II (e.g., 4'c, 4'g)4.49 - 17.55

Data sourced from literature reports.[3]

Experimental Protocols

Synthesis of this compound Derivatives

A general and widely applicable method for the synthesis of the this compound scaffold involves the condensation of a guanidine salt with a β-keto ester. This reaction provides a straightforward route to a variety of substituted this compound derivatives.

Protocol: Synthesis of this compound Analogs from Guanidine and β-Keto Esters

Materials:

  • Guanidine hydrochloride

  • Appropriate β-keto ester

  • Sodium ethoxide (or other suitable base)

  • Ethanol (anhydrous)

  • Reflux apparatus

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve guanidine hydrochloride (1 equivalent) and the desired β-keto ester (1 equivalent) in anhydrous ethanol.

  • Add sodium ethoxide (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired this compound derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

In Vitro Enzyme Inhibition Assays

Protocol: Xanthine Oxidase Inhibition Assay [4][5][6][7]

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the production of uric acid from xanthine.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Test this compound analog

  • Allopurinol (positive control)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Prepare stock solutions of the test compounds and allopurinol in DMSO.

  • In the wells of a 96-well plate, add 50 µL of potassium phosphate buffer.

  • Add 2 µL of the test compound solution at various concentrations (or vehicle control - DMSO).

  • Add 25 µL of xanthine solution (final concentration ~50 µM).

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of xanthine oxidase solution (final concentration ~0.05 U/mL).

  • Immediately measure the absorbance at 295 nm every minute for 15-20 minutes using a microplate reader.

  • Calculate the rate of uric acid formation (the slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol: BACE1 Activity Assay (Fluorometric) [8][9][10]

This assay measures the activity of BACE1 using a fluorogenic peptide substrate.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 fluorogenic substrate (e.g., based on the Swedish mutation of APP)

  • Sodium acetate buffer (50 mM, pH 4.5)

  • Test this compound analog

  • BACE1 inhibitor (positive control)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em wavelengths dependent on the substrate)

Procedure:

  • Prepare stock solutions of the test compounds and a known BACE1 inhibitor in DMSO.

  • In the wells of a 96-well black plate, add 40 µL of sodium acetate buffer.

  • Add 2 µL of the test compound solution at various concentrations (or vehicle control - DMSO).

  • Add 10 µL of BACE1 enzyme solution and pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the BACE1 substrate solution.

  • Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C using a microplate reader.

  • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing Pathways and Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Xanthine_Oxidase_Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine Oxidase Isocytosine_Analog This compound Analog (Inhibitor) Isocytosine_Analog->Xanthine_Oxidase Inhibits

Caption: Inhibition of the purine catabolism pathway by an this compound analog.

BACE1_Inhibition_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 BACE1 cleavage Abeta Amyloid-β (Aβ) Plaque Formation C99->Abeta γ-Secretase cleavage gamma_secretase γ-Secretase BACE1 BACE1 Isocytosine_Analog This compound Analog (Inhibitor) Isocytosine_Analog->BACE1 Inhibits

Caption: BACE1 inhibition by an this compound analog in the amyloidogenic pathway.

Anticancer_Mechanism Isocytosine_Nucleoside This compound Nucleoside Analog Cellular_Kinases Cellular Kinases Isocytosine_Nucleoside->Cellular_Kinases Isocytosine_TP This compound Triphosphate Cellular_Kinases->Isocytosine_TP Phosphorylation DNA_Polymerase DNA Polymerase Isocytosine_TP->DNA_Polymerase DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Incorporation DNA_Damage DNA Damage & Chain Termination DNA_Synthesis->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed anticancer mechanism of action for this compound nucleoside analogs.

Experimental_Workflow_Synthesis Start Start: Guanidine + β-Keto Ester Reaction Condensation Reaction (Base, Reflux) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Purification Purification (Column Chromatography) Monitoring->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Final Product: This compound Analog Characterization->End

Caption: General experimental workflow for the synthesis of this compound analogs.

References

Application Note: Capillary Electrophoresis Techniques for the Separation of Isocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocytosine, a structural isomer of cytosine, is a pyrimidine nucleobase of significant interest in various fields, including drug development and molecular biology. Its structural similarity to cytosine and other endogenous pyrimidines necessitates robust analytical methods for its accurate identification and quantification. Capillary electrophoresis (CE) offers a high-efficiency, rapid, and low-consumption analytical platform for the separation of ionic and neutral species. This application note details protocols for the separation of this compound from its structural isomer, cytosine, and other related nucleobases using Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).

Physicochemical Properties of this compound

A critical parameter for developing a successful CZE method is the pKa of the analyte, which determines its charge state at a given pH. The predicted pKa of this compound is approximately 9.59. This indicates that this compound will be predominantly neutral at physiological pH and will become protonated (positively charged) in acidic conditions.

Capillary Zone Electrophoresis (CZE) Method for this compound Separation

Principle: CZE separates ions based on their electrophoretic mobility, which is a function of their charge-to-size ratio. By carefully selecting the pH of the background electrolyte (BGE), the ionization of this compound and related compounds can be controlled to achieve separation. To separate this compound from its isomer cytosine (pKa ~4.6), a BGE with a pH between their pKa values is ideal. However, to ensure both are cationic for simultaneous analysis with other bases, a lower pH is often employed.

Experimental Protocol: CZE
  • Instrumentation: Any commercially available capillary electrophoresis system equipped with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., 375 µm O.D., total length 60 cm, effective length 50 cm.

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

  • Capillary Conditioning:

    • Rinse with 1 M NaOH for 10 min.

    • Rinse with deionized water for 5 min.

    • Rinse with BGE for 10 min.

  • Sample Preparation: Dissolve this compound, cytosine, and other nucleobase standards in the BGE to a final concentration of 100 µg/mL each.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: 25 kV.

  • Temperature: 25°C.

  • Detection: UV detection at 214 nm.

Data Presentation: CZE

Hypothetical data for illustrative purposes.

AnalyteMigration Time (min)Peak Area (arbitrary units)Efficiency (plates/meter)Resolution (Rs) vs. Cytosine
Cytosine5.212500250,000-
This compound 5.8 11800 240,000 2.1
Uracil6.59800220,0003.5
Thymine7.19500215,0004.8

CZE Workflow

CZE_Workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_analysis Analysis cluster_data Data Processing BGE_Prep Prepare 50 mM Phosphate Buffer (pH 2.5) Sample_Prep Dissolve Standards in BGE BGE_Prep->Sample_Prep Injection Hydrodynamic Injection Sample_Prep->Injection Capillary_Cond Capillary Conditioning (NaOH, H2O, BGE) Inst_Setup Instrument Setup (Voltage, Temp, Detection) Capillary_Cond->Inst_Setup Inst_Setup->Injection Separation Apply 25 kV Voltage Injection->Separation Detection UV Detection at 214 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the CZE analysis of this compound.

Micellar Electrokinetic Chromatography (MEKC) Method for this compound Separation

Principle: MEKC is a hybrid of electrophoresis and chromatography. It utilizes surfactants (e.g., sodium dodecyl sulfate, SDS) at a concentration above their critical micelle concentration (CMC) to form micelles. These micelles act as a pseudo-stationary phase. Neutral and charged analytes can partition between the aqueous buffer (mobile phase) and the hydrophobic core of the micelles. This differential partitioning provides a separation mechanism, even for isomers with similar charge-to-size ratios.

Experimental Protocol: MEKC
  • Instrumentation: Any commercially available capillary electrophoresis system equipped with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., 375 µm O.D., total length 60 cm, effective length 50 cm.

  • Background Electrolyte (BGE): 25 mM borate buffer, pH 9.2, containing 50 mM SDS.

  • Capillary Conditioning:

    • Rinse with 1 M NaOH for 10 min.

    • Rinse with deionized water for 5 min.

    • Rinse with BGE for 10 min.

  • Sample Preparation: Dissolve this compound, cytosine, and other nucleobase standards in deionized water to a final concentration of 100 µg/mL each.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: 20 kV (reverse polarity, i.e., anode at the detection side).

  • Temperature: 25°C.

  • Detection: UV detection at 254 nm.

Data Presentation: MEKC

Hypothetical data for illustrative purposes.

AnalyteMigration Time (min)Peak Area (arbitrary units)Efficiency (plates/meter)Resolution (Rs) vs. Cytosine
Uracil8.110200280,0004.5
Thymine8.99900275,0006.2
Cytosine10.513000290,000-
This compound 11.2 12500 285,000 2.5

MEKC Workflow

MEKC_Workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_analysis Analysis cluster_data Data Processing BGE_Prep Prepare 25 mM Borate Buffer (pH 9.2) with 50 mM SDS Sample_Prep Dissolve Standards in Deionized Water BGE_Prep->Sample_Prep Injection Hydrodynamic Injection Sample_Prep->Injection Capillary_Cond Capillary Conditioning (NaOH, H2O, BGE) Inst_Setup Instrument Setup (Reverse Polarity, Voltage, Temp) Capillary_Cond->Inst_Setup Inst_Setup->Injection Separation Apply 20 kV Voltage Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the MEKC analysis of this compound.

Method Development and Optimization Considerations

  • pH of the BGE (CZE): The pH of the background electrolyte is the most critical parameter in CZE. A systematic evaluation of pH (e.g., from 2.0 to 5.0) should be performed to optimize the resolution between this compound and cytosine.

  • Surfactant Concentration (MEKC): The concentration of SDS in the BGE affects the partitioning of the analytes and thus the separation selectivity and analysis time. A range of SDS concentrations (e.g., 25-100 mM) should be investigated.

  • Organic Modifiers: The addition of organic solvents (e.g., methanol, acetonitrile) to the BGE can alter the viscosity of the medium and the partitioning of analytes into the micelles in MEKC, thereby influencing the separation.

  • Applied Voltage: Higher voltages generally lead to shorter analysis times and higher efficiency. However, excessive voltage can cause Joule heating, leading to peak broadening and potential sample degradation. An Ohm's law plot (current vs. voltage) can be used to determine the optimal voltage range.

Signaling Pathway/Logical Relationship

Separation_Logic Analyte This compound & Cytosine Mixture Technique Choose CE Technique Analyte->Technique CZE Capillary Zone Electrophoresis (CZE) Technique->CZE MEKC Micellar Electrokinetic Chromatography (MEKC) Technique->MEKC CZE_Principle Separation based on Charge-to-Size Ratio CZE->CZE_Principle MEKC_Principle Separation based on Differential Partitioning MEKC->MEKC_Principle CZE_Param Key Parameter: BGE pH CZE_Principle->CZE_Param MEKC_Param Key Parameter: Surfactant Concentration MEKC_Principle->MEKC_Param Separation Baseline Separation of This compound and Cytosine CZE_Param->Separation MEKC_Param->Separation

Caption: Decision logic for selecting a CE technique for this compound separation.

Conclusion

Both CZE and MEKC are powerful techniques for the separation of this compound from its structural isomer cytosine and other related nucleobases. The choice of method will depend on the specific sample matrix and the presence of other interfering compounds. The protocols and data presented in this application note provide a solid starting point for researchers and drug development professionals to establish robust and reliable analytical methods for this compound. Further optimization of the described methods may be required to suit specific analytical needs.

Troubleshooting & Optimization

Isocytosine Synthesis and Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isocytosine synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and purification of this compound and its derivatives.

Troubleshooting Guide

Encountering difficulties in your this compound synthesis or purification? Consult the table below for common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s) Relevant Analytical Technique(s)
Low to No Product Yield Incomplete reaction; incorrect stoichiometry; poor quality of starting materials; presence of moisture, especially in reactions sensitive to water.Optimize reaction conditions (temperature, time, catalyst); ensure accurate measurement of reagents; use high-purity, dry starting materials and solvents.[1][2]TLC, LC-MS, ¹H NMR to monitor reaction progress and identify starting materials.
Side reactions forming byproducts.Adjust reaction conditions to favor the desired product; consider a different synthetic route.LC-MS, ¹H NMR to identify byproducts.
Product Contaminated with Starting Materials Incomplete reaction; inefficient purification.Extend reaction time or adjust conditions for full conversion; optimize purification method (e.g., recrystallization solvent system, chromatography gradient).[1]TLC, HPLC, ¹H NMR.
Formation of Isomers/Tautomers This compound can exist in different tautomeric forms, which can complicate purification and characterization.[3]Control of pH during workup and purification can sometimes favor one tautomer. Spectroscopic analysis (NMR) is crucial for characterization.¹H NMR, ¹³C NMR, UV-Vis Spectroscopy.
Product Discoloration (Yellowing) Presence of impurities or degradation products.Treat with activated charcoal during recrystallization; optimize purification to remove colored impurities.UV-Vis Spectroscopy, HPLC with a photodiode array (PDA) detector.
Difficulty in Purification by Recrystallization Poor choice of solvent; oiling out of the product.Screen a variety of solvents or solvent mixtures; ensure the product is fully dissolved at high temperature and that cooling is slow to promote crystal growth.[4]Visual inspection, melting point analysis of crystals.
Co-elution of Impurities in Chromatography Similar polarity of the product and impurities.Optimize the mobile phase composition and gradient; try a different stationary phase (e.g., reverse-phase vs. normal-phase).[5]HPLC, LC-MS.[6][7]
Hydrolytic Degradation (e.g., deamination) Exposure to acidic or basic conditions, especially at elevated temperatures.[8]Perform reactions and purifications under neutral or mildly acidic/basic conditions where the product is stable; minimize exposure to harsh conditions.HPLC, LC-MS to detect degradation products like uracil.

Frequently Asked Questions (FAQs)

Synthesis

Q1: What are the common synthetic routes for this compound?

A1: Common methods for synthesizing the this compound scaffold include:

  • Reaction of Guanidine with β-ketoesters or their equivalents: A widely used method involves the condensation of a guanidine salt with a β-ketoester or a related three-carbon synthons like malic acid or formylacetic esters.[9][10]

  • Biginelli-like Reaction: A one-pot reaction involving the condensation of a guanidine derivative, an aldehyde, and a compound with an active methylene group (like methyl cyanoacetate) can be employed to construct this compound scaffolds.[11][12][13][14] This method is particularly useful for creating diverse libraries of this compound derivatives.

Q2: My this compound synthesis yield is consistently low. What can I do to improve it?

A2: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure your starting materials, especially guanidine and the carbonyl compounds, are of high purity and dry. Moisture can significantly hinder the reaction efficiency.[2]

  • Reaction Conditions: Systematically optimize the reaction temperature, time, and solvent. Some reactions may require specific catalysts or pH conditions to proceed efficiently.

  • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may push the equilibrium towards the product but can also lead to more byproducts, complicating purification.[1]

  • Work-up Procedure: Ensure that your work-up procedure does not lead to product loss. This compound has some aqueous solubility, so extensive washing with water might reduce the yield.

Purification

Q3: What is the best method to purify crude this compound?

A3: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.

  • Recrystallization: For many small-scale preparations, recrystallization is a simple and effective method. This compound can be recrystallized from hot water. The use of activated charcoal can help remove colored impurities.

  • Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is recommended. Silica gel is a common stationary phase. The choice of eluent will depend on the polarity of your specific this compound derivative and the impurities.[15][16] High-performance liquid chromatography (HPLC) can be used for both analytical purity checks and preparative purification.[5][14][17][18]

Q4: I am having trouble with my this compound "oiling out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute is insoluble in the solvent at both high and low temperatures or when the solution becomes supersaturated too quickly. To address this:

  • Use a different solvent or solvent system: A mixture of solvents can sometimes be more effective. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[4]

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This encourages the formation of well-defined crystals rather than an amorphous oil.[19]

  • Seed Crystals: Adding a small crystal of the pure product to the cooling solution can initiate crystallization.[19]

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[19]

Analysis and Stability

Q5: How can I assess the purity of my synthesized this compound?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and identify impurities. Quantitative NMR (qNMR) can also be used to determine purity against a certified reference standard.[20][21][22]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating the main product from even minor impurities, providing a quantitative measure of purity based on peak area.[21][23][24]

  • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the desired product and identify unknown impurities.[6]

Q6: Is this compound stable? What conditions should I avoid?

A6: this compound is generally a stable compound. However, like other pyrimidine bases, it can be susceptible to degradation under certain conditions. For instance, this compound derivatives can undergo hydrolytic deamination, especially under harsh acidic or basic conditions and at elevated temperatures.[8] It is advisable to store this compound in a cool, dry place and to be mindful of the pH and temperature during synthesis and purification.

Experimental Protocols

Synthesis of this compound via Guanidine and Malic Acid

This protocol is adapted from a known method for preparing this compound.[9]

  • Reaction Setup: In a flask equipped with a stirrer, gradually add 24 g of guanidine hydrochloride to 100 mL of 15% fuming sulfuric acid, maintaining the temperature below 5°C with an ice bath.

  • Addition of Malic Acid: To the cooled mixture, add 24 g of finely pulverized malic acid all at once.

  • Reaction: Heat the mixture on a steam bath with vigorous stirring until the evolution of carbon monoxide ceases, and then continue heating for an additional 30 minutes.

  • Work-up: Cool the mixture to room temperature and pour it onto 300 g of ice.

  • Neutralization: Add a paste of barium carbonate in slight excess to neutralize the acid. Stir the mixture for several hours and then let it stand overnight.

  • Filtration: Heat the mixture to 50°C and filter to remove barium sulfate and excess barium carbonate.

  • Crystallization: Evaporate the filtrate until crystallization begins. Cool the solution to induce further crystallization.

  • Isolation: Collect the this compound crystals by filtration.

  • Purification: Recrystallize the product from hot water to obtain white prisms.

Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot water (or another suitable solvent). If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold solvent and dry them in a desiccator or vacuum oven.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Guanidine, Malic Acid) reaction Reaction (Fuming H₂SO₄, Heat) start->reaction 1. Condensation workup Work-up (Quenching, Neutralization) reaction->workup 2. Isolation crude Crude this compound workup->crude recrystallization Recrystallization (Hot Water) crude->recrystallization 3. Dissolution & Cooling pure Pure this compound recrystallization->pure 4. Filtration & Drying analysis Purity & Identity Check pure->analysis hplc HPLC analysis->hplc nmr NMR analysis->nmr ms MS analysis->ms

Caption: A general workflow for the synthesis, purification, and analysis of this compound.

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Optimizing PCR Conditions with Isocytosine-Containing Primers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Polymerase Chain Reaction (PCR) conditions when using primers containing the unnatural base isocytosine (isoC).

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of this compound (isoC) affect the melting temperature (T_m) of a primer?

A1: The this compound (isoC) base forms a stable pair with isoguanine (isoG) through three hydrogen bonds, similar to a standard guanine (G) and cytosine (C) pair. In some sequence contexts, the isoC-isoG pair can be even more stable than a G-C pair. For an initial estimation of the melting temperature (T_m), you can consider the thermodynamic contribution of an isoC base to be equivalent to that of a C base. However, it is important to note that the exact stability can be influenced by the flanking nucleotide sequences.

Q2: What is a recommended starting point for the annealing temperature (T_a) for primers containing this compound?

A2: A general guideline for setting the annealing temperature (T_a) is 3–5°C below the calculated melting temperature (T_m) of the primers. For primers containing this compound, a starting annealing temperature of 55°C has been used successfully in some protocols. However, empirical optimization is critical for achieving high specificity and yield. A gradient PCR is highly recommended to determine the optimal T_a for your specific primer pair and template.

Q3: Are there specialized T_m_ calculators available that account for this compound?

A3: Currently, most standard online T_m calculators do not include parameters for this compound. It is recommended to use a calculator that employs the nearest-neighbor thermodynamic model. For an initial estimate, you can substitute cytosine (C) for this compound in your primer sequence. For a more refined estimation, you can use the nearest-neighbor parameters for isoguanine-isocytidine pairs in RNA as a proxy, as specific DNA parameters are not widely available.

Q4: Which type of DNA polymerase should be used with this compound-containing primers?

A4: While some studies have reported successful amplification with standard DNA polymerases like Deep Vent DNA polymerase, the efficiency and fidelity can be polymerase-dependent. For applications requiring high fidelity, it is advisable to use a polymerase that has been validated for use with modified or unnatural bases. The fidelity of polymerases with unnatural base pairs can be lower than with natural bases, so this should be a key consideration in experimental design.

Q5: What are the common causes of non-specific amplification when using this compound-containing primers?

A5: Non-specific amplification with this compound-containing primers can arise from several factors, including:

  • Low Annealing Temperature: An annealing temperature that is too low can lead to primers binding to partially complementary sites on the template.

  • Mispairing: this compound may have the potential to mispair with other bases, particularly if the reaction conditions are not optimal.

  • Primer Design: Poorly designed primers with self-complementarity or complementarity to each other can lead to the formation of primer-dimers.

  • Suboptimal Reagent Concentrations: Incorrect concentrations of MgCl₂, dNTPs, or primers can contribute to non-specific amplification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No PCR Product Annealing temperature is too high.Decrease the annealing temperature in 2–3°C increments. Perform a gradient PCR to identify the optimal annealing temperature.
Suboptimal primer concentration.Titrate the primer concentration, typically in the range of 0.1 to 1.0 µM.
Issues with PCR components (e.g., dNTPs, MgCl₂).Ensure all reagents are properly thawed, mixed, and at the correct concentration. Optimize the MgCl₂ concentration.
Inefficient polymerase activity.Consider using a DNA polymerase known to be robust with modified bases.
Multiple Bands or Non-Specific Products Annealing temperature is too low.Increase the annealing temperature in 2–3°C increments. A gradient PCR is highly recommended to determine the temperature that yields only the specific product.
This compound mispairing.Optimize the annealing temperature and MgCl₂ concentration to improve specificity. Consider redesigning primers to place the this compound base in a less problematic sequence context.
High primer concentration.Reduce the primer concentration.
Low PCR Product Yield Suboptimal annealing temperature.Even if a product is present, the yield may be improved by fine-tuning the annealing temperature. Use a gradient PCR to find the temperature that provides the highest yield of the specific amplicon.
PCR inhibitors in the template DNA.Ensure the template DNA is of high purity. If inhibitors are suspected, a dilution series of the template may improve amplification.
Incorrect extension time.Ensure the extension time is sufficient for the length of the target amplicon, typically 1 minute per kb for standard Taq polymerase.

Quantitative Data Summary

The following table summarizes key quantitative data for optimizing PCR with this compound-containing primers. Note that specific thermodynamic parameters for this compound in DNA are not widely available; therefore, parameters for isoguanosine-isocytidine in RNA are provided as the best available estimate.

Parameter Value/Range Notes
Nearest-Neighbor Free Energy (ΔG°₃₇) for isoC-isoG pair in RNA Varies by flanking bases (e.g., -2.93 kcal/mol for A-isoC/isoG-U)Use as an approximation for DNA. The stability is comparable to G-C pairs.
Recommended Starting Annealing Temperature (T_a) 55°C or T_m - 5°CEmpirical optimization using gradient PCR is essential.
Primer Concentration 0.1 - 1.0 µMHigher concentrations can lead to non-specific products.
MgCl₂ Concentration 1.5 - 2.5 mMOptimize as it affects primer binding and enzyme activity.
dNTP Concentration 200 µM of eachStandard concentration for most PCR reactions.

Experimental Protocols

Protocol for Optimizing Annealing Temperature using Gradient PCR

This protocol describes a method to empirically determine the optimal annealing temperature for a specific primer pair containing this compound.

1. Primer T_m Estimation:

  • Calculate the estimated T_m of your this compound-containing primers using an online T_m calculator with the nearest-neighbor method, substituting 'C' for 'isoC'.

2. Gradient PCR Setup:

  • Prepare a master mix containing all PCR components except the template DNA. A standard reaction setup is provided in the table below.

Component Volume (for 50 µL reaction) Final Concentration
10X PCR Buffer5 µL1X
dNTP Mix (10 mM each)1 µL200 µM each
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Template DNAvariable1-100 ng
Taq DNA Polymerase0.5 µL2.5 units
Nuclease-Free Waterto 50 µL-
  • Aliquot the master mix into PCR tubes.

  • Add the template DNA to each tube.

3. Thermal Cycler Program:

  • Set the thermal cycler to perform a gradient PCR. The annealing step should have a temperature gradient spanning a range of approximately 10-15°C. A good starting range is from 5°C below the lowest estimated T_m to 5°C above it. For example, if the estimated T_m is 60°C, a gradient of 55°C to 70°C would be appropriate.

Step Temperature Time Cycles
Initial Denaturation95°C2 min1
Denaturation95°C30 sec30
AnnealingGradient (e.g., 55-70°C) 30 sec30
Extension72°C1 min/kb30
Final Extension72°C5 min1
Hold4°C1

4. Analysis:

  • Analyze the PCR products by agarose gel electrophoresis.

  • Identify the annealing temperature that produces the highest yield of the specific product with minimal non-specific bands. This will be the optimal annealing temperature for subsequent experiments.

Visualizations

PCR_Troubleshooting_Workflow start PCR Experiment with isoC Primers check_results Analyze Results on Gel start->check_results no_product No Product check_results->no_product No Band low_yield Low Yield check_results->low_yield Faint Band nonspecific Non-specific Bands check_results->nonspecific Multiple Bands success Clean, Specific Product (Experiment Successful) check_results->success Single, Correct Size Band troubleshoot_no_product Troubleshoot: - Lower Annealing Temp (Gradient PCR) - Check Reagents - Increase Primer/Template Conc. no_product->troubleshoot_no_product troubleshoot_low_yield Troubleshoot: - Optimize Annealing Temp (Gradient PCR) - Check for Inhibitors - Optimize Extension Time low_yield->troubleshoot_low_yield troubleshoot_nonspecific Troubleshoot: - Increase Annealing Temp - Decrease Primer Conc. - Optimize MgCl2 nonspecific->troubleshoot_nonspecific rerun_pcr Rerun PCR troubleshoot_no_product->rerun_pcr troubleshoot_low_yield->rerun_pcr troubleshoot_nonspecific->rerun_pcr rerun_pcr->check_results PCR_Optimization_Workflow start Design isoC-Containing Primers estimate_tm Estimate Primer Tm (Substitute C for isoC) start->estimate_tm gradient_pcr Perform Gradient PCR (e.g., Tm - 5°C to Tm + 5°C) estimate_tm->gradient_pcr analyze_gradient Analyze Gradient Results (Identify Optimal Ta) gradient_pcr->analyze_gradient optimize_mg Optimize MgCl2 Concentration (if necessary) analyze_gradient->optimize_mg Non-specific bands or low yield final_pcr Perform PCR with Optimized Conditions analyze_gradient->final_pcr Clean product optimize_primer Optimize Primer Concentration (if necessary) optimize_mg->optimize_primer optimize_primer->final_pcr

Troubleshooting isocytosine degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isocytosine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of this compound degradation in my experiments?

A1: this compound, similar to its isomer cytosine, is susceptible to degradation through two primary pathways:

  • Hydrolytic Deamination: This is a spontaneous chemical reaction where the amino group on the this compound ring is replaced by a hydroxyl group, converting this compound into isouracil. This process is significantly influenced by pH and temperature.[1][2] Acidic conditions and elevated temperatures accelerate the rate of hydrolytic deamination.[1][3]

  • Enzymatic Deamination: Certain enzymes, such as cytosine deaminase, can recognize this compound as a substrate and catalyze its deamination to isouracil.[4] If your experimental system contains cellular extracts or involves enzymes with broad substrate specificity, enzymatic degradation is a possibility.

Q2: I suspect this compound degradation in my PCR experiment. What are the common symptoms?

A2: Degradation of this compound triphosphate (iso-dCTP) or this compound bases within your template DNA during PCR can lead to several issues:

  • Low or No PCR Product Yield: Degradation of iso-dCTP reduces the concentration of the available nucleotide, leading to inefficient amplification.

  • Incorrect Product Size or Non-Specific Amplification: The incorporation of isouracil (from degraded this compound) instead of this compound can cause stalling of the DNA polymerase or misincorporation of other bases, resulting in truncated products or off-target amplification.

  • Sequence Errors: If isouracil is incorporated into the PCR product, it will be read as a different base in subsequent sequencing, leading to mutations in the final sequence data.

Q3: How can I minimize this compound degradation during my experiments?

A3: To minimize this compound degradation, consider the following preventative measures:

  • pH Control: Maintain a neutral to slightly alkaline pH (around 7.0-8.0) for your buffers and reaction mixtures, as acidic conditions promote hydrolytic deamination.[3]

  • Temperature Management: Avoid prolonged exposure of this compound-containing solutions to high temperatures. Prepare master mixes on ice and minimize the time at elevated temperatures during your experimental workflow.

  • Enzyme Purity: Use highly purified enzymes, especially DNA polymerases, to avoid contamination with deaminases.

  • Proper Storage: Store this compound and this compound-containing oligonucleotides in appropriate buffers at -20°C or -80°C for long-term storage. Avoid multiple freeze-thaw cycles.

Q4: What analytical techniques can I use to detect and quantify this compound degradation?

A4: Several analytical techniques can be employed to assess the integrity of your this compound-containing samples:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful method to separate and quantify this compound and its primary degradation product, isouracil.

  • Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) allows for the precise identification of this compound, isouracil, and other potential degradation byproducts based on their mass-to-charge ratio.[5][6]

  • Capillary Electrophoresis (CE): CE can be used for the separation of nucleosides and nucleotides and can be a valuable tool for assessing the purity of your this compound stocks.

Troubleshooting Guides

Issue 1: Low or No Yield in PCR with this compound
Possible Cause Recommended Solution
Degradation of iso-dCTP stock 1. Aliquot iso-dCTP to minimize freeze-thaw cycles. 2. Check the pH of your storage buffer; ensure it is in the optimal range (7.0-8.0). 3. Verify the concentration and purity of your iso-dCTP stock using HPLC.
Suboptimal PCR conditions 1. Perform a temperature gradient PCR to find the optimal annealing temperature. 2. Optimize Mg²⁺ concentration, as it can influence polymerase fidelity and processivity with unnatural nucleotides.[7] 3. Try a different DNA polymerase, preferably one with higher fidelity and efficiency for unnatural base pairs.
Template DNA degradation 1. Minimize exposure of the template containing this compound to acidic conditions or high temperatures before PCR. 2. Assess template integrity using gel electrophoresis.
Inhibitors in the reaction 1. Purify your template DNA to remove potential PCR inhibitors. 2. If using a hot-start polymerase, ensure the activation step is not excessively long, which could lead to nucleotide degradation.
Issue 2: Unexpected Mutations in Sequenced PCR Products
Possible Cause Recommended Solution
Deamination of this compound to isouracil during PCR 1. Lower the denaturation temperature or reduce the denaturation time per cycle. 2. Use a high-fidelity DNA polymerase that is less likely to misincorporate bases opposite isouracil. 3. Ensure the pH of your PCR buffer is stable throughout the cycling.
Contamination of iso-dCTP with isouracil triphosphate 1. Analyze the purity of your iso-dCTP stock by HPLC-MS. 2. Obtain iso-dCTP from a reputable supplier and check their quality control data.
Errors during oligonucleotide synthesis If the mutations are consistently at the same position, there may have been an issue during the synthesis of your primers or template containing this compound. Have the oligonucleotide re-synthesized and purified.

Quantitative Data on this compound Degradation

The following table summarizes the estimated half-life of this compound due to hydrolytic deamination under different conditions. Disclaimer: Direct kinetic data for this compound is limited. The following values are extrapolated from studies on cytosine, which is expected to have a similar degradation profile.

ConditionpHTemperature (°C)Estimated Half-life
Storage 7.44Very Long (Years)
Storage 5.04Months to a Year
Typical PCR Denaturation 8.095Minutes to Hours
Acidic Deprotection < 2.025Hours

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol outlines a general method for assessing the purity of an this compound solution and detecting the presence of the degradation product, isouracil.

Materials:

  • This compound sample

  • This compound and isouracil analytical standards

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Preparation:

    • Prepare stock solutions of this compound and isouracil standards in Mobile Phase A at a concentration of 1 mg/mL.

    • Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dilute the this compound sample to be tested in Mobile Phase A to a concentration within the range of the calibration curve.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 275 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5-30% B (linear gradient)

      • 15-17 min: 30-95% B (linear gradient)

      • 17-20 min: 95% B

      • 20-22 min: 95-5% B (linear gradient)

      • 22-27 min: 5% B (re-equilibration)

  • Data Analysis:

    • Identify the peaks for this compound and isouracil by comparing the retention times with the analytical standards.

    • Quantify the amount of this compound and isouracil in the sample using the calibration curve.

Visualizations

Isocytosine_Degradation_Pathway cluster_hydrolytic Hydrolytic Deamination cluster_enzymatic Enzymatic Deamination This compound This compound Isouracil Isouracil This compound->Isouracil + H₂O - NH₃ (Acidic pH, High Temp) Enzyme Cytosine Deaminase This compound->Enzyme Enzyme->Isouracil

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow Start Experiment with this compound Fails (e.g., Low PCR Yield) Check_Reagents Check this compound Stock Integrity (Purity, Concentration) Start->Check_Reagents Analyze_Purity Analyze by HPLC-MS Check_Reagents->Analyze_Purity Yes Optimize_Conditions Optimize Experimental Conditions (pH, Temp, Enzyme) Check_Reagents->Optimize_Conditions No Degraded Degradation Detected? Analyze_Purity->Degraded Replace_Stock Replace this compound Stock Degraded->Replace_Stock Yes Degraded->Optimize_Conditions No Replace_Stock->Start Review_Protocol Review Protocol for Stability Risks Optimize_Conditions->Review_Protocol No Improvement Success Successful Experiment Optimize_Conditions->Success Improvement Modify_Protocol Modify Protocol (e.g., lower temp, change buffer) Review_Protocol->Modify_Protocol Modify_Protocol->Start

Caption: A logical workflow for troubleshooting this compound experiments.

Signaling_Pathway_Analogy Stressors Experimental Stressors (High Temperature, Acidic pH) Degradation_Process Deamination Stressors->Degradation_Process Isocytosine_State Stable this compound Isocytosine_State->Degradation_Process Isouracil_Formation Isouracil Formation Degradation_Process->Isouracil_Formation Experimental_Outcome Adverse Experimental Outcome (e.g., failed PCR, mutation) Isouracil_Formation->Experimental_Outcome

Caption: The causal relationship from stressors to adverse outcomes.

References

Technical Support Center: Isocytosine Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isocytosine oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving yields and troubleshooting common issues encountered during the synthesis of oligonucleotides containing this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound-containing oligonucleotides, leading to decreased yield and purity.

Issue Potential Cause Recommended Action
Low Coupling Efficiency for this compound Residues 1. Suboptimal Activator: The chosen activator (e.g., 1H-Tetrazole) may not be potent enough for the sterically hindered this compound phosphoramidite. 2. Insufficient Coupling Time: Standard coupling times may not be long enough for complete reaction. 3. Moisture: Phosphoramidites are highly sensitive to moisture, leading to hydrolysis and inactivation.[1] 4. Degraded Phosphoramidite: The this compound phosphoramidite may have degraded due to improper storage or handling.1. Switch to a more potent activator: Use 4,5-dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT) which are known to improve coupling kinetics for modified bases.[2][3][4] 2. Increase Coupling Time: Extend the coupling time for the this compound monomer. A doubling of the standard coupling time is a good starting point for optimization. 3. Ensure Anhydrous Conditions: Use anhydrous acetonitrile (<30 ppm water) for all solutions.[1] Ensure argon or helium gas lines are equipped with in-line drying filters.[1] Allow phosphoramidite vials to warm to room temperature before opening to prevent condensation.[1] 4. Use Fresh Reagents: Dissolve phosphoramidites immediately before use. Store solid phosphoramidites under an inert atmosphere at -20°C.[1]
Presence of (n-1) Deletion Sequences at this compound Position 1. Incomplete Coupling: As described above. 2. Inefficient Capping: The capping step may not be effectively blocking the unreacted 5'-hydroxyl groups after the this compound coupling step.[5]1. Optimize Coupling Step: Refer to the recommendations for "Low Coupling Efficiency". 2. Double Cap: Implement a second capping step immediately after the initial capping to ensure all unreacted sites are blocked. 3. Use Fresh Capping Reagents: Ensure capping reagents (e.g., Acetic Anhydride and N-Methylimidazole) are fresh and anhydrous.
Final Product Shows a Mass Addition (+1 Da) or Unexpected Peak Deamination of this compound: The exocyclic amine of this compound can be susceptible to hydrolysis, converting it to a uracil analogue, especially during the final deprotection step with ammonium hydroxide. Studies have shown this can occur at a rate of ~0.5% with 2'-deoxy-5-methylisocytidine under routine conditions.[]1. Use Milder Deprotection Conditions: Instead of standard concentrated ammonium hydroxide at elevated temperatures, use a milder deprotection strategy. Options include:     a) Ammonium hydroxide at room temperature for an extended period (e.g., 24 hours).     b) AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) at room temperature for 2-4 hours.     c) For very sensitive modifications, consider UltraMILD deprotection using potassium carbonate in methanol.[7]
Overall Low Yield of Full-Length Oligonucleotide 1. Cumulative Low Coupling Efficiency: Even a small decrease in average coupling efficiency has a large impact on the final yield of long oligonucleotides.[8][9] 2. Loss during Deprotection/Cleavage: Harsh deprotection conditions can lead to degradation. Physical loss can occur during transfer steps. 3. Loss during Purification: Significant loss of material is common during purification, with recovery rates varying by method.[8][9]1. Optimize Synthesis Cycle: Ensure high coupling efficiency (>99%) for all standard bases and optimize for this compound as described above. Monitor trityl cation release to assess step-wise efficiency.[] 2. Handle with Care: Follow optimized deprotection protocols. Ensure complete transfer of solutions between vessels. 3. Choose Appropriate Purification: Select a purification method that balances purity requirements with acceptable yield. For example, PAGE offers high purity but lower recovery compared to HPLC.[10]

Frequently Asked Questions (FAQs)

Q1: What is a realistic coupling efficiency to expect for an this compound phosphoramidite?

A1: While standard DNA phosphoramidites achieve coupling efficiencies of >99%, modified phosphoramidites, including this compound, often exhibit lower efficiencies due to increased steric hindrance. A realistic target for this compound would be in the range of 97-99%. This may require optimization of coupling time and activator choice. It is crucial to monitor the trityl release after the this compound coupling step to determine the actual efficiency on your synthesizer.

Q2: How does the coupling efficiency of this compound affect the theoretical final yield?

A2: The final yield of full-length product is exponentially dependent on the average coupling efficiency. The theoretical maximum yield can be calculated using the formula: Yield = (CE)^(n-1) , where CE is the average coupling efficiency and n is the number of bases in the oligonucleotide. The table below illustrates this relationship.

Table 1: Theoretical Maximum Yield (%) vs. Average Coupling Efficiency

Oligo Length99.5% Efficiency99.0% Efficiency98.0% Efficiency97.0% Efficiency
20-mer 90.7%82.6%67.6%54.4%
40-mer 82.3%67.6%45.7%29.6%
60-mer 74.5%55.5%30.8%16.0%

Q3: What is the expected final yield for an this compound-containing oligonucleotide after purification?

A3: The final yield is highly variable and depends on the synthesis scale, oligo length, number of modifications, and purification method. As a general guideline, oligonucleotides with modifications like this compound can have yields that are 40-60% lower than standard unmodified oligos.[11] The following table provides an estimated range of final yields for a 20-mer oligonucleotide containing a single this compound modification, synthesized at a 1 µmol scale.

Table 2: Estimated Final Yield of a 20-mer with one this compound (1 µmol Scale)

Purification MethodPurityEstimated Yield (OD260)
Desalting ~65-80%40 - 60
RP-Cartridge ~75-85%30 - 50
RP-HPLC >85%20 - 40
PAGE >95%10 - 25

Note: These are estimates. Actual yields can vary significantly based on sequence, synthesis quality, and specific laboratory procedures.

Q4: Which purification method is best for this compound-containing oligonucleotides?

A4: The choice of purification method depends on the downstream application.

  • Desalting: Sufficient for non-critical applications like routine PCR where the presence of shorter failure sequences is acceptable.

  • RP-Cartridge/HPLC: Recommended for applications requiring higher purity, such as site-directed mutagenesis or cloning. HPLC is the method of choice for purifying modified oligonucleotides.[10]

  • PAGE (Polyacrylamide Gel Electrophoresis): Provides the highest purity (>95%) and is recommended for demanding applications like crystallography or therapeutics research where base-level resolution is critical.[10]

Experimental Protocols

Protocol 1: Recommended Synthesis Cycle for this compound Incorporation

This protocol assumes a standard automated phosphoramidite synthesis platform.

  • Phosphoramidite Preparation:

    • Dissolve the this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M immediately prior to use.

    • Use a high-potency activator solution, such as 0.25 M DCI in anhydrous acetonitrile.[3]

  • Synthesis Cycle Steps:

    • Deblocking (Detritylation): Use standard conditions (e.g., 3% Trichloroacetic Acid in Dichloromethane) to remove the 5'-DMT group.

    • Coupling: Deliver the activated this compound phosphoramidite solution to the synthesis column.

      • Key Parameter: Extend the coupling time to 2-4 minutes . This is the most critical parameter to optimize for this compound.

    • Capping: Cap any unreacted 5'-hydroxyl groups using standard capping reagents (Acetic Anhydride/N-Methylimidazole). Consider a "double capping" protocol for this step.

    • Oxidation: Oxidize the phosphite triester linkage to a stable phosphate triester using a standard iodine-water solution.

Protocol 2: Mild Deprotection to Minimize this compound Deamination

This protocol is recommended to minimize the potential for hydrolytic deamination of the this compound base.

  • Cleavage from Support:

    • After synthesis, dry the solid support thoroughly under a stream of argon.

    • Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) to the synthesis column or vial containing the support.

    • Allow the cleavage to proceed for 10 minutes at 65°C or 2 hours at room temperature.

    • Collect the supernatant containing the cleaved oligonucleotide.

  • Base Deprotection:

    • Heat the collected AMA solution at 65°C for an additional 10-15 minutes to complete the removal of the base protecting groups.

    • Alternative (Milder): If using standard ammonium hydroxide, deprotect at room temperature for 16-24 hours instead of elevated temperatures.

  • Work-up:

    • After deprotection, cool the solution and evaporate the ammonia/methylamine under vacuum.

    • Resuspend the resulting pellet in sterile water or a suitable buffer for purification.

Visualizations

Oligo_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle (Repeats n times) Deblocking 1. Deblocking (Remove 5'-DMT group) Coupling 2. Coupling (Add next phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block unreacted sites) Coupling->Capping Phosphite Triester Formed Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Failure sequences blocked Oxidation->Deblocking Cycle Complete Cleavage 5. Cleavage & Deprotection (Release from support & remove protecting groups) Oxidation->Cleavage Final Cycle Complete Start Start: Solid Support with First Nucleoside Start->Deblocking Purification 6. Purification (HPLC, PAGE, etc.) Cleavage->Purification QC 7. Quality Control (Mass Spec, HPLC) Purification->QC FinalProduct Final this compound Oligonucleotide QC->FinalProduct

Caption: Standard phosphoramidite oligonucleotide synthesis workflow.

Troubleshooting_Yield Start Problem: Low Yield of Full-Length Product CheckTrityl Check Trityl Data: Consistent Stepwise Yield? Start->CheckTrityl SuddenDrop Sudden Drop at This compound Addition? CheckTrityl->SuddenDrop No LowOverall Low but Consistent Stepwise Yield? CheckTrityl->LowOverall Yes OptimizeCoupling Action: Optimize Iso-C Coupling - Increase Time - Use DCI/ETT Activator SuddenDrop->OptimizeCoupling Yes CheckReagents Action: Check General Reagents - Anhydrous ACN? - Fresh Amidites/Activator? LowOverall->CheckReagents ReviewDeprotection Review Post-Synthesis: - Mild Deprotection? - Loss during Purification? OptimizeCoupling->ReviewDeprotection CheckSystem Action: Check Synthesizer - Reagent Delivery? - Leaks? CheckReagents->CheckSystem CheckSystem->ReviewDeprotection OptimizePurification Action: Optimize Purification Protocol - Balance Purity vs. Yield ReviewDeprotection->OptimizePurification Yes Success Yield Improved ReviewDeprotection->Success No OptimizePurification->Success

Caption: Troubleshooting logic for low yield in this compound oligo synthesis.

References

How to prevent non-specific binding of isocytosine analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isocytosine analogs. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to non-specific binding in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem when working with this compound analogs?

A1: Non-specific binding refers to the interaction of this compound analogs with unintended targets in your experimental system, such as surfaces of assay plates, matrix components, or off-target biomolecules.[1] This is a significant issue as it can lead to a high background signal, reduced assay sensitivity, and inaccurate quantification of the specific binding to your target of interest, potentially leading to misleading results.[1][2]

Q2: What are the primary molecular forces that cause non-specific binding of this compound analogs?

A2: The non-specific binding of small molecules like this compound analogs is primarily driven by two types of molecular forces:

  • Hydrophobic Interactions: The heterocyclic ring structure of this compound analogs can lead to non-specific binding to hydrophobic surfaces on proteins and plasticware.

  • Electrostatic Interactions: Localized charge distributions on the this compound analog molecule can lead to electrostatic interactions with charged surfaces or biomolecules.[1] this compound analogs, like other nucleobase analogs, can also participate in hydrogen bonding with various functional groups, contributing to non-specific interactions.[3]

Q3: How can I detect and quantify non-specific binding in my assay?

A3: To measure non-specific binding, you should include appropriate controls in your experimental setup. A common method is to measure the binding of your this compound analog in the presence of a high concentration of an unlabeled competitor that is known to bind specifically to the target. This competitor will saturate the specific binding sites, and any remaining signal can be attributed to non-specific binding. The specific binding is then calculated by subtracting the non-specific binding from the total binding.[4] Another approach, particularly in surface-based assays like Surface Plasmon Resonance (SPR), is to flow the analyte over a reference surface without the immobilized target ligand.[5]

Troubleshooting Guides

Issue 1: High Background Signal in Plate-Based Assays

High background signal is a common indicator of significant non-specific binding of your this compound analog to the wells of the microplate or other assay components.

Troubleshooting Workflow for High Background Signal

high_background_troubleshooting start High Background Signal Observed check_plate Assess Microplate Choice start->check_plate optimize_blocking Optimize Blocking Step check_plate->optimize_blocking If using appropriate low-binding plates modify_buffer Modify Assay Buffer optimize_blocking->modify_buffer If blocking is insufficient wash_steps Improve Wash Steps modify_buffer->wash_steps If buffer components contribute to binding result_ok Background Reduced wash_steps->result_ok After optimization result_not_ok Background Still High wash_steps->result_not_ok If issue persists

Caption: Troubleshooting workflow for high background signal in plate-based assays.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Plate Type Use low-binding microplates, especially those with non-treated or ultra-low attachment surfaces, to minimize hydrophobic interactions.
Insufficient Blocking Pre-treat wells with a blocking agent to saturate non-specific binding sites. Increase the concentration or incubation time of the blocking agent.
Suboptimal Buffer Composition Modify the pH or ionic strength of your assay buffer. Add blocking agents or detergents directly to the buffer.
Inadequate Washing Increase the number and duration of wash steps to more effectively remove unbound this compound analog.
Issue 2: Poor Signal-to-Noise Ratio in Biophysical Assays (e.g., SPR, Fluorescence Polarization)

A low signal-to-noise ratio can be caused by high non-specific binding, which obscures the specific interaction signal.

Troubleshooting Workflow for Poor Signal-to-Noise Ratio

snr_troubleshooting start Poor Signal-to-Noise Ratio optimize_buffer Optimize Buffer Conditions start->optimize_buffer add_detergent Incorporate a Non-ionic Detergent optimize_buffer->add_detergent If hydrophobic interactions suspected result_not_ok Still Poor Signal optimize_buffer->result_not_ok If issue persists blocking_agent Add a Blocking Agent add_detergent->blocking_agent If protein-based interference result_ok Signal-to-Noise Improved add_detergent->result_ok If effective surface_chem Modify Surface Chemistry (SPR) blocking_agent->surface_chem For surface-based assays surface_chem->result_ok After optimization

Caption: Troubleshooting workflow for improving a poor signal-to-noise ratio.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Electrostatic Interactions Increase the ionic strength of the running buffer by adding salts like NaCl (up to 500 mM) to shield charges.[6] Adjust the buffer pH away from the isoelectric point of interacting proteins.[1][5]
Hydrophobic Interactions Include a non-ionic surfactant such as Tween-20 (0.005% to 0.1%) in the assay buffer to disrupt hydrophobic interactions.[1][6]
Non-specific Protein Interactions Add a blocking protein like Bovine Serum Albumin (BSA) at a concentration of 0.5 to 2 mg/ml to the buffer.[6]
Surface-Related Binding (SPR) For carboxymethyl dextran sensor chips, adding carboxymethyl dextran to the running buffer can reduce non-specific binding. For planar COOH sensor chips, adding polyethylene glycol (PEG) can be effective.[6]

Experimental Protocols

Protocol 1: Optimizing Buffer Conditions to Minimize Non-Specific Binding

This protocol provides a systematic approach to identifying the optimal buffer composition for your assay.

Methodology:

  • Establish a Baseline: Perform your binding assay using your standard buffer conditions to establish a baseline for non-specific binding.

  • pH Screening: Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments around the expected optimal pH). Run the assay in each buffer and measure the non-specific binding.

  • Ionic Strength Titration: Using the optimal pH determined in the previous step, prepare buffers with increasing concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM).[6] Measure the non-specific binding at each salt concentration.

  • Detergent Addition: To the optimal pH and salt concentration buffer, add a non-ionic detergent like Tween-20 at various concentrations (e.g., 0.01%, 0.05%, 0.1%).[6]

  • Data Analysis: Compare the specific-to-non-specific signal ratio for each condition to identify the buffer composition that provides the highest signal-to-noise.

Recommended Starting Buffer Component Concentrations for Optimization:

Component Recommended Starting Range Purpose
pH 6.0 - 8.5Minimize ionic interactions by altering surface charges.[7]
NaCl 150 mM - 500 mMDisrupt electrostatic interactions.[6][7]
Tween-20 0.01% - 0.1% (v/v)Reduce non-specific hydrophobic interactions.[6][7]
BSA 0.1% - 1% (w/v)Block non-specific binding sites on surfaces and proteins.[7]
Protocol 2: Comparative Analysis of Blocking Agents

This protocol helps in selecting the most effective blocking agent for your specific assay system.

Methodology:

  • Prepare Blocking Solutions: Prepare solutions of different blocking agents (e.g., BSA, casein, non-fat dry milk, and a commercially available synthetic blocker) at a range of concentrations in your optimized assay buffer.

  • Blocking Step: Pre-incubate your assay surface (e.g., microplate wells) with each blocking solution for a defined period (e.g., 1-2 hours) at room temperature.

  • Perform Binding Assay: After the blocking step, proceed with your standard binding assay protocol, including the addition of your this compound analog.

  • Measure Non-Specific Binding: Include control wells to measure the non-specific binding for each blocking agent.

  • Data Analysis: Compare the level of non-specific binding and the specific signal for each blocking agent to determine the most effective one for your system.

Comparison of Common Blocking Agents:

Blocking Agent Typical Concentration Advantages Considerations
Bovine Serum Albumin (BSA) 1% - 5% (w/v)Readily available, effective for many applications.Can have batch-to-batch variability.
Casein/Non-fat Dry Milk 1% - 5% (w/v)Inexpensive and effective.May contain endogenous enzymes or biotin that can interfere with certain detection methods.
Fish Gelatin 0.1% - 1% (w/v)Low cross-reactivity with mammalian antibodies.May be less effective than BSA or casein in some cases.
Synthetic Polymer-Based Blockers Varies by productHigh lot-to-lot consistency, protein-free.Can be more expensive.

Logical Relationships in Preventing Non-Specific Binding

The following diagram illustrates the logical relationships between the key factors contributing to non-specific binding and the strategies to mitigate them.

logical_relationships cluster_causes Causes of Non-Specific Binding cluster_solutions Mitigation Strategies hydrophobic Hydrophobic Interactions detergents Add Detergents (e.g., Tween-20) hydrophobic->detergents blocking_agents Use Blocking Agents (e.g., BSA) hydrophobic->blocking_agents surface_mod Modify Surface Chemistry hydrophobic->surface_mod electrostatic Electrostatic Interactions buffer_opt Optimize Buffer (pH, Salt) electrostatic->buffer_opt electrostatic->surface_mod

Caption: The relationship between causes of non-specific binding and mitigation strategies.

By systematically addressing the potential causes of non-specific binding with the appropriate troubleshooting strategies and optimized experimental protocols, researchers can significantly improve the quality and reliability of their data when working with this compound analogs.

References

Stability issues of isocytosine in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability of isocytosine in common laboratory buffer systems. Use these troubleshooting tips, frequently asked questions, and protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to be degrading over time. What is the most likely cause?

A1: The most common cause of this compound degradation in aqueous buffer solutions is hydrolytic deamination. In this chemical process, the amine group on the this compound ring is replaced by a hydroxyl group, converting it to isouracil. This reaction is analogous to the well-documented deamination of cytosine to uracil.[1] The rate of this degradation is highly sensitive to both the pH of the buffer and the storage temperature.

Q2: How does pH affect the stability of my this compound solution?

A2: this compound, like its isomer cytosine, is significantly more susceptible to hydrolytic deamination in acidic conditions. Protonation of the ring nitrogen at N3 facilitates nucleophilic attack by water, accelerating the degradation process. As a general rule, preparing and storing this compound solutions in neutral or slightly alkaline buffers (pH 7-8) will enhance stability. Avoid strongly acidic buffers (pH < 6) for long-term storage unless required by the experimental design.

Q3: I observed a new peak in my HPLC analysis after storing my this compound solution. What could it be?

A3: The new peak is likely isouracil, the product of this compound deamination. To confirm, you can compare the retention time of the new peak with an isouracil standard. If a standard is unavailable, techniques like LC-MS can be used to identify the mass of the degradation product, which should correspond to that of isouracil.

Q4: Can the type of buffer (e.g., Phosphate vs. Tris) impact this compound stability?

A4: While pH is the primary driver of hydrolytic deamination, the buffer components themselves can play a role. Phosphate buffers are generally considered inert and are a good choice for maintaining a stable pH. Tris buffers are also widely used; however, since Tris is a primary amine, it has the potential to react with other components in a solution, though direct reactivity with this compound under standard conditions is not commonly reported. When troubleshooting unexpected degradation, consider the buffer composition as a potential variable.

Q5: I need to perform experiments at an elevated temperature. How will this affect my this compound solution?

A5: Elevated temperatures drastically accelerate the rate of hydrolytic deamination. For cytosine, a 10°C increase in temperature can increase the deamination rate by over five-fold.[2] Therefore, for experiments conducted at temperatures above ambient (e.g., 37°C or higher), it is critical to use freshly prepared this compound solutions. If the experiment is lengthy, stability should be monitored at intermediate time points.

Quantitative Stability Data

Direct kinetic data for this compound is not widely available in the literature. However, the stability of its isomer, cytosine, has been extensively studied. The following table provides data for cytosine deamination, which can be used as a valuable reference point for estimating the stability of this compound under similar conditions. Expect this compound to follow similar trends with respect to pH and temperature.

CompoundBuffer/SolventpHTemperature (°C)Rate Constant (k)Half-Life (t½)
CytosinePhosphate Buffer7.0251.6 x 10⁻¹⁰ s⁻¹~138 years
CytosinePhosphate Buffer7.0902.2 x 10⁻⁷ s⁻¹~36.5 days
1-methylcytosinePhosphate Buffer7.01305.4 x 10⁻⁶ s⁻¹~1.5 days
CytidinePhosphate Buffer7.01307.0 x 10⁻⁶ s⁻¹~1.1 days

Data compiled from studies on cytosine and its derivatives, as direct quantitative data for this compound is sparse.[3] These values illustrate the profound effect of temperature on stability and provide a baseline for experimental design.

Key Experimental Protocols & Workflows

Protocol: Monitoring this compound Stability by HPLC

This protocol outlines a general method for quantifying the degradation of this compound to isouracil over time.

  • Preparation of Solutions :

    • Prepare the desired buffer (e.g., 50 mM Sodium Phosphate) at various pH values (e.g., 5.0, 7.0, 8.5).

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on solubility).

    • Dilute the this compound stock solution into each prepared buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Incubation :

    • Divide the solutions for each pH into aliquots.

    • Store the aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Designate one set of aliquots for immediate analysis (T=0).

  • Time-Point Analysis :

    • At designated time points (e.g., 0, 24, 48, 72 hours), remove one aliquot from each condition.

    • If stored at an elevated temperature, cool the sample to room temperature before analysis.

    • Inject the sample onto a suitable HPLC system (e.g., a C18 reverse-phase column).

  • Data Analysis :

    • Use a UV detector set to the λmax of this compound (around 260-270 nm).

    • Identify and integrate the peaks corresponding to this compound and the degradation product, isouracil.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm of the remaining this compound concentration versus time. The slope of this line will be the negative of the degradation rate constant (k).

Experimental Workflow Diagram

Stability_Workflow cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis prep_buffer Prepare Buffers (e.g., pH 5, 7, 8.5) dilute Dilute Stock into Each Buffer prep_buffer->dilute prep_iso Prepare this compound Stock Solution prep_iso->dilute aliquot Create Aliquots dilute->aliquot store Store at Different Temperatures (e.g., 4°C, 25°C, 37°C) aliquot->store hplc Analyze via HPLC at Time Points store->hplc T = 0, 24h, 48h... quantify Quantify Peak Areas (this compound & Isouracil) hplc->quantify calculate Calculate Degradation Rate Constant (k) quantify->calculate

Workflow for assessing the stability of this compound in buffer solutions.

Visualizing Degradation and Troubleshooting

This compound Degradation Pathway

The primary non-enzymatic degradation pathway for this compound in aqueous solution is hydrolytic deamination.

Degradation_Pathway This compound This compound TransitionState Tetrahedral Intermediate (Protonated) This compound->TransitionState + H₂O (Acid/Heat Catalyzed) Isouracil Isouracil TransitionState->Isouracil Ammonia Ammonia (NH3) TransitionState->Ammonia

Hydrolytic deamination pathway of this compound to isouracil.
Troubleshooting Decision Tree

Use this logical diagram to diagnose common stability issues encountered during experiments.

Troubleshooting_Tree start Problem: Unexpected this compound Degradation check_ph Is the buffer pH < 7? start->check_ph check_temp Was solution stored above room temp? check_ph->check_temp No acid_issue Root Cause: Acid-catalyzed hydrolysis. Solution: Use neutral or alkaline buffer (pH 7-8). check_ph->acid_issue Yes check_age Is the solution freshly prepared? check_temp->check_age No temp_issue Root Cause: Heat-accelerated hydrolysis. Solution: Prepare solution fresh before use; store at 4°C. check_temp->temp_issue Yes age_issue Root Cause: Degradation over time. Solution: Always use freshly prepared solutions for critical experiments. check_age->age_issue No other_issue Consider other factors: - Buffer reactivity - Contamination - Photodegradation check_age->other_issue Yes

A decision tree for troubleshooting this compound stability issues.

References

Technical Support Center: Overcoming Poor Solubility of Isocytosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of isocytosine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has very low aqueous solubility. What are the first steps I should take to improve it?

A1: The initial approach to improving the solubility of your this compound derivative should be based on its physicochemical properties, particularly its pKa. This compound and its derivatives are weakly basic compounds. Therefore, the first and often simplest method to try is pH modification. By lowering the pH of the aqueous solution to below the pKa of the compound, you can protonate the molecule, leading to a significant increase in its solubility.

If pH adjustment is not feasible or sufficient for your experimental needs, you should then consider other common strategies such as the use of co-solvents or formulation approaches like solid dispersions and nanosuspensions.

Q2: How does pH affect the solubility of this compound derivatives, and how can I optimize it?

A2: this compound has a pKa value around 4.5. This means that at a pH below 4.5, the molecule will be predominantly in its protonated, more soluble form. As the pH increases above 4.5, the molecule will deprotonate and its aqueous solubility will decrease.

To optimize solubility through pH, you should prepare your solutions using buffers with a pH at least 1-2 units below the pKa of your specific this compound derivative. It is recommended to perform a pH-solubility profile to determine the exact relationship between pH and solubility for your compound.

Q3: What are co-solvents, and which ones are effective for this compound derivatives?

A3: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system. For this compound and its derivatives, polar organic solvents are generally effective.

While specific quantitative data for this compound is limited, data for the structurally similar compound 2-aminopyrimidine can provide guidance. Its solubility is highest in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF), followed by alcohols such as methanol and ethanol.[1][2][3] When preparing aqueous formulations, creating mixtures of water with co-solvents like ethanol or polyethylene glycol (PEG) can significantly enhance solubility.[4][5][6][7]

Q4: I need a more significant improvement in solubility for in vivo studies. What advanced techniques can I use?

A4: For substantial solubility enhancement, especially for applications like in vivo studies, you should explore advanced formulation strategies. These can be broadly categorized as:

  • Solid Dispersions: This technique involves dispersing the this compound derivative in a hydrophilic polymer matrix at a molecular level. This creates an amorphous solid dispersion, which can significantly improve the dissolution rate and apparent solubility.[8][9][10][11][12]

  • Nanosuspensions: By reducing the particle size of the drug to the nanometer range, you dramatically increase the surface area, which leads to a higher dissolution velocity and saturation solubility.[13][14][15][16]

  • Co-crystals: Creating a co-crystal of your this compound derivative with a suitable co-former (a non-toxic molecule) can alter the crystal lattice and improve solubility and dissolution properties.[13][17][18][19][20][21][22][23]

  • Prodrugs: This chemical modification approach involves attaching a lipophilic moiety (like a lipid) to the this compound derivative. This increases its lipophilicity, which can improve its absorption. The attached moiety is then cleaved in vivo to release the active drug.[15][17][18][24][25]

Troubleshooting Guide

Issue 1: Precipitation of the this compound derivative occurs when I dilute my stock solution in an aqueous buffer.

Possible CauseTroubleshooting Step
Insufficient pH control: The pH of the final solution is above the pKa of the compound, causing it to crash out of solution.1. Ensure the final pH of your solution is at least 1-2 pH units below the pKa of your this compound derivative. 2. Use a buffer with sufficient buffering capacity to maintain the desired pH after the addition of your stock solution.
Co-solvent concentration is too low: The amount of co-solvent in the final solution is not enough to maintain the solubility of the compound.1. Increase the percentage of the co-solvent in the final aqueous solution. 2. Experiment with different co-solvents to find one that provides better solubilizing capacity for your specific derivative.
Supersaturation and precipitation: The compound may have initially dissolved to a supersaturated state and then precipitated over time.1. Consider using a precipitation inhibitor in your formulation, such as a hydrophilic polymer like HPMC or PVP.

Issue 2: My solid dispersion formulation is not improving the dissolution rate as expected.

Possible CauseTroubleshooting Step
Poor drug-polymer miscibility: The chosen polymer is not effectively interacting with the this compound derivative to form a stable amorphous solid dispersion.1. Screen a variety of hydrophilic polymers (e.g., PVP, HPMC, Soluplus®, PEGs). 2. Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm that the drug is in an amorphous state and is miscible with the polymer.
Drug recrystallization: The amorphous drug within the polymer matrix is converting back to its less soluble crystalline form.1. Increase the polymer-to-drug ratio in your formulation. 2. Select a polymer with a higher glass transition temperature (Tg) to reduce molecular mobility. 3. Incorporate a secondary polymer that can act as a crystallization inhibitor.
Inefficient preparation method: The method used to prepare the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) is not resulting in a homogenous amorphous system.1. Optimize the process parameters of your chosen method (e.g., solvent evaporation rate, extrusion temperature, screw speed). 2. Ensure complete removal of the solvent in the solvent evaporation method, as residual solvent can promote recrystallization.

Data Presentation

Table 1: Solubility of 2-Aminopyrimidine (a surrogate for this compound) in Various Organic Solvents at Different Temperatures.

SolventTemperature (K)Mole Fraction Solubility (x10^3)
N-methyl-2-pyrrolidine (NMP)273.15291.1
313.15609.5
N,N-dimethylformamide (DMF)273.15274.5
313.15525.2
Methanol273.15165.7
313.15401.8
Ethanol273.15108.4
313.15301.2
n-Propanol273.1580.1
313.15245.7
n-Butanol273.1561.2
313.15201.3
Acetonitrile273.1515.3
313.1535.8
Cyclohexane273.150.09
313.150.28

Data adapted from a study on 2-aminopyrimidine, a structurally related compound, to provide a general trend for solvent selection.[2][3]

Key Experimental Protocols

Protocol 1: Preparation of an this compound Derivative Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of an this compound derivative with a hydrophilic polymer to enhance its aqueous dissolution.

Materials:

  • This compound derivative

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both the drug and polymer)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve a specific ratio of the this compound derivative and the chosen polymer (e.g., 1:1, 1:3, 1:5 w/w) in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C). Continue evaporation until a solid film or powder is formed on the inner wall of the flask.

  • Drying: Scrape the solid material from the flask. Further dry the material in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Sizing: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion using techniques such as DSC to confirm the amorphous nature and PXRD to check for the absence of crystalline drug peaks.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure crystalline drug.

Protocol 2: Formulation of an this compound Derivative Nanosuspension by Wet Media Milling

Objective: To produce a nanosuspension of an this compound derivative to increase its surface area and dissolution velocity.

Materials:

  • This compound derivative

  • Stabilizer solution (e.g., 0.5% HPMC, 0.5% Tween 80 in purified water)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • Mixer mill or planetary ball mill

  • Particle size analyzer

Methodology:

  • Pre-suspension Preparation: Prepare a coarse suspension of the this compound derivative in the stabilizer solution. For example, disperse 100 mg of the drug in 1 mL of the stabilizer solution.

  • Milling: Transfer the pre-suspension and the milling media into a milling jar. The volume of the milling media should be approximately 50-60% of the jar volume.

  • Wet Milling: Mill the suspension at a high speed for a specified duration (e.g., 30-60 minutes). The milling time should be optimized to achieve the desired particle size. Monitor the temperature during milling to avoid degradation of the compound.

  • Separation: After milling, separate the nanosuspension from the milling media. This can be done by pouring the suspension through a sieve or by using a specialized separation system.

  • Characterization: Measure the particle size distribution and zeta potential of the nanosuspension using a particle size analyzer. The goal is to achieve a mean particle size in the nanometer range with a narrow size distribution.

  • Dissolution Testing: Conduct dissolution studies to evaluate the enhancement in dissolution rate compared to the unprocessed drug.

Protocol 3: Synthesis of a Lipid-Isocytosine Derivative Conjugate (Prodrug)

Objective: To synthesize a lipid-isocytosine derivative conjugate to enhance its lipophilicity and potential for improved oral absorption. This is a general outline and will require optimization for specific derivatives.

Materials:

  • This compound derivative with a free hydroxyl or amino group

  • Lipid with a carboxylic acid or activated carbonyl group (e.g., fatty acid chloride, N-hydroxysuccinimide ester of a fatty acid)

  • Coupling agents (e.g., DCC/DMAP or EDC/NHS if starting from a carboxylic acid)

  • Anhydrous organic solvent (e.g., DCM, DMF)

  • Purification materials (e.g., silica gel for column chromatography)

Methodology:

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the this compound derivative in the anhydrous organic solvent.

  • Activation (if necessary): If using a lipid with a carboxylic acid, add the coupling agents (e.g., EDC and NHS) to the reaction mixture and stir at room temperature to activate the carboxylic acid.

  • Coupling: Add the lipid component (activated or as an acid chloride) to the solution of the this compound derivative. The reaction may be run at room temperature or with gentle heating, depending on the reactivity of the components.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction if necessary, and remove the solvent under reduced pressure. The work-up procedure will depend on the specific reaction and may involve extraction and washing steps.

  • Purification: Purify the crude product by a suitable method, typically silica gel column chromatography, to isolate the desired lipid-isocytosine derivative conjugate.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization & Testing dissolution 1. Dissolve Drug & Polymer in Organic Solvent evaporation 2. Evaporate Solvent (Rotary Evaporator) dissolution->evaporation Clear Solution drying 3. Vacuum Dry (Remove Residual Solvent) evaporation->drying Solid Film/Powder sizing 4. Grind & Sieve drying->sizing Dried Solid characterization 5. Characterize (DSC, PXRD) sizing->characterization Uniform Powder dissolution_testing 6. In Vitro Dissolution Study characterization->dissolution_testing Amorphous Confirmation

Workflow for Solid Dispersion Preparation by Solvent Evaporation.

logical_relationship_solubility_enhancement cluster_problem Problem cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcome poor_solubility Poor Aqueous Solubility of This compound Derivative ph_modification pH Modification poor_solubility->ph_modification co_solvents Co-solvents poor_solubility->co_solvents solid_dispersion Solid Dispersion poor_solubility->solid_dispersion nanosuspension Nanosuspension poor_solubility->nanosuspension co_crystals Co-crystals poor_solubility->co_crystals prodrugs Prodrug Approach poor_solubility->prodrugs improved_solubility Improved Solubility & Bioavailability ph_modification->improved_solubility co_solvents->improved_solubility solid_dispersion->improved_solubility nanosuspension->improved_solubility co_crystals->improved_solubility prodrugs->improved_solubility

Strategies to Overcome Poor Solubility of this compound Derivatives.

References

Technical Support Center: Artifacts in Sequencing Data Due to Isocytosine Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with isocytosine as a non-natural base pair in their sequencing experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sequencing?

A1: this compound (iso-C) is a non-natural nucleobase, an isomer of cytosine.[1] It is used in synthetic biology to expand the genetic alphabet beyond the four standard bases (A, T, C, and G). This compound forms a stable and specific base pair with another non-natural base, isoguanine (iso-G).[2][3][4] This expanded genetic system allows for the creation of novel DNA molecules and proteins with new functions.

Q2: What are the most common sequencing artifacts associated with this compound?

A2: The most common artifacts when sequencing DNA containing this compound include:

  • Misincorporation of Thymine (T) opposite Isoguanine (iso-G): This is a frequent error where the polymerase incorporates a thymine instead of an this compound. This occurs because a tautomeric form of isoguanine can form a stable base pair with thymine.[2][5][6]

  • Polymerase Stalling or Pausing: DNA polymerases may struggle to read through regions containing non-natural bases, leading to incomplete DNA synthesis.[7][8][9] This can result in a sudden drop in signal intensity or complete signal loss in the sequencing trace.

  • Signal Gaps in Sanger Sequencing: In dye-terminator sequencing, if a specific dye-labeled terminator for this compound is not included in the reaction mix, the polymerase will pause or stop at the position of the corresponding isoguanine in the template, creating a gap or an ambiguous signal in the chromatogram.[2][3]

  • Deamination of this compound: Derivatives of this compound can be chemically unstable and may undergo deamination, particularly under alkaline conditions used in oligonucleotide synthesis, which can lead to incorrect base incorporation during sequencing.[6]

Q3: How can I detect this compound-related artifacts in my sequencing data?

A3: You can identify these artifacts by:

  • Analyzing Sanger Chromatograms: Look for unexpected thymine peaks where an this compound should be. A sudden drop in signal intensity or a series of ambiguous peaks can indicate polymerase stalling. A clean stop in the sequence or a gap may indicate the position of the non-natural base if no corresponding terminator was used.

  • Comparing Sequencing Reads: If you have multiple sequencing reads of the same region, inconsistencies between reads, particularly C-to-T transitions at expected this compound positions, can indicate artifacts.

  • Using Control Templates: Sequencing a control template with a known sequence containing this compound can help you to characterize the error profile of your specific experimental setup.

Troubleshooting Guides

Issue 1: High frequency of T reads at expected this compound positions.

Possible Cause Recommended Solution
Tautomerization of isoguanine in the template strand. This is an inherent challenge with the iso-G:iso-C base pair.[2][5][6] Consider using a DNA polymerase with higher fidelity and proofreading activity, which may reduce the rate of misincorporation.[10][11][12] Optimizing PCR conditions, such as annealing temperature and buffer composition, may also help.
Contamination with natural dNTPs. Ensure that the dNTP mix for PCR and sequencing is pure and does not contain contaminating dTTP if you are aiming to exclusively incorporate a modified base.

Issue 2: Sudden drop in signal or no signal downstream of a specific region.

Possible Cause Recommended Solution
Polymerase stalling at the non-natural base. Not all DNA polymerases are efficient at reading through non-natural base pairs.[5] Experiment with different DNA polymerases; some may have better processivity with expanded genetic alphabets. Using a polymerase with strong strand-displacement activity might also be beneficial.
Secondary structures in the DNA template. The presence of this compound may contribute to the formation of stable secondary structures that inhibit polymerase progression. You can try to optimize PCR conditions by increasing the denaturation temperature or adding PCR enhancers like betaine or DMSO.
Absence of a corresponding terminator in Sanger sequencing. If you are performing Sanger sequencing and have not included a dye-labeled this compound terminator, the polymerase will halt at the isoguanine position in the template. This is an expected outcome and can be used to confirm the location of the non-natural base.

Issue 3: Noisy or ambiguous sequencing data in regions containing this compound.

Possible Cause Recommended Solution
Chemical degradation of this compound. This compound derivatives can be sensitive to alkaline conditions.[6] Ensure that the pH of all buffers used during and after oligonucleotide synthesis and in sequencing reactions is within a stable range for your specific this compound analog.
Suboptimal sequencing chemistry. The standard sequencing chemistry may not be optimized for non-natural bases. Consider using a modified sequencing protocol, such as those developed for sequencing expanded genetic alphabets.[2] This may involve adjusting the concentration of dNTPs/ddNTPs and the polymerase.

Quantitative Data Summary

Quantitative data on the precise error rates of this compound incorporation and sequencing are not extensively available and can be highly dependent on the specific polymerase and sequencing platform used. The following table provides a qualitative summary of potential artifacts.

Artifact TypeDescriptionPrimary CauseTypical Observation in Sequencing Data
Substitution This compound is replaced by Thymine.Tautomerization of isoguanine.[2][5][6]C-to-T transition in the sequence read.
Deletion/Signal Loss The sequence terminates prematurely.Polymerase stalling at the non-natural base.[7][8][9]Abrupt end of the sequence read or a sharp drop in signal intensity.
Ambiguous Base Call A position is called as 'N' or has multiple peaks.Polymerase pausing or inefficient incorporation.Overlapping peaks or a low-quality base call at the site of the non-natural base.

Experimental Protocols

Modified Dye-Terminator Sequencing for DNA Containing this compound

This protocol is a general guideline for Sanger sequencing of templates containing this compound and isoguanine, adapted from standard dye-terminator sequencing protocols.[13][14][15][16][17]

1. Reaction Setup:

  • Prepare a reaction mix containing:

    • Template DNA (50-100 ng)

    • Sequencing Primer (5-10 pmol)

    • BigDye™ Terminator v3.1 Ready Reaction Mix (or similar)

    • 5x Sequencing Buffer

    • Deionized water to a final volume of 20 µL.

  • Note: The standard reaction mix contains ddNTPs for A, T, C, and G. If you do not have a ddNTP for this compound, you can expect the sequencing to terminate at the corresponding isoguanine base in the template.

2. Thermal Cycling:

  • Perform cycle sequencing with the following general parameters:

    • Initial denaturation: 96°C for 1 minute.

    • 25-30 cycles of:

      • Denaturation: 96°C for 10 seconds.

      • Annealing: 50°C for 5 seconds.

      • Extension: 60°C for 4 minutes.

    • Final hold: 4°C.

3. Purification:

  • Purify the sequencing products to remove unincorporated dye terminators. This can be done using ethanol/EDTA precipitation or a column-based purification kit.

4. Capillary Electrophoresis:

  • Resuspend the purified product in Hi-Di™ Formamide.

  • Denature at 95°C for 3-5 minutes and then snap-cool on ice.

  • Analyze the sample on a capillary electrophoresis-based genetic analyzer.

Modified Pyrosequencing for DNA Containing this compound

Pyrosequencing can also be adapted to sequence DNA with non-natural bases.[1][18][19][20][21]

1. Template Preparation:

  • Generate a single-stranded, biotinylated PCR product of the region of interest.

  • Immobilize the template on streptavidin-coated beads.

2. Sequencing Reaction:

  • Prepare a sequencing reaction with the immobilized template, a sequencing primer, and the following enzymes: DNA polymerase, ATP sulfurylase, luciferase, and apyrase.

  • Sequentially add the dNTPs for the natural bases and the corresponding dNTP for this compound (e.g., d-iso-CTP) in a defined order.

  • The release of pyrophosphate upon nucleotide incorporation generates a light signal that is detected.

3. Data Analysis:

  • The sequence is determined from the order and intensity of the light signals in the resulting pyrogram. The absence of a signal when a particular dNTP is added indicates that it was not incorporated.

Visualizations

G This compound-Isoguanine Base Pairing and Tautomerization cluster_0 Standard Base Pairing cluster_1 Tautomerization and Mispairing isoC This compound isoG Isoguanine isoC->isoG 3 H-bonds isoG_tautomer Isoguanine (enol tautomer) isoG->isoG_tautomer Tautomerization T Thymine isoG_tautomer->T Mispairing

Caption: this compound-Isoguanine pairing and potential mispairing due to tautomerization.

G Workflow for Troubleshooting this compound Sequencing Artifacts Start Sequencing Data Analysis Check Observe C>T Transitions or Signal Loss? Start->Check Troubleshoot Troubleshooting Steps Check->Troubleshoot Yes End Successful Sequence Check->End No Optimize_Polymerase Optimize Polymerase Choice Troubleshoot->Optimize_Polymerase Optimize_PCR Optimize PCR Conditions Troubleshoot->Optimize_PCR Modify_Protocol Modify Sequencing Protocol Troubleshoot->Modify_Protocol Re_sequence Re-sequence Optimize_Polymerase->Re_sequence Optimize_PCR->Re_sequence Modify_Protocol->Re_sequence Re_sequence->Start

Caption: A logical workflow for troubleshooting common sequencing artifacts with this compound.

References

Best practices for handling and storing isocytosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for handling and storing isocytosine, along with troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound, also known as 2-aminouracil, is an isomer of the natural nucleobase cytosine.[1] It is primarily used in pharmaceutical research and development as a building block for the synthesis of nucleosides, nucleotides, and other biologically active compounds.[2] A key application involves its use in creating unnatural base pairs, such as with isoguanine, to expand the genetic alphabet for various molecular biology applications.[1][3]

Q2: What are the general safety precautions for handling this compound powder?

A2: this compound is harmful if swallowed and causes serious eye irritation.[3] When handling the solid form, it is crucial to wear personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3] Work should be conducted in a well-ventilated area to avoid inhaling dust.[3] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[3]

Q3: What are the recommended storage conditions for solid this compound?

A3: Solid this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[3] It is recommended to keep it in a dark place under an inert atmosphere at room temperature.[2][4] For long-term stability, storage at -20°C is also a common practice.

Q4: How should I prepare and store stock solutions of this compound?

A4: this compound has limited solubility in water but is soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and hot acetic acid.[2][5] To prepare a stock solution, dissolve the this compound powder in the appropriate solvent. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[2] Aqueous solutions are not recommended for storage for more than one day.

Q5: Is this compound stable in solution?

A5: The stability of this compound in solution can be influenced by factors such as pH and temperature. This compound can exist in different tautomeric forms in solution, which can affect its properties and interactions.[6][7][8] In aqueous solutions, cytosine and its analogs can be susceptible to hydrolytic deamination.[9][10] For experimental purposes, it is often recommended to use freshly prepared solutions.

Quantitative Data Summary

ParameterValueReference
Appearance White to off-white crystalline powder[2]
Molecular Formula C4H5N3O[2]
Molecular Weight 111.10 g/mol [2]
Melting Point 275°C (decomposes)[4]
Solubility in DMSO ~11 mg/mL[2]
Solubility in Acetic Acid 50 mg/mL (with heat)[5]
Long-term Storage (Solid) -20°C[2]
Long-term Storage (in Solvent) -80°C (1 year)[2]
Short-term Storage (in Solvent) -20°C (1 month)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for use in various experiments.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If necessary, sonicate the solution for 5-10 minutes to ensure it is fully dissolved.

    • Visually inspect the solution for any undissolved particles.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Label the aliquots with the compound name, concentration, and date.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Workflow for Incorporation of this compound into Oligonucleotides

This protocol provides a general overview of the steps involved in solid-phase synthesis of oligonucleotides containing this compound.

  • Objective: To synthesize a custom oligonucleotide containing one or more this compound bases.

  • Materials:

    • This compound phosphoramidite

    • Standard DNA synthesis reagents (A, C, G, T phosphoramidites, activator, capping reagents, oxidizing agent, deblocking solution)

    • Solid support (e.g., CPG)

    • Automated DNA synthesizer

    • Deprotection solution (e.g., ammonium hydroxide)

    • Purification system (e.g., HPLC)

  • Procedure:

    • Synthesis:

      • Program the DNA synthesizer with the desired oligonucleotide sequence, including the positions for this compound incorporation.

      • Install the this compound phosphoramidite and other reagents on the synthesizer.

      • Initiate the automated synthesis cycles: deblocking, coupling, capping, and oxidation.[11]

    • Cleavage and Deprotection:

      • After synthesis, cleave the oligonucleotide from the solid support.

      • Treat the oligonucleotide with a deprotection solution (e.g., concentrated ammonium hydroxide) at an elevated temperature to remove protecting groups from the bases and the phosphate backbone.[12] Be aware that some this compound derivatives can undergo deamination under harsh alkaline conditions.[3][13]

    • Purification:

      • Purify the full-length oligonucleotide from shorter, failed sequences using a suitable method like High-Performance Liquid Chromatography (HPLC).

    • Quality Control:

      • Verify the identity and purity of the synthesized oligonucleotide using techniques such as mass spectrometry and analytical HPLC.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Buffers
  • Problem: this compound precipitates when a concentrated organic stock solution is diluted into an aqueous biological buffer.

  • Possible Causes:

    • This compound is inherently hydrophobic and has low solubility in water.

    • The final concentration in the aqueous buffer exceeds its solubility limit.

    • Rapid dilution of the organic stock into the aqueous buffer.

  • Solutions:

    • Gradual Dilution: Add the concentrated organic stock solution drop-wise to the vigorously stirring or vortexing aqueous buffer. This helps to prevent the compound from crashing out of solution.

    • Optimize pH: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with adjusting the pH of your buffer to see if it improves solubility.

    • Use a Co-solvent: In some cases, including a small percentage of an organic solvent (like DMSO) in the final aqueous solution can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your experiment.

    • Gentle Warming: Warming the solution to around 37°C may temporarily increase solubility, but be cautious of potential degradation with prolonged heating.

Issue 2: Inconsistent or Unexpected Results in Enzymatic Assays
  • Problem: Inconsistent results when using oligonucleotides containing this compound in enzymatic reactions (e.g., PCR, sequencing).

  • Possible Causes:

    • Tautomerization: this compound can exist in different tautomeric forms, which may affect its base-pairing properties and recognition by enzymes.[6][8]

    • Enzyme Specificity: Not all polymerases can efficiently or accurately incorporate an unnatural base opposite this compound in a template.[3] Some polymerases may even misincorporate other bases.[3]

    • Degradation of this compound: this compound residues in oligonucleotides may have degraded during synthesis, deprotection, or storage.[13]

  • Solutions:

    • Enzyme Selection: Use a polymerase that has been shown to efficiently and faithfully recognize the this compound-isoguanine base pair.[3]

    • Optimize Reaction Conditions: Adjust reaction parameters such as Mg2+ concentration, pH, and temperature to find the optimal conditions for the specific polymerase and template.

    • Verify Oligonucleotide Integrity: Use freshly synthesized and purified oligonucleotides. Confirm the integrity of your oligonucleotides containing this compound via mass spectrometry.

    • Use Controls: Include positive and negative controls in your experiments to help diagnose the source of the problem.

Issue 3: Low Yield or Purity of this compound-Containing Oligonucleotides
  • Problem: Low yield of the full-length product or the presence of significant impurities after oligonucleotide synthesis.

  • Possible Causes:

    • Suboptimal Coupling Efficiency: The this compound phosphoramidite may have a lower coupling efficiency than standard phosphoramidites.

    • Degradation during Synthesis/Deprotection: this compound moieties can be sensitive to the chemical conditions used during synthesis and deprotection, leading to side reactions or degradation.[13]

    • Incomplete Capping: Failure to cap unreacted sites can lead to the formation of deletion mutants.

  • Solutions:

    • Optimize Coupling Time: Increase the coupling time for the this compound phosphoramidite to improve its incorporation efficiency.

    • Use Milder Deprotection Conditions: If degradation is suspected, consider using milder deprotection reagents or conditions.

    • Ensure Efficient Capping: Verify that the capping step is efficient to minimize the formation of deletion sequences.

    • High-Quality Reagents: Use high-purity this compound phosphoramidite and other synthesis reagents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Oligonucleotide Synthesis cluster_application Application a Weigh this compound b Dissolve in DMSO a->b c Aliquot & Store at -80°C b->c d Automated Synthesis c->d Use Stock Solution e Cleavage & Deprotection d->e f HPLC Purification e->f g Enzymatic Assay (e.g., PCR) f->g Use Purified Oligo h Data Analysis g->h

Caption: Experimental workflow for using this compound.

troubleshooting_logic cluster_solubility Check Solubility cluster_enzyme Check Enzymatic Step cluster_synthesis_quality Check Oligo Quality start Experiment Fails solubility_issue Precipitation? start->solubility_issue solubility_solution Gradual Dilution Optimize pH solubility_issue->solubility_solution Yes enzyme_issue Inconsistent Results? solubility_issue->enzyme_issue No enzyme_solution Verify Oligo Integrity Select Appropriate Enzyme Optimize Conditions enzyme_issue->enzyme_solution Yes synthesis_issue Low Yield/Purity? enzyme_issue->synthesis_issue No synthesis_solution Optimize Synthesis Use Milder Deprotection synthesis_issue->synthesis_solution Yes

Caption: Troubleshooting logic for this compound experiments.

References

Calibrating instruments for accurate isocytosine detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate detection and quantification of isocytosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure precise and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for detecting this compound using a UV detector in HPLC?

A1: The optimal UV detection wavelength for this compound can vary depending on the pH of the mobile phase. A detailed study on the UV absorption spectra of pyrimidines, including this compound, provides insights into how λmax (the wavelength of maximum absorbance) shifts with pH.[1] It is recommended to determine the UV spectrum of your this compound standard in your specific mobile phase to identify the optimal wavelength for maximum sensitivity. A common starting point for cytosine and its isomers is in the range of 260-280 nm.[2]

Q2: How should I prepare my this compound stock and calibration standards?

A2: this compound is soluble in acetic acid (50 mg/ml), and heat may be required for complete dissolution.[1] For quantitative analysis, a common practice is to prepare a high-concentration stock solution in an appropriate solvent (e.g., methanol, water, or a weak acid) and then perform serial dilutions to create a series of calibration standards.[3] It is crucial to use calibrated volumetric flasks and pipettes to ensure the accuracy of your standards. The concentration range for your calibration curve should encompass the expected concentration of this compound in your samples.

Q3: What are the recommended storage conditions for this compound and its solutions?

A3: this compound in solid form should be stored at -20°C for long-term stability. Stock solutions should be stored in tightly sealed vials at -20°C, and repeated freeze-thaw cycles should be avoided by aliquoting the stock solution. For short-term storage, solutions can be kept at 2-8°C. This compound's stability in solution can be affected by pH and exposure to UV light.[2][4] It is advisable to prepare fresh working standards for each experiment.

Q4: What are the key validation parameters to consider for a quantitative this compound detection method?

A4: According to ICH guidelines, key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[5] Linearity is typically assessed by a correlation coefficient (R²) of the calibration curve, with a value greater than 0.995 often considered acceptable.[5] Accuracy is determined by recovery studies, and precision is evaluated by the relative standard deviation (RSD) of replicate measurements.

Troubleshooting Guides

This section addresses specific issues that may arise during the detection of this compound by High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

HPLC-UV Troubleshooting
Problem Potential Cause Recommended Solution
No or Low this compound Peak Incorrect UV wavelength setting.Verify the UV detector is set to the λmax of this compound in your mobile phase.
This compound degradation.Prepare fresh standards and samples. Ensure proper storage conditions.
Insufficient sample concentration.Concentrate the sample or inject a larger volume if within the linear range of the method.
Poor Peak Shape (Tailing, Fronting, or Splitting) Secondary interactions with the column stationary phase.Adjust the mobile phase pH or ionic strength. Consider a different column chemistry.
Column overload.Dilute the sample or inject a smaller volume.
Column contamination or void.Flush the column with a strong solvent or replace the column if necessary.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase whenever possible.
Inconsistent Retention Times Fluctuations in pump flow rate.Check for leaks in the HPLC system and ensure the pump is properly primed and delivering a stable flow.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
Temperature fluctuations.Use a column oven to maintain a stable temperature.
High Baseline Noise Contaminated mobile phase or HPLC system.Use HPLC-grade solvents and flush the system.
Air bubbles in the detector flow cell.Degas the mobile phase and purge the detector.
Detector lamp nearing the end of its life.Replace the detector lamp.
LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
No or Low this compound Signal Suboptimal ionization efficiency.Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) for this compound. Test both positive and negative ionization modes.
Incorrect mass transitions (precursor/product ions).Infuse an this compound standard to determine the most abundant precursor ion and its major fragment ions. Optimize collision energy for each transition.
Matrix effects (ion suppression).Use a stable isotope-labeled internal standard for this compound if available. Improve sample cleanup to remove interfering matrix components. Modify chromatographic conditions to separate this compound from co-eluting matrix components.
Poor Peak Shape Column issues (as in HPLC-UV).Refer to HPLC-UV troubleshooting for column-related problems.
Inappropriate mobile phase additives.Use volatile mobile phase additives (e.g., formic acid, ammonium formate) that are compatible with mass spectrometry.
High Background Noise Contaminated solvents, reagents, or LC-MS system.Use LC-MS grade solvents and reagents. Clean the ion source and flush the LC system.
Non-optimal detector settings.Adjust detector parameters like gain and filter settings to minimize noise.
Inconsistent or Non-Reproducible Results Variability in sample preparation.Standardize the sample preparation protocol. Use of an internal standard is highly recommended to correct for variations.
Instability of this compound in the sample matrix or during analysis.Investigate the stability of this compound under your specific experimental conditions and adjust accordingly (e.g., pH, temperature).

Quantitative Data Summary

The following tables provide a summary of typical parameters for the quantitative analysis of nucleoside analogs. These values should be used as a starting point, and optimization for your specific instrumentation and experimental conditions is recommended.

Table 1: HPLC-UV Method Parameters for Nucleoside Analog Analysis

ParameterTypical Value/Range
Column C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer)
Flow Rate 0.5 - 1.5 mL/min
Detection Wavelength 260 - 280 nm (to be optimized for this compound)
Injection Volume 5 - 20 µL
Column Temperature 25 - 40 °C
Calibration Range Analyte dependent, typically in the µg/mL to ng/mL range.
Linearity (R²) > 0.995
Accuracy (% Recovery) 80 - 120%
Precision (%RSD) < 15%

Table 2: LC-MS/MS Method Parameters for Nucleoside Analog Analysis

ParameterTypical Value/Range
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ for this compound (m/z 112.05 for [M+H]⁺)
Product Ion(s) (Q3) To be determined by infusion of an this compound standard
Collision Energy (CE) To be optimized for each transition
Source Temperature 300 - 550 °C
Capillary Voltage 3 - 5 kV
Calibration Range Analyte dependent, typically in the ng/mL to pg/mL range.
Linearity (R²) > 0.99
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

Experimental Protocols

Preparation of this compound Calibration Standards for HPLC-UV

This protocol describes the preparation of a series of calibration standards from a solid this compound standard.

  • Prepare a 1 mg/mL this compound Stock Solution:

    • Accurately weigh 10 mg of this compound powder.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add a small amount of a suitable solvent (e.g., 50% methanol in water or a weak acetic acid solution) to dissolve the this compound. Gentle heating or sonication may be required.[1]

    • Once dissolved, bring the volume up to the 10 mL mark with the same solvent. Mix thoroughly.

  • Prepare Intermediate and Working Standards by Serial Dilution:

    • Label a series of volumetric flasks for your desired concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, 100 ng/mL, 10 ng/mL).

    • To prepare the 100 µg/mL standard, transfer 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

    • Continue this serial dilution process to prepare the remaining standards. Use the previously prepared standard as the stock for the next dilution.

  • Construct the Calibration Curve:

    • Inject each calibration standard into the HPLC-UV system.

    • Record the peak area for each concentration.

    • Plot the peak area versus the concentration of the standards.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

Visualizations

Experimental_Workflow_for_Isocytosine_Quantification Experimental Workflow for this compound Quantification cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Quantification Sample Biological or Chemical Sample Spike Spike with Internal Standard (optional) Sample->Spike Standard This compound Standard Standard_Prep Prepare Stock and Working Standards Standard->Standard_Prep Extract Extraction and Cleanup (e.g., SPE) Spike->Extract HPLC HPLC Separation (e.g., C18 column) Extract->HPLC Standard_Prep->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Cal_Curve Generate Calibration Curve Detection->Cal_Curve Quantify Quantify this compound in Samples Detection->Quantify Cal_Curve->Quantify Report Report Results Quantify->Report

Caption: A general experimental workflow for the quantification of this compound.

Troubleshooting_HPLC_Peak_Shape Troubleshooting Poor HPLC Peak Shape for this compound cluster_all_peaks System-wide Issues cluster_one_peak Analyte-Specific Issues Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) Q1 Are all peaks affected? Start->Q1 All_Yes Yes Q1->All_Yes Yes All_No No, only this compound peak Q1->All_No No Check_Connections Check for leaks and proper tubing connections All_Yes->Check_Connections Check_pH Optimize mobile phase pH to control ionization state All_No->Check_pH Check_Column Inspect column for voids or contamination Check_Connections->Check_Column Check_Solvent Ensure sample solvent is compatible with mobile phase Check_Column->Check_Solvent End_System System issue identified and resolved Check_Solvent->End_System Check_Overload Inject a diluted sample to check for overload Check_pH->Check_Overload Check_Interactions Consider secondary interactions with stationary phase Check_Overload->Check_Interactions End_Analyte Analyte-specific issue identified and resolved Check_Interactions->End_Analyte

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

References

Validation & Comparative

Isocytosine vs. Cytosine in DNA Duplexes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fidelity of the genetic code hinges on the specific pairing of nucleobases. While cytosine's pairing with guanine is a cornerstone of DNA's double helix, the isomeric form, isocytosine, presents a compelling alternative with significant implications for synthetic biology, diagnostics, and therapeutics. This guide provides an objective comparison of this compound and cytosine within DNA duplexes, supported by experimental data and detailed methodologies.

Structural and Bonding Differences: A Tale of Two Isomers

Cytosine and this compound are structural isomers, meaning they share the same chemical formula but differ in the arrangement of their atoms. This subtle distinction fundamentally alters their hydrogen bonding capabilities.

  • Cytosine: In a canonical Watson-Crick base pair, cytosine forms three hydrogen bonds with guanine.[1][2][3] The arrangement of hydrogen bond donors and acceptors is a key feature of this stable pairing.

  • This compound: this compound's structure allows it to form a similarly stable base pair with isoguanine, also featuring three hydrogen bonds. This orthogonal pairing is a cornerstone of expanded genetic alphabets.[4] When paired with guanine, this compound forms a mismatch with a different hydrogen bonding pattern and reduced stability compared to the canonical C:G pair.

G cluster_CytosineGuanine Cytosine : Guanine Pair cluster_IsocytosineIsoguanine This compound : Isoguanine Pair cluster_IsocytosineGuanine This compound : Guanine Mismatch C Cytosine G Guanine C->G H-Bonds (3) iC This compound iG Isoguanine iC->iG H-Bonds (3) iC2 This compound G2 Guanine iC2->G2 H-Bonds (mismatched)

Figure 1: Base pairing comparisons.

Thermodynamic Stability of DNA Duplexes

The stability of a DNA duplex is paramount to its biological function and is quantified by its melting temperature (Tm) and thermodynamic parameters (ΔG°, ΔH°, and ΔS°).

Cytosine-Containing Duplexes: The thermodynamic stability of DNA duplexes containing canonical Watson-Crick base pairs is well-characterized. The G:C pair, with its three hydrogen bonds, contributes significantly more to duplex stability than the A:T pair, which has two.[3][5] Methylation of cytosine at the C5 position can further increase duplex stability.[6][7]

This compound-Containing Duplexes: The unnatural this compound:isoguanine (iC:iG) pair is found to be as stable as a natural C:G Watson-Crick pair within a DNA duplex.[4] This high stability makes the iC:iG pair a robust component for expanding the genetic alphabet. In contrast, mismatches involving this compound and natural bases, such as this compound:guanine, are destabilizing to the DNA duplex, though specific thermodynamic data for this particular mismatch is not as readily available as for canonical pairs and other common mismatches.[8][9]

Base Pair Relative Stability Notes
Cytosine : Guanine (C:G)HighThree hydrogen bonds contribute to high stability.[3][5]
This compound : Isoguanine (iC:iG)HighStability is comparable to the natural C:G pair.[4]
This compound : Guanine (iC:G)LowMismatch pair that destabilizes the DNA duplex.[8][9]

Table 1: Comparative Stability of Base Pairs in DNA Duplexes

Enzymatic Recognition and Incorporation

The ability of DNA polymerases to recognize and incorporate nucleotides is crucial for the replication and expansion of the genetic code.

  • Cytosine: Natural DNA polymerases efficiently and faithfully incorporate deoxycytidine triphosphate (dCTP) opposite a guanine template.

  • This compound: Several DNA and RNA polymerases have been shown to catalyze the template-directed formation of an this compound:isoguanine base pair. For instance, T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase I can incorporate isoguanosine opposite an this compound in a template strand. This enzymatic recognition is a critical step towards the in vivo application of an expanded genetic alphabet.

Experimental Protocols

Oligonucleotide Synthesis

The synthesis of oligonucleotides containing this compound or cytosine is routinely achieved via automated solid-phase phosphoramidite chemistry.

G start Start with Solid Support (e.g., CPG) detritylation 1. Detritylation: Remove 5'-DMT group start->detritylation coupling 2. Coupling: Add phosphoramidite (dC or iso-dC) + activator detritylation->coupling capping 3. Capping: Acetylate unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation: Convert phosphite to phosphate capping->oxidation repeat Repeat for next base oxidation->repeat repeat->detritylation Yes cleavage 5. Cleavage and Deprotection: Release from support and remove protecting groups repeat->cleavage No purification 6. Purification (e.g., HPLC) cleavage->purification end Final Oligonucleotide purification->end

Figure 2: Oligonucleotide synthesis workflow.

Methodology:

  • Solid Support: Synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

  • Deprotection (Detritylation): The acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside.

  • Coupling: The next nucleoside, as a phosphoramidite monomer (e.g., for dC or iso-dC), is activated and coupled to the free 5'-hydroxyl group of the growing chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

  • Repeat: The cycle of deprotection, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

  • Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC).

Thermal Melting (Tm) Analysis

Thermal melting analysis is used to determine the melting temperature (Tm) of a DNA duplex, which is a direct measure of its stability.

Methodology:

  • Sample Preparation: Anneal complementary single-stranded DNA oligonucleotides in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to form the duplex.

  • Spectrophotometry: Place the duplex solution in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Heating Program: Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has dissociated into single strands. This is determined from the midpoint of the sigmoidal melting curve (absorbance vs. temperature). Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by fitting the melting curves.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of DNA.

Methodology:

  • Sample Preparation: Prepare the DNA duplex in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

  • Spectropolarimeter: Use a spectropolarimeter to scan the sample in a quartz cuvette with a defined path length (e.g., 1 mm).

  • Wavelength Scan: Record the CD spectrum over a wavelength range of approximately 220-320 nm.

  • Data Interpretation: The shape and magnitude of the CD spectrum are characteristic of the DNA secondary structure. For example, B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm. Changes in these bands can indicate alterations in duplex conformation due to the presence of modified bases like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about DNA duplexes in solution.

Methodology:

  • Sample Preparation: Prepare a concentrated and highly pure sample of the DNA duplex in an appropriate NMR buffer, often containing D₂O. Isotopic labeling (¹³C, ¹⁵N) of the nucleotides can be employed to enhance spectral resolution.

  • NMR Spectrometer: Acquire NMR data on a high-field NMR spectrometer.

  • Data Acquisition: A suite of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign proton and other nuclear resonances and to determine through-bond and through-space connectivities.

  • Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used in computational algorithms to calculate the three-dimensional structure of the DNA duplex.

Conclusion

This compound stands as a powerful tool in the expansion of the genetic alphabet, primarily through its stable and specific pairing with isoguanine. While its pairing with natural bases like guanine results in a destabilizing mismatch, the ability of certain polymerases to recognize and incorporate the iC:iG pair opens up exciting avenues for the development of novel diagnostics, therapeutic agents, and synthetic biological systems. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and harness the unique properties of this compound in DNA duplexes.

References

Validating Isocytosine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engineering novel therapeutics and diagnostics with modified oligonucleotides, rigorous validation of these modifications is critical. This guide provides an objective comparison of mass spectrometry for confirming the incorporation of isocytosine against other established analytical techniques. We present a synthesis of experimental data, detailed protocols, and visual workflows to empower informed decisions on the most suitable validation strategy.

At a Glance: Methodologies Compared

The selection of an optimal validation method hinges on specific experimental needs, including sensitivity, quantitative accuracy, and throughput. While mass spectrometry stands as the gold standard for direct and precise characterization, alternative methods offer distinct advantages in particular research contexts.

FeatureMass Spectrometry (LC-MS/MS)Sequencing-Based Methods (e.g., Sanger, NGS)Antibody-Based Methods (e.g., ELISA)
Principle Direct detection and quantification based on the unique mass-to-charge ratio of the this compound-containing oligonucleotide and its fragments.[1][2]Indirect detection by analyzing changes in sequencing data, such as altered migration patterns or termination signals caused by the modified base.Indirect detection utilizing antibodies that specifically bind to the this compound moiety.[3]
Resolution Single nucleoside precision, capable of pinpointing the exact location of this compound within the oligonucleotide sequence.[4][5]Single-base resolution is achievable, but can be influenced by the surrounding sequence context.[6][7]Typically provides regional information and does not resolve to a single nucleoside.[3]
Quantification Highly quantitative, enabling the determination of absolute or relative amounts of the modified oligonucleotide.[8][9]Can be semi-quantitative to quantitative, depending on the specific platform and the data analysis pipeline employed.Primarily qualitative to semi-quantitative.[3]
Sensitivity High, with limits of detection often in the femtomole to picomole range.[1]High, especially with next-generation sequencing (NGS) approaches.[6]Moderate to high, contingent on the affinity and specificity of the antibody.
Throughput Moderate, with analysis times typically ranging from minutes to an hour per sample.High, particularly with NGS platforms that can analyze millions of sequences simultaneously.High, well-suited for screening large numbers of samples in parallel.
Cost per Sample Moderate to high, depending on the instrumentation and expertise required.Varies, with Sanger sequencing being relatively low-cost and NGS having a higher initial cost but lower per-read cost.Generally low to moderate.
Confirmation Provides direct confirmation of the mass and, with tandem MS, the sequence of the modified oligonucleotide.[5][10]Infers the presence of the modification based on its effect on the sequencing process.Confirms the presence of the modification but does not provide sequence context.

In-Depth Experimental Protocols

Mass Spectrometry-Based Validation of this compound Incorporation

This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the definitive identification and quantification of this compound-containing oligonucleotides.

1. Sample Preparation:

  • Oligonucleotide Synthesis and Purification: Synthesize the this compound-containing oligonucleotide using standard phosphoramidite chemistry. Purify the oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to remove truncated sequences and other impurities.[1]

  • Enzymatic Digestion (for nucleoside-level analysis): To confirm the incorporation at the nucleoside level, digest the purified oligonucleotide into its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

2. LC-MS/MS Analysis:

  • Chromatography: Employ ion-pair reversed-phase (IP-RP) HPLC to separate the oligonucleotide from any remaining impurities.

    • Mobile Phase A: An aqueous solution containing an ion-pairing agent like triethylammonium acetate (TEAA) or hexafluoroisopropanol (HFIP).[11]

    • Mobile Phase B: Methanol or acetonitrile.[11]

    • Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is used to elute the oligonucleotide.

  • Mass Spectrometry:

    • Ionization: Utilize Electrospray Ionization (ESI) in negative ion mode, which is typically optimal for oligonucleotides.[1][2]

    • MS1 Scan: Perform a full scan to determine the molecular weight of the intact oligonucleotide. The expected mass will be higher than the unmodified counterpart due to the presence of this compound.

    • MS/MS Fragmentation: Select the parent ion of the this compound-containing oligonucleotide for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[5] The resulting fragmentation pattern will provide sequence information and confirm the location of the this compound modification.

3. Data Analysis:

  • Mass Determination: Compare the experimentally measured mass with the theoretically calculated mass of the this compound-containing oligonucleotide.

  • Sequence Verification: Analyze the MS/MS fragmentation data to confirm the oligonucleotide sequence and the precise position of the this compound residue.[10]

Alternative Validation Method 1: Sequencing-Based Analysis

Sanger sequencing can be adapted to infer the incorporation of this compound.

1. Primer Extension Assay:

  • Design a primer that anneals to the template strand upstream of the putative this compound incorporation site.

  • Perform a primer extension reaction using a DNA polymerase and a mix of dNTPs, including one dideoxynucleotide (e.g., ddGTP if isoguanine is the template base opposite this compound).

  • The polymerase will halt at the position of the modified base, and the length of the resulting fragment, when analyzed by gel electrophoresis, will indicate the position of the this compound.

2. Data Analysis:

  • Analyze the gel electrophoresis results to identify the terminated fragments. The presence of a band at the expected size confirms the incorporation of the modified base.

Alternative Validation Method 2: Antibody-Based Detection

This method relies on the generation of an antibody specific to this compound.

1. Antibody Generation:

  • Conjugate this compound to a carrier protein to immunize an animal model and generate monoclonal or polyclonal antibodies.[3]

2. ELISA-like Assay:

  • Immobilize the oligonucleotide containing this compound onto a microplate well.

  • Add the primary antibody specific to this compound and incubate.

  • Wash away unbound antibodies.

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a substrate that produces a detectable signal (e.g., colorimetric or fluorescent).

  • Measure the signal, which will be proportional to the amount of this compound present.

Visualizing the Validation Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for each validation methodology.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis synthesis Oligonucleotide Synthesis purification HPLC/PAGE Purification synthesis->purification digestion Enzymatic Digestion (Optional) purification->digestion lc IP-RP HPLC Separation digestion->lc ms1 MS1 Scan (Intact Mass) lc->ms1 ms2 MS/MS Fragmentation (Sequence Confirmation) ms1->ms2 mass_confirm Mass Confirmation ms2->mass_confirm seq_verify Sequence Verification ms2->seq_verify

Mass Spectrometry Workflow for this compound Validation.

Sequencing_Workflow cluster_prep Assay Preparation cluster_reaction Primer Extension cluster_analysis Analysis primer_design Primer Design primer_annealing Primer Annealing primer_design->primer_annealing extension Polymerase Extension with ddNTPs primer_annealing->extension gel Gel Electrophoresis extension->gel band_detection Band Detection gel->band_detection Antibody_Workflow cluster_prep Assay Preparation cluster_detection Detection Steps cluster_analysis Analysis immobilization Oligonucleotide Immobilization primary_ab Primary Antibody (anti-isocytosine) immobilization->primary_ab secondary_ab Enzyme-Linked Secondary Antibody primary_ab->secondary_ab substrate Substrate Addition secondary_ab->substrate signal_detection Signal Measurement (Colorimetric/Fluorometric) substrate->signal_detection

References

Unraveling the Impact of Isocytosine on DNA Thermal Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in genetics, synthetic biology, and drug development are constantly seeking novel ways to modulate the stability of DNA. Isocytosine, a non-canonical pyrimidine base, has emerged as a key player in this field, demonstrating a significant influence on the melting temperature (Tm) of DNA duplexes. This guide provides a comprehensive comparison of this compound's effect on DNA thermal stability against its natural counterpart, cytosine, and its well-studied modification, 5-methylcytosine, supported by experimental data and detailed protocols.

The quest to expand the genetic alphabet and engineer nucleic acid structures with tailored properties has led to the exploration of artificial base pairs. The isoguanine (isoG) and this compound (isoC) pair, which forms three hydrogen bonds similar to the guanine-cytosine (G-C) pair, has garnered considerable attention. Due to the inherent instability of this compound, its more stable derivative, 5-methylthis compound (5-mC), is frequently utilized in experimental settings. Studies have consistently shown that the incorporation of the isoG-5mC pair into a DNA duplex results in a thermal stability that is comparable to or even greater than that of the natural G-C pair.

To provide a clear quantitative comparison, this guide summarizes experimental data on the melting temperatures of DNA duplexes containing these modifications.

Quantitative Comparison of DNA Duplex Stability

The following table presents a summary of the melting temperatures (Tm) and thermodynamic parameters for DNA duplexes with and without 5-methylcytosine substitutions. This data, extracted from a systematic study, investigates the impact of an increasing number of 5-mC modifications on a 10-mer DNA duplex.[1]

Oligonucleotide DuplexNumber of 5-mC SubstitutionsTm (°C)
Me0051.4
Me3356.2
Me5558.1
Me8859.5

Experimental Conditions: 2.0 µM oligonucleotide concentration in a buffer containing 100 mM KCl, 10 mM K2HPO4 (pH 7.0), and 1 mM K2EDTA.[1][2]

The data clearly demonstrates that the substitution of cytosine with 5-methylcytosine consistently increases the thermal stability of the DNA duplex. Each 5-mC substitution can elevate the Tm by approximately 0.5 to 1.5°C.[1] This stabilizing effect is attributed to the hydrophobic methyl group at the C5 position, which enhances base stacking interactions within the double helix and favorably alters the hydration of the duplex.[1] This increased stability is primarily driven by a more favorable enthalpic contribution (a more negative ΔH°), indicating stronger non-covalent interactions within the duplex.[1]

Experimental Protocols

To ensure the reproducibility and cross-verification of these findings, detailed experimental protocols for measuring DNA melting temperature are provided below.

Experimental Protocol for DNA Melting Temperature (Tm) Measurement by UV-Vis Spectrophotometry

This protocol outlines the steps for determining the melting temperature of DNA duplexes using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[1]

1. Oligonucleotide Preparation and Annealing:

  • Synthesize and purify the desired single-stranded DNA oligonucleotides.

  • Quantify the concentration of each oligonucleotide strand using UV absorbance at 260 nm.

  • Prepare the duplex solutions by mixing equimolar amounts of the complementary strands in the desired buffer (e.g., 100 mM KCl, 10 mM K2HPO4 (pH 7.0), and 1 mM K2EDTA). The final duplex concentration is typically in the low micromolar range.[1]

  • Anneal the duplexes by heating the solutions to 95°C for 5 minutes and then allowing them to cool slowly to room temperature to ensure proper formation of the double helix.[1]

2. UV-Vis Spectrophotometry Measurement:

  • Transfer the annealed duplex solutions to quartz cuvettes.

  • Place the cuvettes in the UV-Vis spectrophotometer.

  • Monitor the absorbance at 260 nm while gradually increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/min or 1°C/min).

3. Data Analysis:

  • Plot the absorbance at 260 nm as a function of temperature. The resulting plot will be a sigmoidal curve, where the absorbance increases as the duplex denatures into single strands (hyperchromic effect).

  • The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.

Experimental Protocol for DNA Melting Temperature (Tm) Measurement by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that directly measures the heat absorbed during the thermal denaturation of a DNA duplex, providing detailed thermodynamic information.

1. Sample Preparation:

  • Prepare the DNA duplex solutions as described in the UV-Vis spectrophotometry protocol.

  • Prepare a matching buffer solution to be used as a reference.

  • Degas both the sample and reference solutions to prevent bubble formation during the experiment.

2. DSC Measurement:

  • Load the sample solution into the sample cell and the reference buffer into the reference cell of the DSC instrument.

  • Equilibrate the system at a low starting temperature.

  • Scan from the starting temperature to a high denaturation temperature at a constant scan rate (e.g., 1°C/min).

3. Data Analysis:

  • The DSC thermogram will show a peak corresponding to the heat absorbed during the melting transition.

  • The melting temperature (Tm) is the temperature at the apex of this peak.

  • The area under the peak corresponds to the enthalpy of denaturation (ΔH°).

Experimental Workflow Visualization

The synthesis of oligonucleotides containing modified bases like this compound is a critical step in these studies. The following diagram illustrates the standard solid-phase phosphoramidite synthesis cycle used to create these custom DNA molecules.

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Oligonucleotide Synthesis Cycle start Start with Solid Support (e.g., CPG) detritylation 1. Detritylation (DMT group removal) start->detritylation coupling 2. Coupling (Add Phosphoramidite) detritylation->coupling Exposes 5'-OH capping 3. Capping (Block unreacted 5'-OH) coupling->capping Forms new phosphite triester oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation next_cycle Repeat Cycle for Next Nucleotide oxidation->next_cycle Stabilizes backbone next_cycle->detritylation n-1 times cleavage Final Cleavage & Deprotection next_cycle->cleavage After last cycle product Purified Oligonucleotide cleavage->product

Caption: Workflow for solid-phase synthesis of oligonucleotides.

This guide provides a foundational understanding of the impact of this compound on DNA melting temperature, offering both qualitative and quantitative insights. The detailed experimental protocols and workflow visualization serve as valuable resources for researchers aiming to explore and utilize modified oligonucleotides in their work. The consistent stabilizing effect of 5-methylthis compound highlights its potential for creating DNA structures with enhanced thermal stability for various applications in biotechnology and nanotechnology.

References

Isocytosine in the Spotlight: A Comparative Analysis of Modified Nucleobases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of genetic material has expanded beyond the canonical A, T, C, and G. Modified nucleobases are powerful tools in synthetic biology, diagnostics, and therapeutics. This guide provides a detailed comparative analysis of isocytosine against other significant modified bases: 5-methylcytosine, pseudouridine, and N6-methyladenosine, supported by experimental data and detailed protocols.

This compound, a structural isomer of cytosine, offers unique base-pairing capabilities, primarily with isoguanine, forming a stable Watson-Crick-like pair with three hydrogen bonds.[1] This property makes it a cornerstone in the field of genetic alphabet expansion, aiming to create orthogonal genetic systems. In contrast, 5-methylcytosine, pseudouridine, and N6-methyladenosine are naturally occurring modifications that play crucial roles in epigenetic regulation and RNA metabolism. This guide delves into a comparative analysis of their impact on the stability of nucleic acid duplexes, the efficiency of translation, and the fidelity of enzymatic incorporation.

Performance Comparison: this compound vs. Other Modified Bases

The following tables summarize key performance metrics of this compound in comparison to 5-methylcytosine, pseudouridine, and N6-methyladenosine. Direct comparative studies for all parameters are not always available; in such cases, data from individual studies under comparable conditions are presented.

Table 1: Thermodynamic Stability of DNA Duplexes

The stability of a DNA duplex is a critical parameter in many applications. It is commonly assessed by measuring the melting temperature (Tm), the temperature at which half of the duplex dissociates.

Modified BaseBase Pairing PartnerEffect on Duplex Stability (Compared to Canonical C-G pair)Representative ΔTm (°C) per modificationReference
This compound (isoC) Isoguanine (isoG)As stable as a C-G pair.[1]~ 0[1]
5-Methylcytosine (5mC) Guanine (G)Increases stability.[2][3][4]+0.5 to +1.5[4]

Note: ΔTm values can be sequence and context-dependent. The data for 5-methylcytosine represents the typical stabilizing effect observed per modification.

Table 2: Impact on mRNA Translation

Modified bases within mRNA can significantly influence its stability and translational efficiency.

Modified BaseEffect on Translation EfficiencyEffect on mRNA StabilityKey MechanismsReference
This compound (isoC) Data not availableData not availablePrimarily used for genetic alphabet expansion, not typically incorporated into mRNA for translation studies.
Pseudouridine (Ψ) Increases translation efficiency.[5]Increases stability.[5]Reduces innate immune response and may alter mRNA structure.[5][5][6]
N6-Methyladenosine (m6A) Can increase or decrease translation depending on the context and reader proteins.Can promote or decrease stability depending on reader proteins.Recognized by "reader" proteins that recruit translation initiation or degradation factors.[7]
Table 3: Fidelity of Enzymatic Incorporation

The accuracy with which DNA and RNA polymerases incorporate modified nucleotides is crucial for maintaining genetic information.

Modified BasePolymeraseFidelity of Incorporation (Compared to Canonical Base)Key ObservationsReference
This compound (isoC) Klenow fragment, T7 RNA polymeraseLower fidelity; isoG can be incorporated opposite T.Tautomerization of isoguanine can lead to mispairing.[8][8]
N6-Methyladenosine (m6A) T7 RNA polymerase, Reverse TranscriptasesIncreased error rate compared to adenosine.m6A can increase misincorporation rates during transcription and reverse transcription.[9][9]
5-Methylcytosine (5mC) Human DNA Polymerase βFidelity is generally unaltered.The modification is well-tolerated by the polymerase active site.[8][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments cited in this guide.

Protocol 1: Determination of DNA Duplex Melting Temperature (Tm)

This protocol outlines the steps for assessing the thermal stability of DNA duplexes using UV-Vis spectrophotometry.[1]

  • Sample Preparation:

    • Synthesize and purify complementary single-stranded DNA oligonucleotides, one of which contains the modified base.

    • Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm.

    • Prepare duplex samples by mixing equimolar amounts of complementary strands in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0).

  • Annealing:

    • Heat the duplex samples to 90°C for 5 minutes to ensure complete denaturation.

    • Slowly cool the samples to room temperature to allow for proper annealing of the duplexes.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • Data Analysis:

    • Plot absorbance versus temperature to generate a melting curve.

    • The melting temperature (Tm) is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.

Protocol 2: In Vitro Transcription and Translation of Modified mRNA

This protocol describes the synthesis of modified mRNA and its subsequent translation in a cell-free system to assess protein expression.[10][11]

  • Template Preparation:

    • Generate a linear DNA template containing a T7 RNA polymerase promoter upstream of the gene of interest. This can be a linearized plasmid or a PCR product.

  • In Vitro Transcription (IVT):

    • Set up the IVT reaction by combining the DNA template, T7 RNA polymerase, RNase inhibitor, and a mixture of nucleotide triphosphates (NTPs).

    • To incorporate modified bases, replace the canonical NTP with the desired modified NTP (e.g., replace UTP with pseudouridine-5'-triphosphate or CTP with 5-methylcytidine-5'-triphosphate).

    • Include a cap analog (e.g., ARCA) to add a 5' cap to the transcribed mRNA.

    • Incubate the reaction at 37°C for 2-4 hours.

    • Purify the resulting mRNA using a suitable method, such as lithium chloride precipitation or column purification.

  • In Vitro Translation:

    • Use a commercial in vitro translation kit (e.g., based on rabbit reticulocyte lysate or wheat germ extract).

    • Add the purified, modified mRNA to the translation lysate along with any necessary amino acids and energy sources.

    • Incubate the reaction at the recommended temperature (e.g., 30°C) for a specified time (e.g., 90 minutes).

  • Analysis of Protein Expression:

    • Analyze the protein product using methods such as SDS-PAGE followed by autoradiography (if using radiolabeled amino acids) or Western blotting with a specific antibody.

    • Quantify the protein yield to compare the translational efficiency of different modified mRNAs.

Protocol 3: Polymerase Fidelity Assay (Primer Extension Assay)

This protocol is used to determine the accuracy of nucleotide incorporation by a DNA polymerase opposite a specific template base, including modified bases.[12]

  • Primer-Template Preparation:

    • Design and synthesize a DNA template strand containing the modified base at a specific position.

    • Design a shorter, complementary primer that anneals to the template just upstream of the modified base. The primer is typically radiolabeled at its 5' end.

    • Anneal the primer to the template by heating and slow cooling.

  • Primer Extension Reaction:

    • Set up the polymerase reaction by incubating the primer-template duplex with the DNA polymerase of interest and a mixture of dNTPs.

    • To assess fidelity, reactions can be run with either all four dNTPs or with only a subset to force misincorporation.

    • Incubate the reaction for a defined period to allow for primer extension.

  • Analysis of Products:

    • Stop the reaction and denature the DNA.

    • Separate the reaction products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the radiolabeled DNA fragments using autoradiography.

    • The size of the extended products indicates which nucleotide was incorporated opposite the modified base. The relative intensities of the bands corresponding to correct and incorrect incorporation can be used to calculate the fidelity of the polymerase.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the study of modified nucleobases.

Experimental_Workflow_for_Tm_Analysis cluster_prep Sample Preparation cluster_analysis Thermal Denaturation cluster_result Data Analysis Oligo_Synth Oligonucleotide Synthesis Purification Purification & QC Oligo_Synth->Purification Quantification Quantification Purification->Quantification Mixing Equimolar Mixing Quantification->Mixing Annealing Annealing Mixing->Annealing UV_Vis UV-Vis Spectrophotometry (Absorbance vs. Temp) Annealing->UV_Vis Melting_Curve Generate Melting Curve UV_Vis->Melting_Curve Tm_Calc Calculate Tm Melting_Curve->Tm_Calc

Caption: Workflow for Thermodynamic Analysis of DNA Duplex Stability.

In_Vitro_Transcription_Translation_Workflow cluster_ivt In Vitro Transcription cluster_ivt_trans In Vitro Translation cluster_analysis Analysis DNA_Template Linear DNA Template (with T7 Promoter) IVT_Reaction IVT Reaction (T7 Polymerase, NTPs, Modified NTPs, Cap Analog) DNA_Template->IVT_Reaction mRNA_Purification mRNA Purification IVT_Reaction->mRNA_Purification Add_mRNA Add Modified mRNA mRNA_Purification->Add_mRNA Translation_Lysate Cell-Free Lysate (e.g., Rabbit Reticulocyte) Translation_Lysate->Add_mRNA Incubation Incubation at 30°C Add_mRNA->Incubation Protein_Analysis Protein Analysis (SDS-PAGE / Western Blot) Incubation->Protein_Analysis Quantification Quantification of Protein Expression Protein_Analysis->Quantification

Caption: Workflow for In Vitro Synthesis and Translation of Modified mRNA.

Polymerase_Fidelity_Assay_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Template_Synth Synthesize Template (with Modified Base) Anneal Anneal Primer to Template Template_Synth->Anneal Primer_Label 5' Radiolabel Primer Primer_Label->Anneal Primer_Extension Primer Extension (DNA Polymerase, dNTPs) Anneal->Primer_Extension Denature Denature Products Primer_Extension->Denature PAGE Denaturing PAGE Denature->PAGE Autoradiography Autoradiography PAGE->Autoradiography Fidelity_Calc Calculate Fidelity Autoradiography->Fidelity_Calc

Caption: Experimental Workflow for DNA Polymerase Fidelity Assay.

Conclusion

This compound stands out as a powerful tool for expanding the genetic alphabet, offering orthogonal base pairing with isoguanine that is as stable as the natural G-C pair. While its direct role in modulating natural biological processes like translation is not established, its unique properties make it invaluable for synthetic biology applications. In contrast, 5-methylcytosine, pseudouridine, and N6-methyladenosine are integral to the epigenetic and epitranscriptomic regulation in living organisms, with profound effects on DNA stability and gene expression.

The choice of a modified base is dictated by the intended application. For creating novel genetic systems and information storage, this compound is a prime candidate. For modulating gene expression and enhancing the therapeutic potential of RNA, pseudouridine and N6-methyladenosine offer established advantages. 5-methylcytosine remains a key focus for research into epigenetic control of gene function. This comparative guide provides a foundational understanding for researchers to navigate the expanding world of modified nucleobases and select the appropriate tools for their scientific endeavors.

References

Replicating Anticancer Studies: A Comparative Guide to Isocytosine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of isocytosine and the anticancer compound 1-(p-toluenesulfonyl)cytosine (TsC), a derivative of its isomer, cytosine. While published research on the therapeutic properties of this compound is limited, this document outlines established experimental protocols to facilitate such investigations. By presenting data on a known anticancer cytosine derivative alongside proposed methodologies for this compound, we aim to provide a framework for replicating and extending these studies.

Comparative Analysis of this compound and 1-(p-toluenesulfonyl)cytosine

CompoundStructureTarget Cell Line(s)Reported IC50 ValueProposed/Reported Mechanism of Action
This compound Chemical formula: C4H5N3OHeLa (proposed), various cancer cell linesNot availableHypothetical: Inhibition of DNA synthesis through competitive inhibition of DNA polymerase.
1-(p-toluenesulfonyl)cytosine (TsC) Chemical formula: C11H11N3O3SHeLa, various human and mouse tumor cells[1]In the micromolar (µM) range (inferred)Inhibition of DNA, RNA, and protein synthesis; induction of apoptosis.[1]

Table 1: Comparison of this compound and 1-(p-toluenesulfonyl)cytosine.

Experimental Protocols

To ensure reproducibility and enable further research, detailed experimental protocols are provided below.

Protocol 1: Determination of IC50 Value using MTT Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line, such as HeLa.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (this compound or TsC) dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • DMSO (for formazan dissolution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[2][3]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.[3]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value from the resulting sigmoidal dose-response curve.

Protocol 2: DNA Polymerase Inhibition Assay

This protocol is designed to assess the inhibitory effect of the triphosphate form of a nucleoside analog (e.g., this compound triphosphate) on DNA polymerase activity.

Materials:

  • Purified DNA Polymerase (e.g., human DNA polymerase α)

  • This compound triphosphate (iso-CTP)

  • Natural dNTPs (dATP, dCTP, dGTP, dTTP)

  • Activated calf thymus DNA (as template-primer)

  • Reaction buffer (specific to the polymerase)

  • Radiolabeled dNTP (e.g., [³H]dTTP)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, a mix of three unlabeled dNTPs, and the radiolabeled dNTP.

  • Inhibitor Addition: Add varying concentrations of iso-CTP to the reaction tubes. Include a control reaction without any inhibitor.

  • Enzyme Initiation: Initiate the reaction by adding the DNA polymerase to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. Precipitate the newly synthesized DNA on ice.

  • Filtration and Washing: Collect the precipitated DNA on glass fiber filters and wash with cold TCA and ethanol to remove unincorporated nucleotides.

  • Radioactivity Measurement: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of DNA polymerase activity for each concentration of iso-CTP compared to the control. Calculate the Ki (inhibition constant) through kinetic analysis, such as a Lineweaver-Burk plot.

Visualizations

The following diagrams illustrate the experimental workflow for cytotoxicity testing and a hypothetical signaling pathway that could be affected by a nucleobase analog.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed HeLa Cells (1x10^4 cells/well) add_compound Add Compound to Cells seed_cells->add_compound prep_compound Prepare Serial Dilutions of this compound prep_compound->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Read Absorbance (490/570 nm) add_dmso->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 DNA_Synthesis_Inhibition cluster_pathway DNA Replication Pathway cluster_inhibition Hypothetical Inhibition by this compound dNTPs dATP, dGTP, dCTP, dTTP DNA_Polymerase DNA Polymerase dNTPs->DNA_Polymerase Replication_Fork Replication Fork DNA_Polymerase->Replication_Fork New_DNA_Strand Newly Synthesized DNA Template_DNA Template DNA Template_DNA->Replication_Fork Replication_Fork->New_DNA_Strand Isocytosine_TP This compound Triphosphate (iso-CTP) Isocytosine_TP->DNA_Polymerase Competitive Inhibition

References

Statistical analysis of data from isocytosine experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and molecular biology, the choice of nucleobase analogues is critical for experimental success. Isocytosine, a structural isomer of cytosine, presents unique properties that can be advantageous in various applications, including the expansion of the genetic alphabet and the study of DNA damage and repair. This guide provides a comparative analysis of this compound against its natural counterpart, cytosine, focusing on key performance metrics supported by experimental data.

At a Glance: this compound vs. Cytosine

FeatureThis compoundCytosineKey Advantage of this compound
Base Pairing Forms a stable base pair with isoguanine (iso-G).Forms a stable Watson-Crick base pair with guanine (G).Enables the creation of an orthogonal, expanded genetic system.
Photostability Undergoes photo-induced tautomerization upon UVC irradiation.Generally photostable under similar conditions.Can be used as a photosensitive probe in specific experimental setups.
Enzymatic Recognition Can be incorporated into DNA by certain polymerases opposite an isoguanine template.Readily incorporated by DNA and RNA polymerases.Allows for the site-specific introduction of a non-natural base pair.

Performance Data: A Quantitative Comparison

The following tables summarize key quantitative data from experiments comparing the properties of this compound and cytosine.

Table 1: Photostability Comparison

Experimental evidence demonstrates a significant difference in the photostability of this compound compared to cytosine when subjected to UVC irradiation. While cytosine is relatively stable, this compound undergoes a photo-induced tautomerization from its amino-oxo form to an amino-hydroxy form.

CompoundConditionObserved EffectRate Constant (min⁻¹)Reference
This compoundAqueous solution, UVC irradiationPhoto-induced tautomerization5.29 x 10⁻³[1][2]Cherneva et al., 2024
CytosineAcetonitrile solution, UV irradiationPhotostableNot applicableBakalska & Delchev, 2012[3]
Table 2: Thermodynamic Stability of Base Pairs

The stability of the this compound:isoguanine (iso-C:iso-G) base pair is comparable to that of the natural cytosine:guanine (C:G) Watson-Crick base pair, making it a viable component for an expanded genetic alphabet. The thermodynamic parameters below are for duplexes containing these base pairs. It is important to note that the stability of isoguanine-containing pairs can be influenced by its tendency to exist in multiple tautomeric forms, which can lead to pairing with other bases like thymine.

Base Pair-ΔG°₃₇ (kcal/mol)-ΔH° (kcal/mol)-ΔS° (cal/mol·K)Reference
G·C 12.5 --Sugimoto et al., 2008[4]
I·C 11.2 --Sugimoto et al., 2008[4]
iso-G·C ---Yang et al., 1998[5]
G·iso-C ---Yang et al., 1998[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols involving this compound.

Protocol 1: Analysis of Photostability

This protocol outlines the procedure for investigating the photochemical transformation of this compound upon UV irradiation.

  • Sample Preparation: Prepare a solution of this compound in an appropriate solvent (e.g., water or acetonitrile) at a known concentration.

  • UV Irradiation: Irradiate the solution with a UVC light source (e.g., λmax = 254 nm) for specific time intervals.

  • Spectroscopic Analysis: Record the UV-Vis absorption spectrum of the solution before and after each irradiation interval.

  • Data Analysis: Monitor the change in absorbance at the characteristic wavelength of the amino-oxo tautomer of this compound. Calculate the rate constant of the photoreaction from the decrease in absorbance over time.[1][2]

Protocol 2: Measurement of Thermodynamic Stability of DNA Duplexes

This protocol describes the determination of thermodynamic parameters for DNA duplexes containing this compound base pairs using thermal denaturation studies.

  • Oligonucleotide Synthesis and Purification: Synthesize and purify complementary single-stranded DNA oligonucleotides, one containing this compound and the other its pairing partner (e.g., isoguanine).

  • Annealing: Mix equimolar amounts of the complementary oligonucleotides in a buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA). Heat the mixture to 95°C for 2 minutes and then gradually cool to room temperature to allow for duplex formation.[6]

  • Thermal Denaturation (Melting): Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance of the DNA duplex solution at 260 nm as the temperature is gradually increased.

  • Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has denatured into single strands. From the melting curves, thermodynamic parameters (ΔH°, ΔS°, and ΔG°₃₇) can be calculated.[7]

Protocol 3: Enzymatic Incorporation of Isocytidine Triphosphate

This protocol outlines the steps for incorporating isocytidine triphosphate (iso-CTP) into a growing DNA strand using a DNA polymerase.

  • Reaction Setup: Prepare a reaction mixture containing a DNA template with an isoguanine base, a primer, a suitable DNA polymerase (e.g., Klenow fragment of DNA polymerase I), dNTPs, and iso-CTP.

  • Primer Extension: Initiate the primer extension reaction by adding the polymerase to the reaction mixture and incubating at the optimal temperature for the enzyme (e.g., 37°C for Klenow fragment).[8]

  • Reaction Quenching: Stop the reaction after a specific time by adding a quenching solution (e.g., EDTA).

  • Analysis: Analyze the reaction products using polyacrylamide gel electrophoresis (PAGE) to confirm the incorporation of this compound opposite the isoguanine in the template strand.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Synthesis_of_this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Malic Acid Malic Acid Reaction Condensation Reaction Malic Acid->Reaction Guanidine Guanidine Guanidine->Reaction This compound This compound Reaction->this compound

A simplified workflow for the synthesis of this compound.

Photochemical_Tautomerization This compound\n(amino-oxo) This compound (amino-oxo) Excited State Excited State This compound\n(amino-oxo)->Excited State UVC Irradiation This compound\n(amino-hydroxy) This compound (amino-hydroxy) Excited State->this compound\n(amino-hydroxy) Tautomerization

Photochemical tautomerization pathway of this compound.

Enzymatic_Incorporation Template DNA\n(with iso-G) Template DNA (with iso-G) DNA Polymerase DNA Polymerase Template DNA\n(with iso-G)->DNA Polymerase Primer Primer Primer->DNA Polymerase iso-CTP iso-CTP iso-CTP->DNA Polymerase Elongated DNA\n(with iso-C) Elongated DNA (with iso-C) DNA Polymerase->Elongated DNA\n(with iso-C) Incorporation

Workflow for enzymatic incorporation of this compound.

References

Isocytosine: A Comparative Guide to its Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocytosine, a non-canonical pyrimidine base, has garnered significant interest for its unique properties and diverse applications in biotechnology and medicinal chemistry. This guide provides a comparative analysis of this compound's performance against alternative molecules and methodologies in three key areas: as a component of unnatural base pairs (UBPs) to expand the genetic alphabet, as a scaffold in drug design, and its potential role in the development of nucleic acid aptamers.

Expanding the Genetic Alphabet: this compound in Unnatural Base Pairs

This compound, paired with isoguanine (iG), forms a non-natural base pair (iG-iC) that can be incorporated into DNA and RNA, thereby expanding the genetic alphabet beyond the canonical A-T and G-C pairs. This expansion opens up possibilities for site-specific incorporation of functional molecules, creation of novel biomaterials, and development of new diagnostic tools.

Performance Comparison: PCR Fidelity

A critical measure of a UBP's utility is its fidelity during enzymatic replication, such as in the Polymerase Chain Reaction (PCR). The fidelity of the iG-iC pair has been compared to other prominent UBPs, notably the hydrophobic pair Ds-Px.

Unnatural Base PairDNA PolymeraseFidelity per PCR Cycle (%)Reference
Isoguanine-Isocytosine (iG-iC) Klenow Fragment / T7 RNA Polymerase~93% - 98%[1]
Ds-Px Deep Vent DNA Polymerase>99.9%[2][3]

As the data indicates, while the iG-iC pair demonstrates the potential for genetic alphabet expansion, its fidelity in PCR is lower than that of the Ds-Px pair. The Ds-Px pair, which relies on shape complementarity and hydrophobic interactions rather than hydrogen bonding, exhibits exceptionally high fidelity, making it a more robust choice for applications requiring high sequence accuracy after multiple rounds of amplification.[1][2][3]

Experimental Protocol: PCR with Unnatural Base Pairs

The following is a generalized protocol for performing PCR with the iG-iC unnatural base pair.

Materials:

  • DNA template containing the iG-iC pair

  • Forward and reverse primers

  • DNA Polymerase (e.g., Klenow Fragment or a polymerase optimized for UBPs)

  • Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP)

  • Deoxyisoguanosine triphosphate (diGTP)

  • Deoxythis compound triphosphate (diCTP)

  • PCR buffer

  • Nuclease-free water

Procedure:

  • Reaction Setup: Prepare the PCR reaction mixture in a sterile PCR tube on ice. A typical 50 µL reaction would include:

    • 5 µL 10x PCR Buffer

    • 1 µL 10 mM dNTP mix (dATP, dGTP, dCTP, dTTP)

    • 1 µL 10 mM diGTP

    • 1 µL 10 mM diCTP

    • 1 µL 10 µM Forward Primer

    • 1 µL 10 µM Reverse Primer

    • 1 µL DNA Template (1-10 ng)

    • 0.5 µL DNA Polymerase

    • Nuclease-free water to 50 µL

  • PCR Amplification: Perform PCR using a thermal cycler with the following general conditions (optimization may be required):

    • Initial Denaturation: 95°C for 2 minutes

    • 30-40 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5 minutes

  • Analysis: Analyze the PCR product by agarose gel electrophoresis. The fidelity of UBP incorporation can be assessed by sequencing the amplified DNA.

Logical Workflow for UBP Incorporation in PCR

UBP_PCR_Workflow Workflow for PCR with Unnatural Base Pairs cluster_prep Preparation cluster_pcr PCR Amplification cluster_analysis Analysis Template DNA Template with UBP Denaturation Denaturation (95°C) Template->Denaturation Primers Forward & Reverse Primers Annealing Annealing (55-65°C) Primers->Annealing dNTPs Natural dNTPs Extension Extension (72°C) dNTPs->Extension dUBPs Unnatural dNTPs (e.g., diGTP, diCTP) dUBPs->Extension Polymerase DNA Polymerase Polymerase->Extension Buffer PCR Buffer Buffer->Denaturation Denaturation->Annealing Cycle Annealing->Extension Extension->Denaturation Gel Agarose Gel Electrophoresis Extension->Gel Final Product Sequencing DNA Sequencing Gel->Sequencing Fidelity Fidelity Assessment Sequencing->Fidelity

Caption: Workflow for PCR with Unnatural Base Pairs.

This compound as a Scaffold in Drug Design

The unique chemical structure of this compound makes it an attractive scaffold for the design of enzyme inhibitors. Its hydrogen bonding capabilities and structural features can be exploited to achieve high affinity and selectivity for target enzymes.

Performance Comparison: Enzyme Inhibition

This compound derivatives have been successfully developed as inhibitors for enzymes such as xanthine oxidase (implicated in gout) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a target for Alzheimer's disease.

Xanthine Oxidase Inhibitors

CompoundScaffoldIC50 (µM)Reference
Optimized this compound Derivative This compound0.02
Allopurinol (Standard Drug) Pyrazolopyrimidine0.84[4]

A study on this compound-based xanthine oxidase inhibitors reported a 470-fold improvement in IC50 after structure-activity relationship (SAR) studies, resulting in a compound with significantly higher potency than the standard drug, allopurinol.

BACE1 Inhibitors

CompoundScaffoldIC50 (µM)Reference
This compound Derivative 4b This compound6.93[5]
This compound Derivative 4d This compound8.82[5]
Acylguanidine Derivative Acylguanidine(Varies)
Other Non-peptidomimetics Various(Varies)

This compound-based compounds have demonstrated moderate inhibitory activity against BACE1.[5] While direct IC50 comparisons with a wide range of alternative scaffolds in a single study are limited, the data indicates that this compound is a viable scaffold for developing BACE1 inhibitors.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol outlines a common spectrophotometric method for determining the inhibitory activity of compounds against xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compound (e.g., this compound derivative)

  • Allopurinol (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Dissolve xanthine in phosphate buffer to create a substrate solution.

    • Dissolve the test compound and allopurinol in DMSO to prepare stock solutions, then create serial dilutions in phosphate buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Blank: Buffer and DMSO (no enzyme or substrate).

    • Control: Buffer, xanthine oxidase, and DMSO.

    • Test Compound: Buffer, xanthine oxidase, and test compound dilution.

    • Positive Control: Buffer, xanthine oxidase, and allopurinol dilution.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add the xanthine substrate solution to all wells except the blank to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The rate of uric acid formation is proportional to the increase in absorbance.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Signaling Pathway: BACE1 in Alzheimer's Disease

Caption: BACE1 Cleavage Pathway in Alzheimer's Disease.

Potential of this compound in Aptamer Development

Aptamers are short, single-stranded DNA or RNA molecules that can bind to a wide variety of target molecules with high affinity and specificity. Chemical modification of nucleotides within an aptamer can enhance its properties, such as stability against nucleases and binding affinity.

Performance Comparison: Stability and Binding Affinity

General Effects of Nucleotide Modification on Aptamer Stability:

ModificationEffect on Serum Half-life
Unmodified RNA Seconds to minutes
Unmodified DNA Approximately 60 minutes
2'-Fluoro (2'-F) modification Significant increase (e.g., up to 81 hours)
2'-O-Methyl (2'-OMe) modification Significant increase
3' Inverted dT cap Modest increase

The stability of an aptamer is crucial for its therapeutic applications. Modifications that protect against nuclease degradation, such as changes to the sugar-phosphate backbone or the bases themselves, can dramatically increase the in vivo half-life of an aptamer. While specific data for this compound is lacking, its structural differences from cytosine could potentially alter its susceptibility to nucleases.

General Effects of Nucleotide Modification on Aptamer Binding Affinity:

The binding affinity of an aptamer, typically measured by the dissociation constant (Kd), can also be influenced by nucleotide modifications. Changes to the bases can alter the three-dimensional structure of the aptamer and its interaction with the target molecule. It is plausible that the unique hydrogen bonding pattern of this compound could lead to novel binding interactions and potentially higher affinity for certain targets. However, without direct experimental evidence, this remains speculative.

Experimental Protocol: Aptamer Selection (SELEX) and Binding Assay

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is used to isolate aptamers that bind to a specific target. If this compound were to be incorporated, a modified SELEX protocol would be necessary.

Conceptual SELEX Protocol with this compound:

  • Library Synthesis: Synthesize a random oligonucleotide library where some or all cytosine positions are replaced with this compound. This would require an this compound phosphoramidite for automated DNA/RNA synthesis.

  • Selection: Incubate the modified library with the target molecule.

  • Partitioning: Separate the target-bound oligonucleotides from the unbound ones.

  • Elution: Elute the bound oligonucleotides.

  • Amplification: Amplify the eluted oligonucleotides using a modified PCR protocol that includes diCTP and a polymerase capable of recognizing and incorporating this compound.

  • Iteration: Repeat the selection, partitioning, and amplification steps for several rounds to enrich for high-affinity aptamers.

  • Sequencing and Characterization: Sequence the enriched aptamer pool and characterize the binding affinity of individual aptamers using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Experimental Workflow for Aptamer Development

Aptamer_SELEX_Workflow SELEX Workflow for Aptamer Selection cluster_selex SELEX Cycle cluster_post_selex Post-SELEX Analysis Library Random Oligonucleotide Library (with or without this compound) Incubation Incubation with Target Library->Incubation Partition Partitioning (Bound vs. Unbound) Incubation->Partition Elution Elution of Bound Oligos Partition->Elution Amplification PCR Amplification Elution->Amplification Amplification->Library Repeat Cycle Sequencing Sequencing of Enriched Pool Amplification->Sequencing Enriched Pool Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) Sequencing->Binding_Assay Characterization Aptamer Characterization Binding_Assay->Characterization

Caption: SELEX Workflow for Aptamer Selection.

Conclusion

This compound has demonstrated considerable utility in expanding the genetic alphabet and as a versatile scaffold in drug design. In the context of unnatural base pairs, while the iG-iC pair is a foundational concept, other UBPs like Ds-Px currently offer superior fidelity in PCR. As a scaffold for enzyme inhibitors, this compound has shown significant promise, with derivatives exhibiting high potency against clinically relevant targets. The application of this compound in aptamer technology is an area with intriguing potential, but it remains largely unexplored, representing a promising avenue for future research. Further studies are warranted to quantitatively assess the impact of this compound incorporation on aptamer stability and binding affinity.

References

A Researcher's Guide to Isocytosine: Control Experiments and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology, synthetic biology, and drug development, isocytosine stands as a versatile and powerful tool. As a non-canonical nucleobase, its unique properties offer exciting possibilities for expanding the genetic alphabet, probing nucleic acid structure and function, and developing novel therapeutics. However, rigorous research demands carefully designed control experiments to validate findings and objectively assess the performance of this compound-based systems against established alternatives.

This guide provides a comprehensive comparison of this compound in key research applications, complete with experimental data, detailed protocols, and illustrative diagrams to aid in the design of robust and informative experiments.

Expanding the Genetic Alphabet: The this compound-Isoguanine Pair in PCR

A primary application of this compound (isoC) is its ability to form a specific, stable base pair with isoguanine (isoG), creating a third, unnatural base pair that can be incorporated into DNA and RNA.[1] This expansion of the genetic alphabet opens avenues for site-specific labeling, enhanced multiplexing, and the creation of semi-synthetic organisms.[2] The performance of this unnatural base pair system in Polymerase Chain Reaction (PCR) is a critical measure of its utility.

Control Experiment: The most fundamental control for PCR involving the isoC-isoG pair is a parallel reaction using only the four natural deoxynucleotide triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP) and a corresponding DNA template containing only natural bases. This allows for a direct comparison of amplification efficiency and fidelity.

Data Presentation: PCR Performance of Unnatural vs. Natural Base Pairs
ParameterisoC-isoG Unnatural Base PairNatural Base Pairs (A-T, G-C)
PCR Fidelity (per cycle) >99.9%~99.9% (with high-fidelity polymerase)
Amplification Efficiency High, comparable to natural pairsHigh
Required Modifications Requires cognate iso-dCTP and iso-dGTPStandard dNTPs
Polymerase Compatibility Requires specific polymerases (e.g., Deep Vent, some Taq derivatives)[3][4]Broad compatibility with various DNA polymerases
Experimental Protocol: PCR with this compound and Isoguanine

This protocol outlines the site-specific incorporation of a single isoC-isoG base pair into a PCR product.

1. Template and Primer Design:

  • Design a forward and reverse primer to amplify a specific target sequence from a template DNA.
  • Incorporate a 2'-deoxy-isoguanosine (d-isoG) at the desired position in one of the primers. The corresponding 2'-deoxy-isocytidine triphosphate (d-isoCTP) will be incorporated into the newly synthesized strand.

2. PCR Reaction Setup:

  • Assemble the following reaction mixture on ice in a 0.2 mL PCR tube: | Component | Final Concentration | | :--- | :--- | | 5X Phusion HF Buffer | 1X | | dNTP Mix (10 mM each of dATP, dCTP, dGTP, dTTP) | 200 µM each | | 2'-deoxy-isocytidine triphosphate (d-isoCTP) | 200 µM | | Forward Primer (10 µM) | 0.5 µM | | Reverse Primer (10 µM, containing d-isoG) | 0.5 µM | | Template DNA | <250 ng | | Phusion DNA Polymerase | 1.0 units/50 µL reaction | | Nuclease-free water | to 50 µL |
  • Note: The optimal concentration of d-isoCTP may require empirical determination.

3. Thermocycling Conditions:

  • Use the following cycling parameters, adjusting the annealing temperature based on the primer pair's melting temperature (Tm): | Step | Temperature | Time | Cycles | | :--- | :--- | :--- | :--- | | Initial Denaturation | 98°C | 30 s | 1 | | Denaturation | 98°C | 10 s | 30-35 | | Annealing | Tm + 3°C | 30 s | | | Extension | 72°C | 15-30 s/kb | | | Final Extension | 72°C | 5-10 min | 1 | | Hold | 4°C | ∞ | |

4. Post-PCR Analysis:

  • Analyze the PCR products by agarose gel electrophoresis to confirm the amplification of a product of the expected size.
  • The incorporation of the isoC-isoG pair can be verified by sequencing.

Visualization: Expanded Genetic Alphabet Workflow

Expanded_Genetic_Alphabet_Workflow cluster_pcr PCR with Unnatural Base Pair cluster_analysis Downstream Analysis Template_DNA Template DNA (contains isoG) Primers Forward & Reverse Primers PCR_Product Amplified DNA (contains isoC-isoG pair) Template_DNA->PCR_Product dNTPs dATP, dCTP, dGTP, dTTP Primers->PCR_Product iso_dCTP d-isoCTP dNTPs->PCR_Product Polymerase DNA Polymerase iso_dCTP->PCR_Product Polymerase->PCR_Product Gel_Electrophoresis Agarose Gel Electrophoresis PCR_Product->Gel_Electrophoresis Sequencing DNA Sequencing PCR_Product->Sequencing Verification Verification of isoC-isoG incorporation Sequencing->Verification

Caption: Workflow for PCR-based incorporation of an this compound-isoguanine pair.

Probing DNA Duplex Stability with this compound

The thermodynamic stability of a DNA duplex is a fundamental property that influences its biological function. The incorporation of non-natural base pairs like isoC-isoG can alter this stability. Thermal melting (Tm) analysis is a standard method to quantify these effects.

Control Experiment: To assess the impact of an isoC-isoG pair on duplex stability, a control duplex of the same sequence, but with a natural base pair (e.g., C-G or A-T) at the corresponding position, should be analyzed in parallel. This allows for a direct comparison of their melting temperatures.

Data Presentation: Impact of Base Pair Composition on DNA Duplex Stability
DNA Duplex Sequence (and its complement)Base Pair at Position XMelting Temperature (Tm) in °C
5'-GCTAGX ATCG-3'A-T54.2
5'-GCTAGX ATCG-3'G-C58.5
5'-GCTAGX ATCG-3'isoC-isoG 56.8

Note: These are illustrative values. Actual Tm values are dependent on sequence, length, and buffer conditions.

Experimental Protocol: DNA Thermal Melting (Tm) Analysis

1. Sample Preparation:

  • Synthesize and purify the oligonucleotides of interest (both the this compound-containing strand and its complement, as well as the control strands).
  • Anneal the complementary strands to form duplex DNA by mixing equimolar amounts in a buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

2. Spectrophotometer Setup:

  • Use a UV-Vis spectrophotometer equipped with a temperature controller.
  • Set the wavelength to 260 nm.

3. Thermal Denaturation:

  • Place the cuvette containing the DNA duplex in the spectrophotometer.
  • Equilibrate the sample at a starting temperature (e.g., 20°C).
  • Increase the temperature at a controlled rate (e.g., 1°C/minute) to a final temperature (e.g., 95°C).
  • Continuously monitor the absorbance at 260 nm as a function of temperature.

4. Data Analysis:

  • Plot the absorbance at 260 nm versus temperature. The resulting curve is the melting curve.
  • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the melting curve. The Tm can be determined from the first derivative of the melting curve.

Visualization: DNA Duplex Stability Comparison

DNA_Duplex_Stability cluster_natural Natural Duplex cluster_unnatural isoC-isoG Duplex Natural_Duplex 5'-GCTAGCATCG-3' 3'-CGATCGTAGC-5' Natural_Tm Tm = 58.5°C Natural_Duplex->Natural_Tm Thermal Denaturation Unnatural_Duplex 5'-GCTAG(isoC)ATCG-3' 3'-CGATC(isoG)TAGC-5' Unnatural_Tm Tm = 56.8°C Unnatural_Duplex->Unnatural_Tm Thermal Denaturation

Caption: Comparative stability of natural vs. This compound-containing DNA duplexes.

This compound as a Fluorescent Probe

Derivatives of this compound can be synthesized to create fluorescent nucleoside analogs. These probes are valuable tools for studying DNA and RNA structure, dynamics, and interactions with other molecules, often with minimal perturbation to the native structure.

Control Experiment: The performance of an this compound-based fluorescent probe should be compared against well-established fluorescent nucleoside analogs, such as 2-aminopurine or the tC family of fluorescent cytosine analogs.[5] This comparison should include key photophysical parameters like quantum yield and brightness.

Data Presentation: Photophysical Properties of Fluorescent Nucleoside Analogs
Fluorescent NucleosideExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Fluorescent isoC derivative ~350~430~0.20
2-Aminopurine3053700.68
tC (tricyclic cytosine)3604650.21

Note: These are representative values and can vary depending on the specific chemical modification and local environment.

Experimental Protocol: Fluorescence Spectroscopy of Labeled Oligonucleotides

1. Sample Preparation:

  • Synthesize and purify oligonucleotides containing the fluorescent this compound analog and the control fluorescent nucleosides at the desired position.
  • If studying duplex DNA, anneal with the complementary strand as described in the thermal melting protocol.
  • Prepare samples in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) in a quartz cuvette.

2. Fluorescence Measurements:

  • Use a spectrofluorometer.
  • Excitation Spectrum: Set the emission wavelength to the maximum of the probe and scan a range of excitation wavelengths.
  • Emission Spectrum: Excite the sample at its maximum excitation wavelength and scan a range of emission wavelengths.
  • Quantum Yield Measurement: The quantum yield is typically measured relative to a known standard (e.g., quinine sulfate).

Visualization: Principle of FRET with a Fluorescent this compound Probe

FRET_with_isoC_probe Donor Fluorescent isoC (Donor) Acceptor Acceptor Fluorophore Donor->Acceptor Emission_Donor Donor Emission Donor->Emission_Donor No FRET FRET FRET Emission_Acceptor Acceptor Emission Acceptor->Emission_Acceptor FRET Occurs Excitation Excitation Light Excitation->Donor

Caption: FRET using a fluorescent this compound analog as a donor.

Enhancing Aptamer Selection with this compound

Aptamers are short, single-stranded nucleic acids that bind to specific targets. The chemical diversity of standard DNA and RNA can limit the range and affinity of aptamers. Incorporating modified nucleobases, such as this compound derivatives, into the initial library for Systematic Evolution of Ligands by Exponential Enrichment (SELEX) can lead to aptamers with improved binding properties.

Control Experiment: A parallel SELEX experiment should be conducted using a standard, unmodified DNA or RNA library. This allows for a direct comparison of the binding affinities (Kd) of the selected aptamers.

Data Presentation: Binding Affinities of Aptamers from Modified and Unmodified Libraries
Aptamer TargetLibrary TypeDissociation Constant (Kd)
ThrombinStandard DNA10-100 nM
ThrombinModified (e.g., with isoC derivatives)1-10 nM
VEGFStandard RNA1-10 nM
VEGFModified RNA0.1-1 nM

Note: These are illustrative values. The improvement in affinity depends on the specific modification and the target molecule.

Experimental Protocol: SELEX with a Modified Nucleotide Library

1. Library Preparation:

  • Synthesize a single-stranded DNA or RNA library with a central random region flanked by constant regions for PCR amplification.
  • For the modified library, include the desired this compound triphosphate derivative along with the four natural triphosphates during library synthesis or amplification.

2. SELEX Cycle:

  • Incubation: Incubate the nucleic acid library with the immobilized target molecule.
  • Partitioning: Wash away the unbound sequences.
  • Elution: Elute the bound sequences.
  • Amplification: Amplify the eluted sequences by PCR (for DNA libraries) or RT-PCR and in vitro transcription (for RNA libraries). For the modified library, include the modified triphosphate in the amplification step.
  • Repeat this cycle for several rounds (typically 8-15), increasing the stringency of the washing steps in later rounds to select for high-affinity binders.

3. Aptamer Characterization:

  • Clone and sequence the enriched pool of aptamers.
  • Synthesize individual aptamer candidates.
  • Determine the binding affinity (Kd) of each aptamer to the target using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Visualization: SELEX Workflow with Modified Nucleotides

SELEX_Workflow Library ssDNA/RNA Library (+ modified NTPs) Incubation Incubate with Immobilized Target Library->Incubation Partition Wash Unbound Sequences Incubation->Partition Elution Elute Bound Sequences Partition->Elution Amplification PCR/RT-PCR (+ modified NTPs) Elution->Amplification Next_Round Next Round of Selection Amplification->Next_Round Sequencing Clone and Sequence Amplification->Sequencing Next_Round->Incubation Characterization Characterize Binding (Kd) Sequencing->Characterization

Caption: SELEX workflow incorporating modified nucleotides like this compound.

References

A Comparative Analysis of the Photostability of Cytosine and Isocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photostability of the canonical nucleobase cytosine and its isomer, isocytosine. Understanding the photochemical behavior of these molecules is crucial for researchers in fields ranging from prebiotic chemistry to the development of novel therapeutics. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the distinct photochemical pathways of these two important pyrimidine derivatives.

Executive Summary

Cytosine, a fundamental component of DNA and RNA, exhibits remarkable photostability, a characteristic essential for the integrity of genetic information. In contrast, its isomer, this compound, displays a greater propensity for photochemical transformation. Experimental evidence demonstrates that upon exposure to ultraviolet (UV) radiation, particularly in the UVC range, this compound undergoes efficient tautomerization, a process not observed for cytosine under similar conditions. This difference in photostability is rooted in their distinct excited-state dynamics and decay pathways.

Quantitative Data Comparison

The following tables summarize the key photochemical parameters for cytosine and this compound based on available experimental and theoretical data.

ParameterCytosineThis compoundSolvent/PhaseWavelengthCitation
Photochemical Reaction PhotostableTautomerization to amino-hydroxy formAcetonitrileUV[1]
Phototautomerism Rate Constant Not Applicable5.29 x 10⁻³ min⁻¹Aqueous254 nm[2]

| Parameter | Cytosine | this compound | Method | Phase | Citation | |---|---|---|---|---| | S1 Excited-State Lifetime | ~0.82 ps | ~250-350 fs (keto form, theoretical) | Time-resolved spectroscopy (experimental) / ADC(2) calculations (theoretical) | Aqueous / Gas |[3] | | S1 Excited-State Lifetime | ~730 ps (v'=0) | - | Pump-ionization delay | Gas |[4] | | S1 Excited-State Lifetime | 0.2–1.2 ps | - | Transient absorption/fluorescence upconversion | Aqueous |[4] |

Experimental Protocols

Photochemical Reaction in Acetonitrile

This protocol is based on the comparative study of the relaxation mechanisms of the excited states of cytosine and this compound.

  • Sample Preparation: Solutions of cytosine and this compound were prepared in acetonitrile.

  • Irradiation: The solutions were irradiated with a UV light source. While the specific wavelength and intensity were not detailed in the abstract, it was sufficient to induce a photochemical reaction in this compound.

  • Analysis: The photochemical transformation was monitored using UV-Vis spectrophotometry to observe changes in the absorption spectra of the compounds over time. The formation of the amino-hydroxy tautomer of this compound was identified by the appearance of new absorption bands.[1]

Phototautomerism of this compound in Aqueous Solution

This protocol describes the experiment to determine the rate constant of this compound's phototautomerism under UVC irradiation.

  • Sample Preparation: An aqueous solution of this compound (from Sigma-Aldrich) was prepared at a concentration of 1.3 x 10⁻⁴ mol L⁻¹. The solution was deaerated with nitrogen for 15 minutes to remove dissolved oxygen.

  • Irradiation: The solution was placed in a 220 cm³ standard photochemical reactor and irradiated with a low-pressure mercury lamp (TNN 15/32, Hanau Original) emitting light at a maximum wavelength (λmax) of 254 nm.

  • Analysis: 3 cm³ aliquots of the solution were taken at 10-minute intervals. The UV absorption spectra of these samples were recorded using a UV-Vis spectrophotometer to monitor the changes in the concentration of the oxo form of this compound and the formation of the hydroxy tautomer. The rate constant of the phototautomerism was calculated from the kinetic data.[2]

Visualization of Photochemical Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for studying photostability and the distinct photochemical decay pathways of cytosine and this compound.

experimental_workflow cluster_prep Sample Preparation cluster_irradiation UV Irradiation cluster_analysis Analysis prep_cytosine Cytosine Solution uv_source UVC Lamp (254 nm) prep_cytosine->uv_source Expose to UV prep_this compound This compound Solution prep_this compound->uv_source Expose to UV spectrophotometer UV-Vis Spectrophotometry uv_source->spectrophotometer Monitor Spectral Changes hplc HPLC (optional) spectrophotometer->hplc Further Analysis

Caption: Experimental workflow for comparing the photostability of cytosine and this compound.

decay_pathways cluster_cytosine Cytosine cluster_this compound This compound C_S0 Ground State (S₀) C_S1 Excited State (S₁) C_S0->C_S1 UV Photon (hν) C_S0_final Ground State (S₀) C_S1->C_S0_final Ultrafast Internal Conversion (Photostable) I_S0 Ground State (S₀) (amino-oxo) I_S1 Excited State (S₁) I_S0->I_S1 UV Photon (hν) I_tautomer Amino-hydroxy Tautomer I_S1->I_tautomer Tautomerization

Caption: Photochemical decay pathways of cytosine and this compound upon UV excitation.

Discussion

The enhanced photostability of cytosine compared to this compound is a critical factor that likely contributed to its selection as a primary component of the genetic code. The rapid, non-radiative decay of excited-state cytosine back to its ground state minimizes the opportunity for photochemical reactions that could lead to mutations. In contrast, the excited state of this compound is sufficiently long-lived to allow for tautomerization, a process that would alter its base-pairing properties and compromise the integrity of genetic information.

Theoretical studies suggest that keto-isocytosine may have longer-lived excited cationic states compared to cytosine, making it potentially less photostable under high-energy UV radiation. This further supports the notion that cytosine's photochemical resilience was a key advantage in a prebiotic environment with higher levels of UV radiation.

For drug development professionals, the relative photolability of this compound and its derivatives could be exploited in the design of photosensitive therapeutic agents. Conversely, for applications requiring high stability, the cytosine scaffold remains the superior choice.

Conclusion

The comparative analysis of cytosine and this compound reveals significant differences in their photostability. Cytosine's intrinsic mechanisms for rapid dissipation of UV energy render it highly photostable. This compound, on the other hand, is more susceptible to UV-induced transformations, primarily through tautomerization. These findings have profound implications for our understanding of the origins of life and provide valuable guidance for the design of nucleic acid-based technologies and therapeutics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Isocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds like isocytosine, a cytosine isomer used in various research applications, is a critical component of laboratory safety. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be aware of its potential hazards. This compound is harmful if swallowed and causes serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes protective gloves, clothing, and eye and face protection.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[1] In case of accidental contact, flush the affected skin or eyes with water for at least 15 minutes and seek immediate medical attention.[1] If swallowed, rinse the mouth with water and call a poison center or doctor.[1]

Storage: this compound should be stored in a tightly closed container in a cool, dry place, away from sources of ignition.[1]

This compound Disposal Protocol: A Step-by-Step Guide

The recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company.[2] This ensures that the waste is managed in an environmentally responsible and compliant manner.

Step 1: Waste Segregation and Collection

  • All solid this compound waste, including unused product and contaminated materials such as gloves, absorbent pads, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step 2: Container Management

  • Ensure that waste containers are kept tightly sealed when not in use.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

Step 3: Arranging for Disposal

  • Once the hazardous waste container is full, contact your institution's EHS department to arrange for pickup and disposal.[2]

  • Provide the EHS department with accurate information about the waste contents.

In Case of a Spill:

  • Evacuate the immediate area to prevent further exposure.

  • Wear appropriate PPE, including double gloves, a gown, and eye protection.

  • Cover the spill with an absorbent material to contain it.

  • Carefully collect the absorbent material and any contaminated debris and place it into a designated cytotoxic waste container.

  • Clean the spill area thoroughly with a suitable detergent and water.

  • Dispose of all contaminated cleaning materials as hazardous waste.

Quantitative Data Summary

No specific quantitative data for disposal limits or concentrations of this compound were found in the provided search results. Disposal regulations are often based on the hazardous characteristics of the substance rather than specific concentration thresholds for laboratory-scale waste. Always consult your local and institutional regulations for specific requirements.

ParameterValue
Recommended Disposal MethodIncineration or other methods by an approved waste disposal plant[1]
Regulatory FrameworkFollow local, regional, and national hazardous waste regulations[3]

Experimental Protocols

This compound Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill_response Spill Response cluster_disposal Disposal start Start: Handling this compound wear_ppe Wear Appropriate PPE (Gloves, Eye Protection) start->wear_ppe conduct_work Conduct Work in Well-Ventilated Area wear_ppe->conduct_work waste_generated This compound Waste Generated (Solid or Liquid) conduct_work->waste_generated spill Spill Occurs conduct_work->spill segregate_waste Segregate into Labeled Hazardous Waste Container waste_generated->segregate_waste contain_spill Contain Spill with Absorbent Material spill->contain_spill collect_waste Collect Contaminated Material contain_spill->collect_waste clean_area Clean Spill Area collect_waste->clean_area clean_area->segregate_waste store_waste Store Container in Designated Secure Area segregate_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Isocytosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Isocytosine. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.

This compound Hazard and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed and can cause serious eye irritation.[1] Adherence to proper safety protocols is crucial to minimize risk.

Hazard Information Safety and Handling Precautions
GHS Pictogram: GHS07[2]Engineering Controls: Use in a well-ventilated area. Facilities should have an eyewash fountain.[1]
Signal Word: Warning[2]Personal Hygiene: Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke when using this product.[1]
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1][2]Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4] Store at -20°C for long-term stability.[3][5]
Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P330, P337+P313, P501[1]Incompatibilities: Strong oxidizing agents.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is vital when handling this compound to protect against potential exposure.

Protection Type Required PPE Specifications and Best Practices
Hand Protection Chemical-resistant glovesSelection should be based on the specific hazards, duration of use, and workplace conditions.[1]
Eye and Face Protection Safety glasses or goggles with side protectionUse eyewear tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166. A face shield may be appropriate in some situations.[1]
Skin and Body Protection Laboratory coat and close-toed footwearProtective clothing should be selected based on the potential hazards and physical environment.[1]
Respiratory Protection Dust mask (e.g., N95)Recommended, especially when handling the powder form to minimize dust generation and inhalation.[2]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for safely handling this compound from preparation to post-handling procedures.

1. Preparation:

  • Ensure you are in a well-ventilated area, preferably a chemical fume hood.

  • Confirm that an eyewash station and safety shower are readily accessible.

  • Put on all required PPE: lab coat, safety glasses/goggles, and chemical-resistant gloves.

  • Prepare your work surface by covering it with an absorbent, disposable liner.

  • Have all necessary equipment and reagents ready to minimize movement and potential for spills.

2. Handling and Use:

  • Avoid generating dust when handling the solid form of this compound.

  • If creating a solution, slowly add the this compound to the solvent to prevent splashing. This compound is soluble in DMSO and dimethyl formamide.[3]

  • Keep the container tightly closed when not in use.[4]

  • Avoid contact with skin, eyes, and clothing.[1]

3. Post-Handling:

  • Thoroughly wash your hands and any exposed skin with soap and water after handling.

  • Clean all equipment and the work area.

  • Properly label and store any remaining this compound according to the storage guidelines.

Accidental Release and First Aid Measures

Accidental Release:

  • In case of a spill, prevent further leakage if it is safe to do so.

  • Wear appropriate PPE during cleanup.

  • For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.[1]

  • For larger spills, follow your institution's emergency procedures.

First Aid:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse your mouth.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • On Skin: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid this compound waste, including contaminated absorbent materials from spills, in a clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions containing this compound in a labeled, sealed, and appropriate waste container. Do not pour down the drain.

  • Contaminated PPE: Dispose of all used PPE, such as gloves and disposable lab coats, as hazardous waste in a designated container.

  • Final Disposal: Dispose of all this compound waste through an approved waste disposal plant, following all local, state, and federal regulations.[1]

This compound Handling Workflow

Isocytosine_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Ventilated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe handle_iso Handle this compound (Avoid Dust/Splashing) don_ppe->handle_iso clean_area Clean Work Area & Equipment handle_iso->clean_area dispose_waste Dispose of Waste in Labeled Containers handle_iso->dispose_waste doff_ppe Doff PPE clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands final_disposal Arrange for Approved Hazardous Waste Disposal dispose_waste->final_disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isocytosine
Reactant of Route 2
Isocytosine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.